Technical Documentation Center

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
  • CAS: 92397-12-1

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Physical, Chemical, and Biological Profiling of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Executive Summary In the landscape of medicinal chemistry, the chromone (4-oxo-4H-chromene) ring system stands out as a highly privileged scaffold. Mimicking the structural motifs of natural flavonoids, these oxygen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the chromone (4-oxo-4H-chromene) ring system stands out as a highly privileged scaffold. Mimicking the structural motifs of natural flavonoids, these oxygen-containing heterocycles offer a rigid, planar geometry that facilitates precise interactions with diverse enzymatic pockets. This technical whitepaper provides an in-depth analysis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (CAS: 92397-12-1)[1]. By synthesizing its physicochemical properties, pharmacological mechanisms, and a highly optimized, self-validating synthetic protocol, this guide serves as a comprehensive resource for drug development professionals looking to leverage this versatile building block.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in rational drug design. The presence of the ethyl carboxylate group at the C3 position, combined with methyl substitutions at C2 and C7, creates a lipophilic molecule with excellent hydrogen-bond accepting capabilities, crucial for binding affinity in hydrophobic enzyme pockets[2].

Below is a consolidated profile of its core quantitative properties, serving as a baseline for ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

Table 1: Physicochemical Properties of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

PropertyValueStructural Implication
CAS Registry Number 92397-12-1[1]Unique identifier for procurement and safety tracking.
Molecular Formula C14H14O4[1]Defines the atomic composition and core mass.
Molecular Weight 246.26 g/mol [1]Well within the Lipinski Rule of 5 (<500 Da) for oral bioavailability.
Topological Polar Surface Area (TPSA) ~52.6 Ų[2]Indicates excellent membrane permeability (ideal range < 140 Ų).
Hydrogen Bond Acceptors 4[2]Facilitates interactions with target kinase or reductase residues.
Hydrogen Bond Donors 0[2]Increases lipophilicity; relies on target-site donors for binding.
Rotatable Bonds 3[2]Provides conformational flexibility for the ester side-chain to optimize fit.

Pharmacological Significance & Mechanistic Pathways

Chromene-3-carboxylate derivatives are not merely synthetic curiosities; they are potent bio-agents. Recent pharmacological screenings have demonstrated their profound impact on lipid metabolism and inflammatory pathways.

Anti-Hyperlipidemic Activity via HMG-CoA Reductase

Substituted chromene-3-carboxylates have shown remarkable efficacy as competitive inhibitors of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase[3]. Molecular docking studies reveal that the planar chromone core intercalates deeply into the enzyme's active site, often outperforming standard statins in binding affinity[3].

Pathway A Acetyl-CoA B HMG-CoA A->B HMG-CoA Synthase D Mevalonate B->D Catalyzed by C HMG-CoA Reductase (Target Enzyme) C->B E Cholesterol Synthesis (Hyperlipidemia) D->E Downstream Cascade F Ethyl 2,7-dimethyl-4-oxo- 4H-chromene-3-carboxylate F->C Competitive Inhibition

Fig 1: Mechanism of HMG-CoA reductase inhibition by chromene-3-carboxylate derivatives.

Elastase Inhibition and Anti-Inflammatory Potential

Beyond lipid regulation, 4H-chromene-3-carboxylates act as potent elastase inhibitors[4]. Overactive elastase degrades extracellular matrix proteins, driving skin aging and chronic inflammation. Kinetics mechanisms reveal that these compounds inhibit elastase competitively by forming a stable enzyme-inhibitor complex[4].

Table 2: Comparative Pharmacological Metrics of Chromene-3-Carboxylate Derivatives

Target / PathwayDerivative ClassReference StandardQuantitative Efficacy / Affinity
HMG-CoA Reductase Benzo[h]chromene analog[3]AtorvastatinBinding: -12.898 kcal/mol vs -11.8605 kcal/mol
Elastase Inhibition 4H-chromene analog[4]Oleanolic AcidIC50: 0.41 µM vs 13.45 µM

Rational Synthetic Methodology

To ensure high purity and yield, the synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate must be tightly controlled. The following protocol utilizes a highly logical, self-validating sequence: the activation of a substituted salicylic acid, followed by C-acylation, and a thermodynamically driven cyclodehydration.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Acyl Chloride Formation Causality: Direct coupling of carboxylic acids with enolates often fails due to poor electrophilicity. Converting 4-methylsalicylic acid to its acyl chloride drastically increases its reactivity.

  • Suspend 4-methylsalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C, followed by a catalytic drop of DMF.

  • Reflux for 3 hours. Self-Validation: The reaction is complete when the suspension becomes a clear, homogenous solution and gas evolution (SO2, HCl) ceases.

  • Concentrate under reduced pressure to yield 2-hydroxy-4-methylbenzoyl chloride. Use immediately in Phase 2.

Phase 2: Enolate Addition (C-Acylation) Causality: A critical failure point in synthesizing substituted chromones is competing O-acylation. By using Sodium Hydride (NaH), we irreversibly deprotonate ethyl acetoacetate, generating a hard nucleophile that heavily favors C-acylation.

  • In a separate flame-dried flask, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C.

  • Slowly add ethyl acetoacetate (1.1 eq). Stir until hydrogen gas evolution stops (approx. 30 mins).

  • Dropwise, add the acyl chloride from Phase 1 (dissolved in THF) to the enolate solution.

  • Stir at room temperature for 4 hours.

  • Quench with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine to remove THF and water-soluble impurities.

Phase 3: Cyclodehydration Causality: The intermediate beta-diketone must be cyclized. Relying solely on ambient acid catalysis often stalls at ~60% conversion due to water accumulation. Integrating a Dean-Stark trap removes the aqueous byproduct, pushing the equilibrium to >85% yield.

  • Dissolve the crude intermediate in toluene.

  • Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Attach a Dean-Stark apparatus and reflux for 6 hours. Self-Validation: Monitor the water collected in the trap; cessation of water droplet formation indicates reaction completion.

  • Cool, wash with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via recrystallization from ethanol.

Synthesis N1 4-Methylsalicylic Acid (Starting Material) N2 Acyl Chloride Formation (SOCl2, Reflux) N1->N2 N3 2-Hydroxy-4-methylbenzoyl Chloride N2->N3 N4 C-Acylation (Ethyl Acetoacetate, NaH, THF) N3->N4 Enolate Addition N5 Beta-Diketone Intermediate N4->N5 N6 Cyclodehydration (p-TsOH, Toluene, Dean-Stark) N5->N6 Water Removal N7 Ethyl 2,7-dimethyl-4-oxo- 4H-chromene-3-carboxylate N6->N7 Target Yield

Fig 2: Step-by-step synthetic workflow for the target chromone scaffold.

Analytical Validation Standards

A self-validating protocol requires orthogonal confirmation to ensure the structural integrity of the synthesized batch prior to biological assays.

  • Thin Layer Chromatography (TLC): Use a Hexane:Ethyl Acetate (7:3) mobile phase. The target chromone will exhibit a distinct UV-active spot (254 nm) with a higher Rf value than the highly polar starting materials.

  • 13C NMR Spectroscopy: The definitive proof of successful cyclization is the disappearance of the aliphatic ketone signal (~200 ppm) and the emergence of the characteristic α,β-unsaturated chromone carbonyl carbon at ~175 ppm [2].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a prominent [M+H]+ peak at m/z 247.26 , confirming the molecular weight of the target compound[1].

References[1] ChemicalBook. "92397-12-1 CAS Manufactory (Ethyl 2,7-diMethyl-4-oxo-4H-chroMene-3-carboxylate)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHs7ESHBgZ8hW4LiX4p2xf4YoxDoh9shR35GdGRkOEl_cS8Th40nwqUtZjiw8CU3w8LgKJc9vkooyEL9IP8iu_RwVKtGeBi4EjXWG24nhnMhOhxw3A5L9iazF1wwUXW9M9INs0ybu7C8y-o7ejB2kIK5h6-IBI[3] Indian Journal of Pharmaceutical Sciences. "Synthesis, Characterization, Molecular Modelling and Biological Evaluation of Substituted Benzo (h) Chromene-3-Carboxylate Derivatives as a Potential Agent for the Treatment of Hyperlipidemia". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUpFnPqjxH6B37QPZLi0xEZZg26X0uVGt87eaV-VqRKK5XTVOfyA08aRKf_IKKGS3r9AZsXUOlHoOm1joUat-Zc5oQizqJb3XL_7FHtzAdRE1AvXELDENd-xuteKG1b_DyayEbXiMvJVtuWPBLwLSvtl1nekJv7yc7i_peSzKSb1q5fL9zz-UNK3GA1OMz-wlJGgrSmhSvMlQ8OBjOCnoB3KcuZ100mpfmd4RjuLimU87cV-d6d03p3z_uNcA0cS5Qw0NhfXd-cv7safcnzmcN9KDE7ZQkKsJxEjo_biOyWI638Cu8k858vGQ5c9Db4xWADCL3Omm5[4] Bioorganic Chemistry (PubMed). "Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygKLpkv6EB0vSKcc5xOdI0wu-Zngmel6kpcsEZe4-oV9L1A979bikIgIqTT5MhWXVJ0GmOb2hMNNNvqUnak1HAJZgBGeMH4rBkQL0eJGG20Ca9v1PzBALuY99UwtfaTMtco4=[2] PubChem (National Institutes of Health). "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNcasTcbU9MOTNGonmQLothGcm0OFb0lBwiWyLEuCokC5s56WFahnLFDmMuCMFDn3sqJBYO_5i9x93M71BsHuft1NhkpttciXsw28Bj77k1HLtXQIa_owfBs2RV665iAmlRyVihJejQ4D4wow0HU79vfriW3hemgE8iJftn8ecbvQ3cBclIvhhea50rEDtYumow==

Sources

Exploratory

A Comprehensive Guide to the Structure Elucidation of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Abstract The chromone (4H-1-benzopyran-4-one) scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with significant biological activities, including antitumor, anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with significant biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] This prominence makes the unambiguous structure determination of novel chromone derivatives a critical task in medicinal chemistry and drug development. This technical guide provides an in-depth, experience-driven walkthrough of the complete structure elucidation process for a specific derivative, Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate. We will detail a logical workflow from synthesis and purification to a multi-pronged spectroscopic analysis, explaining the causality behind each experimental choice and demonstrating how a convergence of data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides an unshakeable confirmation of the molecular structure.

Introduction: The Chromone Core and Our Target Molecule

Chromones are benzannulated derivatives of γ-pyrone, and their chemical reactivity and biological potential are highly dependent on the substitution patterns on both the benzene and pyrone rings.[3] The target of this guide, Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate, incorporates several key structural features: a methyl group on the aromatic ring (C7), a methyl group on the pyrone ring (C2), and an ethyl carboxylate group at the adjacent C3 position. Each of these substituents will provide unique spectroscopic handles that we will leverage for its identification.

The objective of this guide is not merely to present data but to illustrate the logical process of structural investigation. We will demonstrate how each analytical technique provides a unique piece of the puzzle and how these pieces are assembled to reveal the complete and validated molecular architecture.

Synthesis and Purification: Accessing the Analyte

Before any analysis can occur, the target compound must be synthesized and rigorously purified. A common and effective strategy for constructing the chromone core involves the cyclization of a β-dicarbonyl precursor, which is itself derived from a suitably substituted 2-hydroxyacetophenone.[4][5] The chosen synthetic route is designed for efficiency and to logically lead to the desired substitution pattern.

Proposed Synthetic Pathway

The synthesis begins with commercially available 3-methylphenol and proceeds through a two-step sequence involving a Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization.


}

Figure 1: Proposed synthetic workflow for the target molecule.

The final purification is paramount. The crude product from the reaction is subjected to flash column chromatography on silica gel. The purity of the collected fractions is monitored by Thin-Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC) to ensure that the sample for spectroscopic analysis is >98% pure, eliminating the risk of structural misinterpretation due to impurities.

Spectroscopic Analysis: The Core of Elucidation

With a pure sample in hand, we deploy a suite of spectroscopic techniques. The logic is to move from broad, general information (molecular mass, functional groups) to the specific, detailed connectivity of the atomic framework.


}

Figure 2: The logical workflow for spectroscopic data integration.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to determine the molecular formula. HRMS is chosen over standard MS because its high accuracy allows for the calculation of an elemental composition, which is a fundamental and non-negotiable starting point for structure elucidation.

The target molecule, C₁₄H₁₄O₄, has a calculated monoisotopic mass of 246.0892 g/mol . An Electrospray Ionization (ESI) source in positive ion mode is typically used.

ParameterExpected ResultInformation Gained
Molecular Formula C₁₄H₁₄O₄Confirms all atoms are accounted for.
Calculated [M+H]⁺ 247.0965Target m/z for the experiment.
Observed [M+H]⁺ 247.0961 (example)Experimental confirmation of mass.
Mass Error < 5 ppmHigh confidence in the assigned formula.

The observation of a high-resolution mass that matches the calculated value within a narrow error margin provides strong evidence for the proposed molecular formula.[6]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. For this chromone derivative, we expect to see characteristic absorptions for the two distinct carbonyl groups (ketone and ester) and the aromatic system.[3][7]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3080MediumAromatic C-H StretchConfirms the presence of the benzene ring.[7]
~2980MediumAliphatic C-H StretchFrom the two methyl groups and the ethyl ester.
~1735 Strong Ester C=O Stretch The C3-carboxylate carbonyl, at a higher frequency.
~1645 Strong Ketone C=O Stretch The C4-keto group, conjugated with the aryl ring.[8]
~1610, ~1570Medium-StrongAromatic C=C StretchCharacteristic vibrations of the benzene ring.
~1250StrongEster C-O StretchConfirms the ester functional group.

The presence of two distinct, strong carbonyl peaks is a critical piece of evidence that validates the core structure containing both a conjugated ketone and an ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the molecule's connectivity.[9][10]

3.3.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d (J ≈ 8.5 Hz)1HH-5Aromatic proton ortho to the carbonyl, deshielded.
~7.20d (J ≈ 1.5 Hz)1HH-8Aromatic proton ortho to the C7-methyl group.
~7.15dd (J ≈ 8.5, 1.5 Hz)1HH-6Aromatic proton coupled to both H-5 and H-8.
4.40q (J ≈ 7.1 Hz)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester.
2.50s3HC7-CH₃ Aromatic methyl group, singlet.
2.45s3HC2-CH₃ Methyl group on the pyrone ring, singlet.
1.40t (J ≈ 7.1 Hz)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester.

3.3.2. ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum identifies all unique carbon environments, including quaternary carbons that are invisible in the ¹H spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~177.0C-4Ketone carbonyl carbon.
~165.0C-3 Ester C=OEster carbonyl carbon.
~160.0C-2Quaternary carbon attached to oxygen and methyl.
~155.0C-9 (C-8a)Quaternary carbon of the fused ring system.
~145.0C-7Aromatic carbon bearing the methyl group.
~134.0C-6Aromatic C-H carbon.
~125.0C-5Aromatic C-H carbon.
~123.0C-10 (C-4a)Quaternary carbon adjacent to the ketone.
~118.0C-8Aromatic C-H carbon.
~115.0C-3Quaternary carbon bearing the ester group.
61.5-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
21.0C7-CH₃ Aromatic methyl carbon.
18.0C2-CH₃ C2-methyl carbon.
14.5-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. We would expect to see a cross-peak between the H-5 and H-6 signals, and between the methylene and methyl protons of the ethyl group. This confirms the aromatic spin system and the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure are illustrated below.


}

Figure 3: Diagram of crucial 2- and 3-bond HMBC correlations.

  • Key HMBC Correlation Logic:

    • The protons of the C2-methyl group (δ ~2.45) correlating to the C2 (δ ~160.0) and C3 (δ ~115.0) carbons confirms their position on the pyrone ring.

    • The aromatic proton H-5 (δ ~7.95) correlating to the ketone carbonyl C-4 (δ ~177.0) and the quaternary carbon C-10 (δ ~123.0) locks the top part of the aromatic ring to the pyrone ring.

    • The protons of the C7-methyl group (δ ~2.50) correlating to C-7 (δ ~145.0), C-6 (δ ~134.0), and C-8 (δ ~118.0) unambiguously places the methyl group at the C7 position.

    • The methylene protons of the ethyl ester (δ 4.40) correlating to the ester carbonyl carbon (δ ~165.0) confirms the ester functionality.

Final Structure Confirmation

The structure of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is confirmed by the complete congruence of all spectroscopic data:

  • HRMS established the correct elemental formula: C₁₄H₁₄O₄.

  • IR Spectroscopy confirmed the presence of a conjugated ketone, an ester, and an aromatic ring.

  • ¹H and ¹³C NMR provided the correct number and types of proton and carbon environments.

  • COSY, HSQC, and HMBC experiments pieced together these fragments, confirming the connectivity of the chromone core, the placement of the two methyl groups at C2 and C7, and the ethyl carboxylate group at C3.

Detailed Experimental Protocols

General Instrumentation
  • NMR: Spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard in CDCl₃.

  • HRMS: ESI-HRMS spectra were obtained on a Q-TOF mass spectrometer.

  • IR: Spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film, with frequencies reported in cm⁻¹.

  • Chromatography: Flash column chromatography was performed using silica gel (230-400 mesh).

Protocol: ¹H NMR Spectroscopy
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard if not already present in the solvent.

  • Cap the tube and invert several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Acquire the spectrum using standard acquisition parameters (e.g., 16 scans, 5-second relaxation delay).

  • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate all peaks and reference the spectrum to the TMS signal at 0.00 ppm.

Protocol: HMBC Spectroscopy
  • Use the same sample prepared for the ¹H NMR experiment.

  • Select the HMBC pulse program on the spectrometer.

  • Set the key acquisition parameters, including the coupling constant for long-range couplings (typically optimized for 8-10 Hz).

  • Acquire the 2D data set. This is a longer experiment and may require several hours depending on the sample concentration.

  • Process both dimensions of the resulting data set using Fourier transformation.

  • Analyze the 2D contour plot to identify correlations between proton and carbon signals.

Conclusion

The structure elucidation of organic molecules is a systematic process of inquiry. By following a logical workflow—from synthesis and purification to a multi-technique spectroscopic investigation—we have demonstrated the unambiguous assignment of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate. The convergence of data from HRMS, IR, and a full suite of NMR experiments provides the highest level of confidence required by researchers in drug discovery and chemical sciences, ensuring that subsequent biological or chemical studies are based on a molecule of known and verified structure.

References

  • G. D. Brown, The biosynthesis of the chromones, Nat. Prod. Rep., 1996, 13, 345-359. (URL not available for direct linking)
  • Molbank, Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate, MDPI. [Link]

  • ResearchGate, Condensation of Chromone-3-carboxaldehyde with Phenylacetic Acids: An Efficient Synthesis of ( E ) - 3-Styrylchromones, ResearchGate. [Link]

  • ResearchGate, Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain, ResearchGate. [Link]

  • ResearchGate, Electronic structure of chromone and its hydroxylated derivatives on positions 2 and 3, ResearchGate. [Link]

  • DOI, Supporting Information, DOI. [Link]

  • MDPI, Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate, MDPI. [Link]

  • PubChem, ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate, National Center for Biotechnology Information. [Link]

  • MDPI, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, MDPI. [Link]

  • PMC, Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis, National Center for Biotechnology Information. [Link]

  • AIP Publishing, Elucidating the structural and conformational preferences of bioactive chromone and its monohydrate through advanced rotational spectroscopy, AIP Publishing. [Link]

  • Semantic Scholar, Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood, Semantic Scholar. [Link]

  • ResearchGate, Outline IR spectrum of isolated chromone 2, ResearchGate. [Link]

  • ResearchGate, Mass spectrum of Chromone , 5-hydroxy-6,7,8- trimethoxy-2,3-dimethyl-with Retention Time (RT)= 8.980, ResearchGate. [Link]

  • Wiley-VCH, Supporting Information, Wiley Online Library. [Link]

  • SpringerLink, Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations, Springer. [Link]

  • CORE, CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES, CORE. [Link]

  • Organic Chemistry Portal, Synthesis of Chromones and Flavones, Organic Chemistry Portal. [Link]

  • ResearchGate, Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and, ResearchGate. [Link]

  • Wikipedia, Knoevenagel condensation, Wikipedia. [Link]

  • MDPI, A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023, MDPI. [Link]

  • MDPI, One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst, MDPI. [Link]

  • Science and Education Publishing, 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS, Science and Education Publishing. [Link]

  • Semantic Scholar, RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW, Semantic Scholar. [Link]

  • IOSR Journals, The Importance and Applications of Knoevenagel Reaction (Brief Review), IOSR Journals. [Link]

  • PMC, Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy, National Center for Biotechnology Information. [Link]

  • MDPI, Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine, MDPI. [Link]

  • Chemistry Stack Exchange, Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate, Stack Exchange. [Link]

  • Univen, Synthetic and spectroscopic studies of 6-substituted chromone derivatives, University of Venda. [Link]

  • ResearchGate, Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate, ResearchGate. [Link]

  • Royal Society of Chemistry, Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide, Royal Society of Chemistry. [Link]

  • ACS Publications, Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors, American Chemical Society. [Link]

  • ICT Prague, Table of Characteristic IR Absorptions, University of Chemistry and Technology, Prague. [Link]

  • PubChem, ethyl 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate, National Center for Biotechnology Information. [Link]

Sources

Foundational

The IUPAC Nomenclature, Structural Biology, and Synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the chromone (4H-chromen-4-one) scaffold is rec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the chromone (4H-chromen-4-one) scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets, including monoamine oxidases (MAOs) and kinase active sites. Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (CAS: 92397-12-1) serves as a highly versatile, lipophilic building block[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous deconstruction of its IUPAC nomenclature, a detailed physicochemical profile, and a field-proven, self-validating synthetic methodology designed for high-yield isolation in pharmaceutical development.

Deconstructing the IUPAC Nomenclature

Understanding the systematic nomenclature of heterocyclic building blocks is critical for predicting reactivity and structural biology. The IUPAC name ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (systematically referred to as ethyl 2,7-dimethyl-4-oxo-4H-1-benzopyran-3-carboxylate) can be logically deconstructed into four distinct structural domains[2]:

  • The Core (4H-chromene / 4H-1-benzopyran): The foundational bicyclic system consists of a benzene ring fused to a pyran ring. The "4H" designation is critical; it indicates the position of the saturated carbon (the "indicated hydrogen"), distinguishing it from the isomeric 2H-chromene.

  • The Ketone (4-oxo): Denotes the carbonyl oxygen at the C4 position, which, combined with the 4H-chromene core, forms the "chromone" pseudo-aromatic system[2].

  • The Ester (Ethyl ...-3-carboxylate): An ethyl ester functional group at the C3 position. This group provides a rotatable bond and increases the lipophilicity of the scaffold, which is heavily utilized in [3].

  • The Alkyl Substituents (2,7-dimethyl): Two electron-donating methyl groups located at C2 (on the heteroaromatic pyran ring) and C7 (on the fused benzene ring).

IUPAC_Tree Root Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate Ester Ethyl ...-carboxylate (Ester Functional Group) Root->Ester Core 4H-chromene (Benzopyran Core) Root->Core Sub1 2,7-dimethyl (Alkyl Substituents) Root->Sub1 Sub2 4-oxo (Ketone Group) Root->Sub2

Figure 1: Hierarchical deconstruction of the IUPAC nomenclature for the target chromone.

Physicochemical Properties & Structural Biology

The planar nature of the chromone core allows it to intercalate into narrow hydrophobic pockets, while the C3-ester acts as a hydrogen bond acceptor. Table 1 summarizes the critical quantitative data required for formulation and reaction stoichiometry[1],[4].

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
CAS Registry Number 92397-12-1Primary identifier for inventory and safety data.
Molecular Formula C₁₄H₁₄O₄Defines exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 246.26 g/mol Utilized for precise stoichiometric calculations.
Hydrogen Bond Donors 0Indicates high lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 4Key for interactions with target enzyme residues.
Topological Polar Surface Area ~52.6 ŲOptimal for blood-brain barrier (BBB) penetration.

Experimental Methodologies: A Self-Validating Synthesis Protocol

In my experience as an Application Scientist, the synthesis of highly substituted chromones often suffers from poor regioselectivity and tar formation if the reaction cascade is not strictly controlled. The following methodology utilizes a highly efficient C-acylation/cyclization cascade.

The Causality of the Chemical Workflow

We begin with the activation of 2-hydroxy-4-methylbenzoic acid. The choice of thionyl chloride (SOCl₂) is deliberate: the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward without requiring aqueous workup, which would hydrolyze the sensitive intermediate. The subsequent addition of pyridine serves a dual purpose: it acts as a proton scavenger for the liberated HCl and facilitates the enolization of ethyl acetoacetate, driving C-acylation over O-acylation. Finally, the acid-catalyzed dehydration is thermodynamically driven by the formation of the highly conjugated, pseudo-aromatic chromone system[2].

Synthesis_Workflow Step1 1. Activation (SOCl2) Step2 2. C-Acylation (Ethyl acetoacetate + Pyridine) Step1->Step2 Acid Chloride Step3 3. Cyclization (Acid-catalyzed dehydration) Step2->Step3 Diketo Ester Step4 4. Purification (Recrystallization) Step3->Step4 Crude Chromone Product Pure Chromone Product Step4->Product Validated Yield

Figure 2: Step-by-step synthetic workflow and intermediate progression for the chromone scaffold.

Step-by-Step Protocol
  • Activation: Suspend 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl₂ (1.5 eq) dropwise at 0°C under a nitrogen atmosphere, followed by a catalytic amount of DMF. Reflux for 2 hours.

    • Critical Control Point: Rigorous vacuum distillation of the solvent and residual SOCl₂ is non-negotiable. Residual SOCl₂ will aggressively react with pyridine in the next step, leading to intractable black tar.

  • C-Acylation: Dissolve the resulting acid chloride in anhydrous DCM. Slowly add a pre-mixed solution of ethyl acetoacetate (1.1 eq) and anhydrous pyridine (2.5 eq) at 0°C. Stir at room temperature for 12 hours.

  • Cyclization: Concentrate the mixture in vacuo. Dissolve the crude diketo ester in glacial acetic acid and add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours to force the cyclization.

  • Isolation: Pour the cooled mixture over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO₃ to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the pure ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate.

Characterization: The Self-Validating System

A protocol is only as robust as its validation checkpoints. To ensure a self-validating system, we employ real-time orthogonal analytics. The system proves its own success when the following spectroscopic milestones are met:

  • FT-IR Spectroscopy: The reaction validates itself when the broad O-H stretch of the intermediate completely vanishes. The final product must show two distinct carbonyl stretches: the ester C=O at ~1730 cm⁻¹ and the highly conjugated chromone ketone C=O shifted to ~1640–1650 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz): The regiochemistry is confirmed by the specific chemical shifts. Expect a singlet at ~2.3 ppm (3H) for the C7-methyl and a singlet at ~2.4 ppm (3H) for the C2-methyl. The ethyl ester will present a classic triplet (~1.4 ppm, 3H) and quartet (~4.4 ppm, 2H). The aromatic C5-H proton (ortho to the ketone) will be highly deshielded, appearing as a doublet near 8.0 ppm.

  • Mass Spectrometry (EI-MS): The molecular ion peak must appear at m/z 246.26. Furthermore, via a retro-Diels-Alder expulsion, serving as a definitive fingerprint for the 4H-1-benzopyran-4-one core[2].

References

  • Science of Synthesis. (2004). Product Class 4: Benzopyranones and Benzopyranthiones. Thieme Connect. Retrieved from[Link]

  • Molbank / MDPI. (2025). Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from[Link]

Sources

Exploratory

The 4H-Chromene Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The 4H-chromene core, a privileged heterocyclic scaffold, is a recurring motif in a multitude of natural products and synthetic compounds of signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromene core, a privileged heterocyclic scaffold, is a recurring motif in a multitude of natural products and synthetic compounds of significant biological importance. This in-depth technical guide provides a comprehensive overview of the 4H-chromene scaffold, from its discovery in nature to the evolution of its synthetic methodologies and its emergence as a promising framework in modern drug discovery. We will explore the historical context of its early derivatization, delve into contemporary, robust synthetic protocols, and illuminate the intricate mechanisms through which 4H-chromene derivatives exert their potent biological effects, particularly in oncology. This guide is designed to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this versatile molecular architecture.

Introduction: The Significance of the 4H-Chromene Core

The 4H-chromene scaffold, a benzopyran derivative, is a cornerstone in the architecture of numerous naturally occurring compounds, including flavonoids, isoflavonoids, and anthocyanins. This prevalence in nature hints at its evolutionary selection for diverse biological functions. In the realm of medicinal chemistry, the 4H-chromene nucleus is considered a "privileged structure" due to its ability to serve as a versatile template for the development of ligands for a wide array of biological targets. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for various substituents, enabling precise interactions with protein binding sites. This has led to the development of 4H-chromene derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Discovery and History: From Nature's Blueprint to Synthetic Innovation

The story of the 4H-chromene scaffold begins not in a laboratory, but in the intricate biosynthetic pathways of plants.

Natural Origins: A Privileged Scaffold in the Plant Kingdom

The 2,2-dimethyl-2H-benzopyran moiety, a close relative and often a precursor to the 4H-chromene core, is found in over 4000 natural products. These compounds arise from the prenylation and cyclization reactions common in polyketide biosynthesis. This wide distribution in nature underscores the scaffold's inherent biocompatibility and its role in mediating various biological interactions.

Early Synthetic Endeavors: The Dawn of Chromene Chemistry

While a singular, definitive "first synthesis" of the parent 4H-chromene is not well-documented in easily accessible historical records, the late 19th and early 20th centuries saw a surge in the synthesis of related benzopyran structures. Much of the early work focused on the synthesis of coumarins (2H-chromen-2-ones) and chromones (4H-chromen-4-ones), which laid the foundational chemical principles for accessing the 4H-chromene core.

A significant leap in the functionalization of the chromene scaffold came with the application of the Vilsmeier-Haack reaction . This reaction, initially developed for the formylation of activated aromatic compounds, was adapted for the synthesis of 3-formylchromones, which are versatile intermediates for further chemical elaboration.

Synthetic Methodologies: Building the 4H-Chromene Core

The development of synthetic routes to 4H-chromene scaffolds has evolved from classical condensation reactions to highly efficient, atom-economical multicomponent reactions (MCRs).

Classical Approaches: Foundational Condensation Reactions

Early syntheses of 4H-chromene derivatives often involved the condensation of pre-functionalized precursors. A widely used classical approach is the reaction of an o-hydroxychalcone with a suitable reagent in the presence of a base.

The Rise of Multicomponent Reactions (MCRs): A Paradigm Shift in Efficiency

The advent of multicomponent reactions has revolutionized the synthesis of 4H-chromenes, allowing for the construction of complex molecules in a single, one-pot operation from simple, readily available starting materials. The most prominent MCR for 2-amino-4H-chromenes involves the condensation of an aldehyde, malononitrile, and a phenol or naphthol derivative.

General Reaction Scheme for the Synthesis of 2-Amino-4H-Chromenes:

G cluster_reactants Reactants cluster_product Product Aldehyde Aromatic Aldehyde Catalyst Catalyst (e.g., base, acid, nanocatalyst) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Phenol Phenol/Naphthol Phenol->Catalyst Chromene 2-Amino-4H-Chromene Catalyst->Chromene One-pot reaction G Chromene 4-Aryl-4H-Chromene Derivative Tubulin β-Tubulin (Colchicine Binding Site) Chromene->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Disruption leads to Bax Bax/Bak (Pro-apoptotic) G2M->Bax Bcl2 Bcl-2 Family (Anti-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Foundational

The Pharmacological Relevance of Chromone Carboxylates: A Structural &amp; Functional Analysis

Topic: Potential Pharmacological Relevance of Chromone Carboxylates Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chromone car...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Pharmacological Relevance of Chromone Carboxylates Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromone carboxylates (4-oxo-4H-chromene-carboxylic acids) represent a privileged scaffold in medicinal chemistry, distinct from their coumarin isomers by the position of the carbonyl group. While the chromone core is ubiquitous in nature (flavonoids), the introduction of a carboxylate moiety—specifically at the C2 or C3 positions—imparts unique electronic and steric properties that modulate solubility, bioavailability, and target specificity.

This guide analyzes the pharmacological divergence between chromone-2-carboxylic acid and chromone-3-carboxylic acid derivatives.[1] It details their synthetic accessibility, structure-activity relationships (SAR), and mechanistic roles in neuroprotection (MAO-B inhibition), oncology (kinase modulation), and inflammation (COX/LOX pathways).

Chemical Foundation & Synthetic Accessibility

The pharmacological utility of chromone carboxylates is defined by the regiochemistry of the carboxylic acid group. The synthetic routes to access these two isomers differ fundamentally.

Synthesis of Chromone-2-Carboxylic Acids

The C2-isomer is classically accessed via a Claisen condensation, exploiting the acidity of the acetyl group in 2'-hydroxyacetophenone.

Core Protocol: Claisen Condensation & Cyclization

  • Condensation: Reaction of substituted 2'-hydroxyacetophenone with dialkyl oxalate (e.g., diethyl oxalate) in the presence of a strong base (NaOEt) yields the diketo-ester intermediate.

  • Cyclization: Acid-catalyzed cyclodehydration (HCl/AcOH) closes the pyrone ring.

  • Hydrolysis: Saponification of the ester yields the free carboxylic acid.

Synthesis of Chromone-3-Carboxylic Acids

The C3-isomer requires the installation of a carbon atom at the activated methylene position, typically via formylation followed by oxidation.

Core Protocol: Vilsmeier-Haack & Pinnick Oxidation

  • Formylation: 2'-hydroxyacetophenone is treated with DMF/POCl₃ (Vilsmeier-Haack conditions) to generate chromone-3-carbaldehyde.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using NaClO₂ (Pinnick oxidation) or Jones reagent to avoid disrupting the sensitive pyrone ring.

Visualization of Synthetic Pathways

The following diagram contrasts the synthetic logic for the C2 vs. C3 isomers.

SynthesisPathways Start 2'-Hydroxyacetophenone Oxalate + Diethyl Oxalate (NaOEt) Start->Oxalate Path A Vilsmeier + DMF / POCl3 (Vilsmeier-Haack) Start->Vilsmeier Path B Diketo Diketo-ester Intermediate Oxalate->Diketo Cycliz Acid Cyclization (HCl) Diketo->Cycliz Prod2 Chromone-2-Carboxylic Acid Cycliz->Prod2 Aldehyde Chromone-3-Carbaldehyde Vilsmeier->Aldehyde Oxid Pinnick Oxidation (NaClO2) Aldehyde->Oxid Prod3 Chromone-3-Carboxylic Acid Oxid->Prod3

Caption: Divergent synthetic pathways for C2 (Green) and C3 (Red) chromone carboxylates starting from a common precursor.

Pharmacological Targets & Mechanisms

The position of the carboxylate group dictates the biological target profile. The C3-derivatives often mimic the transition state of enzyme substrates, while C2-derivatives serve as robust scaffolds for fragment-based drug design.

Neuroprotection: Selective MAO-B Inhibition

Target: Monoamine Oxidase B (MAO-B). Relevance: Treatment of Parkinson’s disease and neurodegeneration.

  • Mechanism: Chromone-3-carboxylic acid is a potent, selective inhibitor of hMAO-B.[1] The carboxylate group at C3 forms critical hydrogen bonds within the enzyme's active site, likely interacting with the FAD cofactor or specific residues (e.g., Tyr326).

  • Contrast: The C2-isomer is virtually inactive against MAO-B.[1] This stark "molecular switch" highlights the importance of regiochemistry in steric fitting within the catalytic tunnel of MAO-B.

Oncology: Kinase Suppression & Cytotoxicity

Targets: EGFR, VEGF, FGFR3, and PI3K/mTOR. Relevance: Triple-negative breast cancer (TNBC) and solid tumors.

  • Derivatization: The free acid is often a prodrug or precursor. The corresponding carboxamides (e.g., N-benzyl chromone-2-carboxamide) show superior cellular penetration.

  • Mechanism:

    • ATP Competition: The chromone core mimics the adenine ring of ATP.

    • H-Bonding: The amide linker (derived from the carboxylate) acts as a hydrogen bond donor/acceptor pair, anchoring the molecule in the kinase hinge region.

    • Activity: C2-carboxamides have demonstrated IC50 values in the low micromolar range (0.9–15 µM) against MCF-7 and MDA-MB-231 cell lines.

Inflammation: The Arachidonic Acid Cascade

Targets: 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX-1/2).

  • Dual Inhibition: Certain chromone-2-carboxylates inhibit both COX and LOX pathways, preventing the "shunt" effect often seen with NSAIDs (where blocking COX shifts metabolism to leukotrienes).

  • Neutrophil Suppression: Derivatives have been shown to suppress superoxide anion generation in fMLP-stimulated neutrophils, reducing oxidative stress in inflamed tissues.

Experimental Protocol: Synthesis of Chromone-2-Carboxylic Acid

Objective: To synthesize high-purity chromone-2-carboxylic acid as a fragment for kinase inhibitor development.

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol)

  • Diethyl oxalate (12 mmol)

  • Sodium ethoxide (20 mmol, 21% wt in ethanol)

  • Glacial acetic acid / Conc.[2][3] HCl

  • Ethanol (absolute)

Workflow:

  • Enolate Formation:

    • In a dry round-bottom flask under N₂, add sodium ethoxide solution.

    • Dropwise add a mixture of 2'-hydroxyacetophenone and diethyl oxalate in ethanol over 15 minutes.

    • Observation: The solution will turn yellow/orange, indicating enolate formation.

    • Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Cyclization & Hydrolysis (One-Pot):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of ice-water and acidify to pH 2 using conc. HCl.

    • Result: A yellow precipitate (the ester/diketo intermediate) forms.

    • Hydrolysis: To ensure full conversion to the acid, heat the suspension in 10% HCl/Acetic acid (1:1) at 80°C for 1 hour.

  • Isolation:

    • Cool to 4°C. Filter the solid under vacuum.

    • Wash the cake with cold water (3x 20 mL) to remove salts.

    • Recrystallization: Recrystallize from Ethanol/Water to obtain white/off-white needles.

Quality Control (QC):

  • Melting Point: Expect ~250–255°C (dec).

  • 1H NMR (DMSO-d6): Look for the characteristic C3-H singlet at δ ~6.8–6.9 ppm and the carboxylic acid proton (broad) at δ ~13–14 ppm.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional zones of the chromone carboxylate scaffold, guiding rational drug design.

SAR_Map Core Chromone Carboxylate Scaffold Zone_C2 Position C2 (COOH/CONHR) Determines Target Class (Kinase vs. MAO) Core->Zone_C2 Zone_C3 Position C3 (COOH) Critical for MAO-B Selectivity Transition State Mimic Core->Zone_C3 Zone_C6C7 Positions C6/C7 (Substituents) Halogens (F, Cl, Br) increase lipophilicity & potency Core->Zone_C6C7 Zone_C5 Position C5 Steric Bulk here often decreases activity Core->Zone_C5 Kinase Hinge Binding Kinase Hinge Binding Zone_C2->Kinase Hinge Binding MAO-B Pocket Fit MAO-B Pocket Fit Zone_C3->MAO-B Pocket Fit Membrane Permeability Membrane Permeability Zone_C6C7->Membrane Permeability

Caption: SAR Map highlighting critical substitution zones. C2/C3 determines the target, while C6/C7 modulates potency.

Comparative Data Summary

FeatureChromone-2-Carboxylic Acid DerivativesChromone-3-Carboxylic Acid Derivatives
Primary Target Kinases (EGFR, VEGFR), 5-LOX, BiofilmsMonoamine Oxidase B (MAO-B)
Key Mechanism ATP competition, Metal ChelationActive site occlusion, Transition state mimicry
Synthesis Claisen Condensation (Oxalate)Vilsmeier-Haack + Oxidation
Selectivity Broad (often requires amide derivatization)High specificity for MAO-B over MAO-A
Therapeutic Area Oncology, Inflammation, AntimicrobialNeurodegeneration (Parkinson's)

References

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. National Institutes of Health (PMC). [Link]

  • Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate (Gaspar et al.). [Link][1]

  • Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer. PubMed. [Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides as Anti-Biofilm Agents. MDPI. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link][4]

Sources

Exploratory

The Benzopyran Scaffold: A Structural and Functional Analysis for Drug Discovery

Executive Summary: The "Privileged" Nature of Benzopyrans In medicinal chemistry, few molecular frameworks claim the status of a "privileged scaffold" as justifiably as the benzopyran family. Defined by the fusion of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nature of Benzopyrans

In medicinal chemistry, few molecular frameworks claim the status of a "privileged scaffold" as justifiably as the benzopyran family. Defined by the fusion of a benzene ring to a heterocyclic pyran ring, this bicyclic system serves as the core architecture for over 4,000 natural products and a vast array of synthetic therapeutics.

For the drug development professional, the benzopyran core is not merely a structural feature; it is a pharmacophore anchor . Its planar, rigid nature allows it to traverse biological membranes effectively, while its electronic distribution—specifically the potential for hydrogen bonding at the pyran oxygen and associated carbonyls—enables high-affinity binding to diverse protein targets, including kinases, estrogen receptors, and ion channels.

This guide dissects the benzopyran family, moving from structural taxonomy to practical synthetic protocols, ensuring a reproducible path for researchers investigating this moiety.

Structural Taxonomy and Nomenclature

The term "benzopyran" is a broad umbrella. Precision in nomenclature is critical for patent literature and synthetic planning. The family is primarily divided based on the position of the oxygen atom and the oxidation state of the pyran ring.

Core Subclasses
  • Chromene (1-Benzopyran): The parent alkene.

  • Isochromene (2-Benzopyran): Isomeric form with oxygen at position 2.

  • Coumarin (2H-chromen-2-one): The oxidized ketone derivative, critical for anticoagulants.

  • Chromone (4H-chromen-4-one): The isomer used in anti-asthmatics and flavonoids.

Visualization: The Benzopyran Family Tree

The following diagram illustrates the structural hierarchy and relationship between these core scaffolds.

BenzopyranHierarchy Benzopyran Benzopyran Core (C9H8O) Benzo1 1-Benzopyran (Chromene) Benzopyran->Benzo1 Benzo2 2-Benzopyran (Isochromene) Benzopyran->Benzo2 Coumarin Coumarin (2-one) Benzo1->Coumarin Oxidation (C2) Chromone Chromone (4-one) Benzo1->Chromone Oxidation (C4) Chroman Chroman (Saturated) Benzo1->Chroman Reduction

Figure 1: Hierarchical classification of the benzopyran scaffold based on oxidation state and heteroatom positioning.

Synthetic Methodologies: From Classic to Catalytic

While modern cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) allow for peripheral functionalization, the de novo construction of the benzopyran ring remains a cornerstone of organic synthesis.

The Pechmann Condensation (The Gold Standard)

Despite being discovered in 1884, the Pechmann condensation remains the most robust method for synthesizing coumarins, particularly for scale-up. It involves the condensation of a phenol with a


-keto ester in the presence of an acid catalyst.[1][2][3][4]

Mechanism:

  • Transesterification: The phenol attacks the ester group.

  • Hydroxyalkylation: Electrophilic attack of the carbonyl on the aromatic ring (ortho position).

  • Dehydration: Elimination of water to aromatize the system.

Visualization: Pechmann Reaction Logic

PechmannMechanism Reactants Phenol + Beta-Keto Ester Inter1 Transesterification (Ester Intermediate) Reactants->Inter1 Acid Cat. Inter2 Michael-type Cyclization Inter1->Inter2 Intramolecular Attack Product Coumarin Scaffold Inter2->Product -H2O Water H2O (Byproduct) Inter2->Water

Figure 2: Logical flow of the Pechmann Condensation mechanism leading to coumarin formation.

Modern Catalytic Approaches

While the classic Pechmann uses stoichiometric sulfuric acid (generating waste), modern "Green Chemistry" adaptations utilize:

  • Solid Acid Catalysts: Amberlyst-15 or Zeolites (reusable, cleaner workup).

  • Lewis Acids:

    
     or 
    
    
    
    (allow solvent-free conditions).
  • Microwave Irradiation: Reduces reaction times from hours to minutes.

Pharmacological Profile & SAR

The biological versatility of benzopyrans arises from their ability to mimic endogenous ligands.

Key Therapeutic Classes
Drug NameSubclassPrimary IndicationMechanism of Action
Warfarin CoumarinAnticoagulantVitamin K Epoxide Reductase (VKOR) inhibitor.
Cromoglicate ChromoneAnti-asthmaticMast cell stabilizer; inhibits chloride channels.
Nebivolol ChromanAntihypertensive

-receptor blocker + NO potentiation.
Rotenone Isoflavone*Pesticide/ToxinMitochondrial Complex I inhibitor.
(Note: Isoflavones are 3-phenylchromen-4-ones, a benzopyran subclass).
Structure-Activity Relationship (SAR) Logic

For researchers designing new analogs, the following SAR rules generally apply:

  • Position 4 (Coumarins): Substitution here (e.g., -CH3, -Ph) often modulates lipophilicity without destroying binding affinity.

  • Position 7 (Coumarins): An electron-donating group (-OH, -OCH3) is crucial for fluorescence and often enhances antioxidant potency.

  • The Lactone Ring: Essential for interaction with serine residues in enzyme active sites (e.g., in serine proteases).

SAR_Logic Core Benzopyran Core Pos2 Pos 2 (C=O): H-Bond Acceptor (Enzyme Anchor) Core->Pos2 Pos3 Pos 3/4: Lipophilic Pocket Interaction Core->Pos3 Pos7 Pos 7: Bioavailability & Fluorescence Core->Pos7

Figure 3: Generalized Structure-Activity Relationship (SAR) map for the benzopyran scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 7-Hydroxy-4-methylcoumarin (Hymecromone). Rationale: This protocol is selected as the "Hello World" of benzopyran synthesis. It demonstrates the Pechmann condensation with high reliability, producing a compound that is both a drug (choleretic/antispasmodic) and a fluorescent standard.

Materials
  • Resorcinol (1.1 g, 10 mmol)

  • Ethyl acetoacetate (1.3 g, 10 mmol)

  • Concentrated Sulfuric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[4][5]
    
  • Ice water[6]

  • Ethanol (95%) for recrystallization[6]

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask, maintain a temperature below 10°C using an ice bath. Add 10 mmol of resorcinol.[7]

  • Addition: Add 10 mmol of ethyl acetoacetate to the flask.

  • Catalysis: Dropwise, add 5 mL of concentrated sulfuric acid. Critical Step: Maintain temperature <10°C during addition to prevent charring/polymerization.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18–24 hours. (Alternatively, heat to 50°C for 2 hours for accelerated kinetics, though this may increase impurities).

  • Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from 95% ethanol.

  • Validation:

    • Yield: Expected 70-85%.

    • Melting Point: 185–188°C.

    • Fluorescence: Dissolve a trace amount in alkaline water; intense blue fluorescence under UV (365 nm) confirms the formation of the coumarin ring.

Future Outlook

The benzopyran scaffold is evolving beyond traditional small molecules. Current research focuses on:

  • PROTACs: Using the benzopyran moiety (specifically warfarin derivatives) as the ligand to recruit E3 ligases for targeted protein degradation.

  • Photo-pharmacology: Leveraging the coumarin core's photolability to create "caged" drugs that release active agents only upon UV irradiation at the tumor site.

References

  • Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry, 102, 611-630. Link

  • Sethi, P., et al. (2016). Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note. BenchChem Protocols. Link

  • Grover, J., & Jha, A. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077.[8] Link

  • Keri, R. S., et al. (2015). A comprehensive review on chemical transformation of benzylic alcohols to benzopyrans. Tetrahedron, 71(35), 5719-5742. Link

  • Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds.[4][8][9] Molecules, 23(2), 250. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Green One-Pot Multicomponent Synthesis of 4H-Chromene Scaffolds

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Focus: Mechanistic causality, catalyst optimization, and scalable green protocols for 4H-chromene synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Focus: Mechanistic causality, catalyst optimization, and scalable green protocols for 4H-chromene synthesis.

Introduction and Rationale

The 4H-chromene (fused benzo-4H-pyran) scaffold is a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-coagulant, and proapoptotic properties[1][2]. Traditional step-wise syntheses of these heterocycles often suffer from low atom economy, hazardous solvent requirements, and tedious chromatographic purifications.

To address these bottlenecks, the One-Pot Multicomponent Reaction (MCR) has emerged as a superior synthetic strategy. By condensing three or more reactants in a single vessel, MCRs bypass intermediate isolation, drastically lowering the Environmental Factor (E-factor) and maximizing Atom Economy (AE)[3]. This application note details the optimized, self-validating protocols for the three-component synthesis of 2-amino-4H-chromenes utilizing green catalysts and aqueous-alcoholic solvent systems.

Mechanistic Causality: The Domino Reaction Pathway

The synthesis of 4H-chromenes from an aromatic aldehyde, malononitrile (active methylene), and an enolizable C-H acid (e.g., dimedone, resorcinol, or naphthol) proceeds via a cascade Knoevenagel-Michael-Cyclization pathway. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

  • Knoevenagel Condensation: The basic catalyst deprotonates the highly acidic protons of malononitrile. The resulting carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields a highly electrophilic arylidenemalononitrile intermediate.

  • Michael Addition: The enolizable compound (e.g., dimedone) is activated by the catalyst and acts as a Michael donor, attacking the electron-deficient alkene of the arylidenemalononitrile.

  • Intramolecular Cyclization & Tautomerization: The enolate oxygen of the Michael adduct undergoes an intramolecular nucleophilic attack on the cyano group, forming an intermediate imine that rapidly tautomerizes to the stable 2-amino-4H-chromene system[4].

Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation (Base/Dual-Catalyzed) A->B C Arylidenemalononitrile (Electrophilic Intermediate) B->C D Addition of Active Methylene (e.g., Dimedone) C->D E Michael Addition Adduct D->E F Intramolecular Cyclization (Nucleophilic Attack) E->F G Tautomerization F->G H 2-Amino-4H-Chromene Target Scaffold G->H

Figure 1: Domino Knoevenagel-Michael-Cyclization mechanism for 4H-chromene synthesis.

Catalyst Selection and Optimization

The choice of catalyst dictates the reaction kinetics and the green metrics of the protocol. Recent advancements emphasize the use of biodegradable, dual acid-base, or recoverable heterogeneous catalysts[3][5][6].

  • Pyridine-2-carboxylic acid (P2CA): Acts as a dual acid-base catalyst. The basic pyridine nitrogen deprotonates the active methylene, while the carboxylic acid moiety activates the carbonyl oxygen via hydrogen bonding, accelerating the Knoevenagel step[3][7].

  • Choline Hydroxide: A biodegradable, deep-eutectic-compatible base that provides excellent yields in aqueous media by enhancing the solubility of organic intermediates[5].

  • DABCO / L-Proline: Classic organocatalysts that provide mild basicity, preventing the degradation of sensitive functional groups on substituted benzaldehydes[1][2].

Table 1: Comparative Efficacy of Green Catalysts in 4H-Chromene Synthesis
Catalyst SystemLoading (mol%)SolventTemp (°C)Time (min)Yield (%)Ref
Pyridine-2-carboxylic acid (P2CA)15EtOH:H₂O (1:1)Reflux15 - 3092 - 98[3]
Choline Hydroxide10EtOH:H₂O (1:1)8020 - 3087 - 96[5]
DABCO10Dioxane / Solvent-freeAmbient10 - 4585 - 95[1]
L-Proline20EthanolReflux30 - 6086 - 92[2]
Nano-MgO10 mgEtOH:H₂OAmbient10 - 2088 - 94[6]

Note: Data normalized for the model reaction of benzaldehyde, malononitrile, and dimedone/resorcinol.

Experimental Protocols

The following protocol utilizes a mixed aqueous-ethanolic solvent system. The causality behind this solvent choice is rooted in the hydrophobic effect: water drives the organic substrates into close proximity, increasing the effective molarity, while ethanol ensures sufficient initial solvation to prevent reactant sequestration[3][5].

General Procedure (Milligram Scale)

Self-Validating System: This protocol is designed to precipitate the pure product upon cooling, utilizing visual phase-change as an indicator of reaction completion and bypassing chromatography.

  • Reagent Preparation: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent & Catalyst Addition: Add 3.0 mL of an EtOH:H₂O (1:1 v/v) mixture, followed by the selected green catalyst (e.g., 15 mol% P2CA or 10 mol% Choline Hydroxide)[3][5].

  • Reaction Execution: Stir the mixture under reflux (approx. 80°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) eluent. The disappearance of the aldehyde spot and the appearance of a single, highly fluorescent spot under UV (254 nm) indicates completion (typically 15–30 minutes)[3][7].

  • Workup: Remove the flask from heat and allow it to cool to room temperature. The 4H-chromene derivative will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake with ice-cold aqueous ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials, and dry under a vacuum.

Scalability: Gram-Scale Synthesis

To validate industrial applicability, the reaction can be scaled seamlessly.

  • Procedure: React 10.0 mmol of benzaldehyde (1.06 g), 10.0 mmol of malononitrile (0.66 g), and 10.0 mmol of dimedone (1.40 g) with 15 mol% catalyst in 20 mL of EtOH:H₂O (1:1).

  • Outcome: The reaction maintains its kinetic profile, yielding >95% of the target 4H-chromene without thermal runaway, demonstrating an excellent Atom Economy (>99%) and a low E-factor (<17)[3][7].

Analytical Validation Parameters

To ensure structural integrity, the isolated compounds must be validated against the following spectroscopic benchmarks[1]:

  • FT-IR (KBr): Look for characteristic sharp absorption bands at ~3390–3250 cm⁻¹ (primary amine -NH₂ stretching) and ~2190–2200 cm⁻¹ (conjugated nitrile -C≡N stretching).

  • ¹H-NMR (400 MHz, DMSO-d₆): A self-validating diagnostic peak is the singlet at δ = 4.2–4.5 ppm , corresponding to the chiral C4 methine proton of the newly formed pyran ring. The amine (-NH₂) protons typically appear as a broad singlet at δ = 6.9–7.2 ppm (exchangeable with D₂O).

  • ¹³C-NMR (100 MHz, DMSO-d₆): The C4 carbon of the chromene ring will present a distinguishing aliphatic signal at δ = 55.0–59.0 ppm.

Workflow Step1 Step 1: Reagent Mixing Aldehyde Malononitrile Dimedone Step2 Step 2: Catalysis Green Catalyst (10-15 mol%) EtOH:H2O (1:1) Step1->Step2 Step3 Step 3: Reaction Reflux / 80°C 15-30 mins TLC Monitor Step2->Step3 Step4 Step 4: Workup Cool to RT Vacuum Filtration Step3->Step4 Step5 Step 5: Validation FT-IR (2190 cm⁻¹) ¹H-NMR (4.5 ppm) Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis of 4H-chromenes.

Conclusion

The one-pot multicomponent synthesis of 4H-chromenes represents a paradigm of green chemistry. By leveraging the synergistic effects of aqueous-ethanolic media and highly efficient catalysts (such as P2CA, Choline Hydroxide, or DABCO), researchers can synthesize complex, biologically active scaffolds in under 30 minutes[1][3][5]. The elimination of chromatographic purification, combined with near-quantitative yields, ensures that this protocol is both economically viable and environmentally benign for large-scale pharmaceutical development.

References

  • A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Journal of the Chemical Society of Pakistan. URL: [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanocatalyst. Scientia Iranica. URL: [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. URL:[Link]

  • Choline Hydroxide Mediated one-pot Synthesis of 2-amino-4H-Chromene Derivatives in Aqueous Media. JETIR. URL: [Link]

  • Nano-MgO-Catalyzed One-Pot Synthesis of Phosphonate Ester Functionalized 2-Amino-3-Cyano-4H-Chromene Scaffolds at Room Temperature. Synthetic Communications (Taylor & Francis). URL:[Link]

  • An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. Iranian Journal of Chemistry and Chemical Engineering. URL:[Link]

  • Synthesis of a New Series of 4H-benzo[h]chromenes by a Multicomponent Reaction under Solvent-Free Microwave Conditions. ResearchGate. URL: [Link]

Sources

Application

Advanced Catalytic Architectures for Substituted Chromene Synthesis

Abstract The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anti-cancer, anti-microbial, and neurological therapeutics. Traditional stoichiometric synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anti-cancer, anti-microbial, and neurological therapeutics. Traditional stoichiometric synthesis often suffers from harsh conditions and poor atom economy. This guide details three high-fidelity catalytic protocols for synthesizing substituted chromenes: Gold(I)-catalyzed intramolecular hydroarylation , Organocatalytic enantioselective cascades , and Green multicomponent reactions (MCRs) . These methods are selected for their operational robustness, functional group tolerance, and scalability in drug discovery workflows.

Strategic Overview: Selecting the Catalytic Mode

The choice of catalytic system depends heavily on the desired substitution pattern and stereochemical requirements.

FeatureMethod A: Gold(I) Catalysis Method B: Organocatalysis Method C: Green MCR
Primary Substrate Propargyl aryl ethersSalicylaldehydes + NitroolefinsAldehydes + Malononitrile + Phenols
Product Type 2H-Chromenes / Chroman-3-onesChiral 2-substituted Chromans2-Amino-4H-chromenes
Key Advantage 100% Atom Economy, Mild TempsHigh Enantioselectivity (>95% ee)High Throughput, Aqueous Media
Limitation Catalyst Cost, O2 Sensitivity (sometimes)Longer Reaction TimesLimited to specific electron-poor motifs

Protocol A: Gold(I)-Catalyzed Intramolecular Hydroarylation

Target: Synthesis of 2H-Chromenes from Propargyl Aryl Ethers. Mechanism:


-Lewis acid activation of the alkyne followed by 6-endo-dig cyclization.
Mechanistic Insight

Gold(I) complexes act as "soft" carbophilic Lewis acids. The reaction proceeds via the coordination of [Au]+ to the alkyne, triggering nucleophilic attack by the electron-rich aromatic ring (hydroarylation). Unlike thermal Claisen rearrangements, this method avoids high temperatures (>180°C), preventing product degradation.

GoldCatalysis Substrate Propargyl Aryl Ether Complex [Au]-Alkyne Complex Substrate->Complex Coordination Intermediate Vinyl-Au Intermediate (Wheland Complex) Complex->Intermediate 6-endo-dig Cyclization Product 2H-Chromene Intermediate->Product Protodeauration Catalyst [Au]L+ Product->Catalyst Regeneration Catalyst->Substrate Cycle Start

Figure 1: Catalytic cycle for the Gold(I)-mediated synthesis of 2H-chromenes.

Experimental Protocol

Reagents:

  • Substrate: Propargyl aryl ether (1.0 equiv)

  • Catalyst: Ph

    
    PAuNTf
    
    
    
    (Gagosz catalyst) or IPrAuNTf
    
    
    (2–5 mol%)
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Standard: Hexadecane (internal standard for GC monitoring)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.

  • Loading: Add the propargyl aryl ether (0.5 mmol) and anhydrous DCE (2.0 mL, 0.25 M).

  • Catalyst Addition: Add the Gold(I) catalyst (2 mol%, 0.01 mmol) in one portion. The solution typically turns pale yellow.

  • Reaction: Stir at room temperature (25°C). Monitor via TLC (Hexane/EtOAc 9:1). Most electron-rich substrates convert within 1–4 hours.

    • Note: Electron-deficient rings may require mild heating (40–50°C).

  • Quench: Filter the mixture through a short pad of silica gel to remove the gold catalyst. Elute with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography.

Validation Criteria:

  • 
    H NMR:  Disappearance of the alkyne triplet (
    
    
    
    ~2.5 ppm) and appearance of the olefinic protons of the chromene ring (
    
    
    5.7–6.5 ppm).

Protocol B: Organocatalytic Enantioselective Cascade

Target: Chiral 2-substituted Chromans.[1] Mechanism: Iminium-activation / Oxa-Michael / Aldol cascade.[1][2][3]

Mechanistic Insight

This "metal-free" approach utilizes chiral secondary amines (e.g., diphenylprolinol silyl ethers). The amine condenses with an


-unsaturated aldehyde to form a highly electrophilic iminium ion. The phenolic hydroxyl group of the salicylaldehyde attacks this intermediate (Oxa-Michael), followed by ring closure (Aldol) and dehydration.
Experimental Protocol

Reagents:

  • Substrate A: Salicylaldehyde (1.0 equiv)[4]

  • Substrate B:

    
    -Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
    
  • Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (10 mol%)

  • Additive: 2-Nitrobenzoic acid (10 mol%) - Crucial for turnover

  • Solvent: Toluene or CHCl

    
    
    

Step-by-Step Procedure:

  • Mixing: In a vial equipped with a magnetic stir bar, dissolve the organocatalyst (0.05 mmol) and 2-nitrobenzoic acid (0.05 mmol) in Toluene (2 mL).

  • Addition: Add Salicylaldehyde (0.5 mmol) followed by the

    
    -unsaturated aldehyde (0.6 mmol).
    
  • Incubation: Stir at ambient temperature (20–25°C) for 24–48 hours.

    • Critical Control Point: Do not heat significantly, as enantioselectivity (ee) often degrades above 30°C.

  • Workup: Quench with saturated aqueous NH

    
    Cl (2 mL). Extract with EtOAc (3 x 5 mL).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography on silica gel.

Data Analysis:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column to determine enantiomeric excess (typically >90% ee).

Protocol C: Green Multicomponent Reaction (MCR)

Target: 2-Amino-4H-chromenes (High-Throughput Library Synthesis). Context: Ideal for generating diversity in early-stage drug discovery.

Workflow Diagram

GreenMCR Step1 Reagents: Aldehyde + Malononitrile + Naphthol Step2 Catalyst Addition: Ag-Nanoparticles or Pyridine-2-COOH Solvent: H2O/EtOH (1:1) Step1->Step2 Step3 Reaction: Stir @ RT or Reflux (15-30 min) Step2->Step3 Step4 Workup: Cool & Filter Precipitate Step3->Step4 Step5 Recrystallization: (Ethanol) Step4->Step5

Figure 2: Workflow for the one-pot green synthesis of amino-chromenes.

Experimental Protocol

Reagents:

  • Components: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol),

    
    -Naphthol or Resorcinol (1 mmol).
    
  • Catalyst: Pyridine-2-carboxylic acid (15 mol%) OR Ag-Nanoparticles (0.07 mmol).

  • Solvent: Water:Ethanol (1:1 v/v).[4]

Step-by-Step Procedure:

  • One-Pot Assembly: Combine all three components in a 25 mL round-bottom flask containing 5 mL of solvent.

  • Catalysis: Add the chosen catalyst.[4]

  • Reaction: Reflux for 15–30 minutes (or stir at RT for Ag-NPs). The product often precipitates out of the solution as a solid.

  • Isolation: Cool the mixture to room temperature. Filter the solid precipitate under vacuum.

  • Wash: Wash the solid with ice-cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals. No column chromatography is usually required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Gold Method) Catalyst poisoning by trace amines/thiolsEnsure substrate purity; wash glassware with base then acid; use glovebox for catalyst storage.
Low ee (Organocatalysis) Temperature too high or water contaminationMaintain T < 25°C; use molecular sieves if solvent is wet; verify catalyst optical purity.
Product Oiling (MCR) Incomplete precipitationCool to 0°C for 1 hour; add a seed crystal; add excess water to force precipitation.
Regioisomer Mixtures Substrate sterics/electronicsIn Gold catalysis, 6-endo usually favored, but 5-exo can occur. Modify ligand bulk (e.g., switch from Ph

P to JohnPhos).

References

  • Stratakis, M., et al. (2012). Rapid access to chroman-3-ones through gold-catalyzed oxidation of propargyl aryl ethers. PubMed.[5] [Link]

  • Xu, H., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, A., et al. (2025).[6] Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis. [Link]

  • Patil, S., et al. (2021).[7] Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. [Link]

  • RSC Advances. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate in Anticancer Research

I. Introduction: The Therapeutic Potential of the Chromene Scaffold The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1][2] Der...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Therapeutic Potential of the Chromene Scaffold

The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of chromene exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] The 4-oxo-4H-chromene-3-carboxylate moiety, in particular, has been identified as a core component of numerous compounds with significant cytotoxic effects against a variety of human cancer cell lines.[1][4] These compounds can induce cancer cell death through diverse mechanisms, such as disrupting microtubule dynamics, inducing apoptosis, and triggering cell cycle arrest.[1][5]

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate belongs to this promising class of molecules. While specific biological data for this particular derivative is emerging, its structural features suggest it is a strong candidate for anticancer research. The methyl groups at positions 2 and 7 may influence its lipophilicity and binding interactions with cellular targets, potentially modulating its potency and selectivity.

This guide serves as a comprehensive resource for researchers initiating studies on Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate. It provides a hypothesized framework for its mechanism of action based on related compounds and offers detailed, field-proven protocols to systematically evaluate its anticancer efficacy. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.

Disclaimer:

The following application notes and protocols are based on the established activities of structurally related 4-oxo-4H-chromene derivatives. The proposed mechanisms are hypothetical and require experimental validation for Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate. Researchers must optimize these protocols for their specific experimental conditions and cell lines.

II. Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on extensive research into the anticancer properties of the 4-oxo-4H-chromene scaffold, a plausible mechanism of action for Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate involves the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[5][6] Many chromene derivatives have been shown to trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

This proposed mechanism posits that the compound could modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[3]

Concurrently, the compound may induce cell cycle arrest, a common mechanism for anticancer agents.[6] By interfering with the activity of cyclin-dependent kinases (CDKs) or the expression of cyclins, the compound could halt cell cycle progression at critical checkpoints, such as G2/M, preventing cell proliferation.[5][6]

Hypothesized_Mechanism_of_Action cluster_cell Cellular Events Compound Ethyl 2,7-dimethyl-4-oxo- 4H-chromene-3-carboxylate Cell Cancer Cell Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Compound->Bcl2 Inhibition Bax Pro-apoptotic Bax, Bak Compound->Bax Activation G2M G2/M Checkpoint Compound->G2M Arrest Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Disrupts Membrane CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation G2M->Proliferation

Caption: Hypothesized signaling pathway for the anticancer activity of the compound.

III. Primary Screening: Determining Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved through cell viability assays, which measure the dose-dependent response of a cell population to the compound. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this data, representing the concentration of the compound required to inhibit cell viability by 50%.

Data Presentation: IC50 Values

The following table should be used to summarize the experimentally determined IC50 values of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate against various cancer cell lines after a 48-hour treatment period. This allows for a direct comparison of the compound's potency across different cancer types.

Cancer Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Data
A549Lung CarcinomaExperimental Data
HCT-116Colorectal CarcinomaExperimental Data
HepG2Hepatocellular CarcinomaExperimental Data
JurkatT-cell LeukemiaExperimental Data
Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

IV. Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Following the determination of the compound's cytotoxicity, the next critical step is to investigate the mechanism of cell death. The protocols below are designed to distinguish between apoptosis and necrosis and to identify any effects on cell cycle progression.

Experimental_Workflow Start Start: Treat Cancer Cells with Compound (IC50) Harvest Harvest Cells after 24h / 48h Start->Harvest Split1 Harvest->Split1 AnnexinV Protocol 2: Annexin V / PI Staining Split1->AnnexinV CellCycle Protocol 3: Propidium Iodide Staining Split1->CellCycle WesternBlot Protocol 4: Western Blot Analysis Split1->WesternBlot Flow1 Flow Cytometry Analysis AnnexinV->Flow1 Flow2 Flow Cytometry Analysis CellCycle->Flow2 Gel SDS-PAGE & Immunoblotting WesternBlot->Gel Result1 Quantify Apoptotic vs. Necrotic Cells Flow1->Result1 Result2 Determine Cell Cycle Phase Distribution Flow2->Result2 Result3 Analyze Protein Expression Levels Gel->Result3

Caption: Workflow for mechanistic studies of the compound.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or 6-well plate and treat with Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate at its IC50 concentration for 24 or 48 hours.[6][11]

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.[6][11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

    • Necrotic cells: Annexin V-negative and PI-positive.[11]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed and permeabilized cells.[13][14] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each condition (treated and untreated).

  • Washing: Wash the cells with 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[1][14]

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[14]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using appropriate software (e.g., ModFit, FlowJo).[14][15]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[5] This protocol is essential for validating the hypothesized mechanism of action by examining changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Suggested Primary Antibodies for Investigation:

Target ProteinFunctionPathway
Bcl-2Anti-apoptoticIntrinsic Apoptosis
BaxPro-apoptoticIntrinsic Apoptosis
Cleaved Caspase-9Initiator CaspaseIntrinsic Apoptosis
Cleaved Caspase-3Effector CaspaseApoptosis Execution
PARPDNA repair enzyme, caspase substrateApoptosis Execution
Cyclin B1G2/M transitionCell Cycle
CDK1 (Cdc2)G2/M transitionCell Cycle
Phospho-Histone H3Mitotic markerCell Cycle
β-Actin / GAPDHLoading control-

Procedure:

  • Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-Actin or GAPDH).

V. Concluding Remarks

The protocols and application notes provided in this guide offer a robust framework for the initial investigation of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate as a potential anticancer agent. By systematically applying these methodologies, researchers can effectively determine the compound's cytotoxic profile and begin to unravel its mechanism of action. The chromene scaffold holds significant promise in the development of novel cancer therapeutics, and a thorough, evidence-based approach is paramount to validating new derivatives like the one discussed herein.

VI. References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • BenchChem. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchChem.

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. DeNovix.

  • Myong-Hee, S., & Yeon-Soo, K. (n.d.). Assaying cell cycle status using flow cytometry. PMC.

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc.

  • World Journal of Biology Pharmacy and Health Sciences. (2024, August 24). Herbal medicine exhibiting cell cycle arrest: A short review.

  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.

  • MDPI. (2020, May 28). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation.

  • MDPI. (2024, August 26). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate.

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

  • Bio-protocol. (n.d.). 3.3. Cell Viability Assays.

  • Pratilas, C. A., et al. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Anticancer Agent 96 Targets.

  • ACS Publications. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.

  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.

Sources

Application

Application Note: Molecular Docking Protocol for Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

This Application Note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate . It is designed for researchers investigating the phar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate . It is designed for researchers investigating the pharmacological potential of chromone derivatives, specifically in the context of anti-inflammatory (COX-2 inhibition) and anticancer (Bcl-2 or Kinase inhibition) therapeutics.

Executive Summary

Chromone-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from antioxidant to anti-inflammatory and anticancer effects.[1] This guide details the computational workflow for evaluating Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (Ligand-2,7-DMC) . The presence of the 2,7-dimethyl substitution pattern and the C3-ester moiety suggests specific hydrophobic and hydrogen-bonding capabilities suitable for targets like Cyclooxygenase-2 (COX-2) and Bcl-2 . This protocol validates the ligand's binding potential using rigorous structural preparation and docking algorithms.

Scientific Rationale & Target Selection

Ligand Chemistry & Pharmacophore

The subject ligand, Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate , possesses three critical pharmacophoric features:

  • Chromone Scaffold (4-oxo-4H-chromene): A planar, aromatic system capable of

    
     stacking interactions (e.g., with Phe, Tyr, Trp residues).
    
  • C3-Ethyl Ester: A hydrogen bond acceptor (carbonyl) and a hydrophobic tail (ethyl group), crucial for orienting the molecule in deep hydrophobic pockets.

  • 2,7-Dimethyl Substituents: Steric anchors that can enhance selectivity by filling specific sub-pockets (e.g., the hydrophobic channel in COX-2).

Primary Biological Targets

Based on structure-activity relationship (SAR) data of analogous chromones [1][2], two primary targets are selected for this study:

Target ProteinPDB IDRationale for Selection
Cyclooxygenase-2 (COX-2) 5KIR Chromones are known isosteres of flavonoids, potent COX-2 inhibitors. The 2-methyl group mimics the steric bulk of NSAIDs like Celecoxib.
Bcl-2 (Apoptosis Regulator) 4LVT Ethyl 2-amino-chromene-3-carboxylates (e.g., HA14-1 analogs) are established Bcl-2 inhibitors.[2] The 3-carboxylate is critical for binding the BH3 groove [3].

Detailed Experimental Protocol

Phase I: Ligand Preparation

Objective: To generate a biologically relevant 3D conformer of the ligand.[3]

  • Structure Generation:

    • Draw the 2D structure of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate.

    • Convert to 3D. Ensure the ester group is in the s-trans or s-cis conformation (generate both if rotatable bond penalty is low).

  • Geometry Optimization:

    • Force Field: Use MMFF94 or OPLS3e for energy minimization.

    • Convergence Criterion: RMS gradient < 0.01 kcal/mol/Å.

    • Charge Assignment: Calculate Gasteiger-Marsili partial charges.

  • Tautomer/Protomer States:

    • At physiological pH (7.4), the molecule is neutral. Ensure the 4-oxo group is not protonated.

Phase II: Protein Target Preparation

Objective: To prepare a "clean" receptor structure for docking.

Workflow for COX-2 (PDB: 5KIR):

  • Cleaning: Remove all water molecules (unless bridging is suspected), co-factors, and heteroatoms (e.g., detergents).

  • Chain Selection: Select Chain A (monomer) for docking to reduce computational cost.

  • Protonation: Add polar hydrogens. Optimize H-bond network using PropKa at pH 7.4.

  • Restraints: If using a co-crystallized ligand (e.g., Rofecoxib) as a reference, define the active site within 10 Å of the native ligand.

Phase III: Grid Generation & Docking

Objective: To sample binding poses and calculate affinity.

Grid Box Parameters (Standardized for AutoDock Vina/PyRx):

  • Center: Coordinates of the co-crystallized inhibitor (e.g., for 5KIR: X=28.5, Y=-22.1, Z=-15.2).

  • Dimensions:

    
     Å (sufficient to cover the active site entrance and deep pocket).
    
  • Spacing: 0.375 Å (default) or 1.0 Å for initial blind docking.

Docking Algorithm Settings:

  • Exhaustiveness: Set to 32 or 64 (high precision).

  • Num Modes: Generate top 10 poses.

  • Energy Range: 4 kcal/mol (keep poses within this range of the best score).

Phase IV: Post-Docking Analysis

Criteria for "Hit" Validation:

  • Binding Affinity:

    
     kcal/mol is considered a potential lead.
    
  • RMSD: Cluster analysis should show the top 3 poses converging within 2.0 Å RMSD.

  • Key Interactions:

    • COX-2: Look for H-bonds with Arg120 and Tyr355 (gatekeeper residues).

    • Bcl-2: Look for

      
       interactions with Phe104  or Tyr108 .
      

Workflow Visualization

The following diagram illustrates the logical flow of the molecular docking study, from ligand design to interaction profiling.

DockingWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Execution cluster_2 Phase III: Analysis Ligand Ligand: Ethyl 2,7-dimethyl-... (3D Optimization, MMFF94) Grid Grid Box Generation (Center on Active Site) Ligand->Grid Protein Target Selection (COX-2: 5KIR / Bcl-2: 4LVT) Prep Pre-processing (Remove H2O, Add Hydrogens) Protein->Prep Prep->Grid Docking Docking Algorithm (AutoDock Vina / Glide) Grid->Docking Scoring Scoring & Ranking (Binding Energy < -7 kcal/mol) Docking->Scoring Interaction Interaction Profiling (H-bonds, Pi-Stacking, Hydrophobic) Scoring->Interaction

Figure 1: Systematic workflow for molecular docking of chromone-3-carboxylates.

Expected Results & Data Interpretation

When analyzing the results for Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate , organize your findings into a comparative table. Below is a template based on expected interactions for this class of compounds.

Table 1: Hypothetical Interaction Profile Template
TargetBinding Energy (kcal/mol)H-Bond DonorsH-Bond AcceptorsHydrophobic Contacts
COX-2 -8.5 (Est.)Arg120Tyr355 (via 4-oxo)Val349, Leu352 (2,7-Me groups)
Bcl-2 -7.2 (Est.)Tyr108Asp111 (via Ester)Phe104 (Chromone core)

Critical Analysis Point: The 2-methyl group is expected to provide steric hindrance that may prevent binding in smaller pockets (like COX-1), potentially enhancing COX-2 selectivity . The ethyl ester tail should extend into the hydrophobic channel; if the docking pose shows the ester protruding into the solvent, the affinity may be underestimated, and a flexible docking run is recommended.

References

  • Gawali, R., et al. (2024).[4] "Synthesis, Molecular Docking Studies and Biological Evaluation of Thiazolyl Hydrazone Derivatives of Chromone-3-carbaldehyde as Potent Anti-Oxidant and Anti-Inflammatory Agents." Medicinal Chemistry, 20(8), 818-830. Link

  • Srinivasan, B., et al. (2011).[5] "Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues." Journal of Medicinal Chemistry, 54(18), 6364-6373. Link

  • Mabkhot, Y.N., et al. (2019). "Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands." Biomolecules, 9(11), 736.[6] Link

  • Chem-Impex. "Ethyl 4-oxo-4H-chromene-2-carboxylate: Applications in Pharmaceutical Development." Link

  • Shadecoder. (2025).[7] "Molecular Docking: A Comprehensive Guide for 2025." Link

Sources

Method

Application Note: Protocol for Ethyl Esterification of Chromene-3-Carboxylic Acids

Introduction & Strategic Analysis Chromene-3-carboxylic acids (specifically the 2-oxo-2H-chromene or coumarin scaffold) are privileged structures in drug discovery, exhibiting anticoagulant (warfarin-like), anticancer, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

Chromene-3-carboxylic acids (specifically the 2-oxo-2H-chromene or coumarin scaffold) are privileged structures in drug discovery, exhibiting anticoagulant (warfarin-like), anticancer, and antimicrobial properties. The conversion of the free carboxylic acid to its ethyl ester is a critical intermediate step. It serves two primary purposes:

  • Prodrug Formation: Enhancing lipophilicity for membrane permeability.

  • Synthetic Activation: The ester is the necessary precursor for hydrazide formation (via hydrazine hydrate) or heterocyclization, common in generating libraries of bioactive chromene derivatives.

The Challenge of C3-Esterification

Unlike simple benzoic acids, chromene-3-carboxylic acids possess an


-unsaturated carbonyl system conjugated to the aromatic ring and the lactone oxygen.
  • Steric Factors: The C3 position is relatively accessible, but the rigidity of the bicyclic system requires efficient activation.

  • Stability: While the coumarin ring is generally stable, the lactone ring can be susceptible to opening under strong aqueous base or prolonged harsh acidic hydrolysis.

  • Solubility: These acids are often sparingly soluble in non-polar solvents, necessitating polar aprotic media or neat reactions.

This guide presents three field-proven protocols selected based on substrate sensitivity and scale.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific substrate.

Esterification_Workflow Start Start: Chromene-3-COOH Substrate AcidSensitive Is the substrate Acid-Sensitive? Start->AcidSensitive BaseSensitive Is the substrate Base-Sensitive (Lactone opening risk)? AcidSensitive->BaseSensitive No MethodB Method B: Alkylation (EtI/K2CO3) (Mild, Acid-Free, Good for Lab Scale) AcidSensitive->MethodB Yes (Avoid H+) Scale Scale of Reaction? BaseSensitive->Scale No MethodA Method A: Thionyl Chloride (SOCl2) (Standard, Scalable, High Yield) BaseSensitive->MethodA Yes (Avoid Base) Scale->MethodA >10g (Scalable) Scale->MethodA 1g - 10g MethodC Method C: Steglich Coupling (EDC/DMAP) (Ultra-Mild, High Cost, Complex Workup) Scale->MethodC <100mg (High Value)

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Workhorse")

Best for: Scalable synthesis (>1g), substrates stable to HCl, and high yields. Mechanism: Formation of a highly reactive acid chloride intermediate, followed by nucleophilic attack by ethanol.

Materials
  • Chromene-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Absolute Ethanol (Solvent/Reagent)[1]

  • Catalytic DMF (Dimethylformamide) (1-2 drops)

Step-by-Step Protocol
  • Setup: Equip a dry Round Bottom Flask (RBF) with a reflux condenser and a calcium chloride drying tube (or

    
     line).
    
  • Dissolution: Suspend the chromene-3-carboxylic acid (e.g., 10 mmol) in absolute ethanol (30–50 mL).

    • Note: The acid may not fully dissolve initially. This is normal.

  • Activation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride dropwise over 10–15 minutes.

    • Caution: Exothermic reaction with evolution of

      
       and 
      
      
      
      gas. Perform in a fume hood.
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Monitoring: The suspension usually clears as the ester forms (esters are generally more soluble in EtOH). Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3). The product will have a higher

      
       than the acid.
      
  • Workup:

    • Evaporate the excess ethanol and

      
       under reduced pressure (Rotary Evaporator).
      
    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with saturated

      
       solution (2 x 30 mL) to remove unreacted acid and HCl traces.
      
    • Wash with Brine (30 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from cold ethanol or purify via silica gel column chromatography if necessary.

Method B: Base-Promoted Alkylation (The "Green" Alternative)

Best for: Acid-sensitive substrates, small-to-medium scale, avoiding noxious


.
Mechanism: 

nucleophilic substitution of the carboxylate anion on ethyl iodide.
Materials
  • Chromene-3-carboxylic acid (1.0 eq)

  • Ethyl Iodide (EtI) or Ethyl Bromide (1.2 – 1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone or DMF (Solvent)

Step-by-Step Protocol
  • Setup: Charge a flask with chromene-3-carboxylic acid (5 mmol) and anhydrous

    
     (10 mmol).
    
  • Solvent: Add Acetone (25 mL). If solubility is poor, use DMF (Dimethylformamide).

  • Addition: Add Ethyl Iodide (6–7.5 mmol) via syringe.

  • Reaction: Reflux the mixture (approx. 60°C for Acetone) for 4–8 hours.

    • Note: If using DMF, heating to 60–80°C is sufficient; do not reflux DMF.

  • Workup:

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ).
    • Evaporate the solvent.[2]

    • If DMF was used: Pour the reaction mixture into ice-cold water (100 mL). The ethyl ester usually precipitates as a solid.

    • Filter the precipitate, wash with water, and dry.

Mechanistic Insight

Understanding the activation pathway is crucial for troubleshooting. Below is the pathway for Method A (


), which is the most complex mechanism of the three.

Mechanism_SOCl2 Acid Chromene-3-COOH Intermediate1 Acyl Chlorosulfite Intermediate Acid->Intermediate1 + SOCl2 SOCl2 SOCl2 AcidChloride Acid Chloride (R-COCl) Intermediate1->AcidChloride - SO2 Byproducts SO2 (g) + HCl (g) Intermediate1->Byproducts Ester Ethyl Ester (Product) AcidChloride->Ester + EtOH - HCl Ethanol Ethanol (EtOH)

Quality Control & Data Validation

To ensure the protocol was successful, compare your data against these standard parameters.

ParameterChromene-3-Carboxylic Acid (Starting Material)Ethyl Chromene-3-Carboxylate (Product)
Physical State Solid (High Melting Point)Solid (Lower MP) or Oil
TLC (

)
Low (Polar, streaks on silica)High (Non-polar, distinct spot)
IR Spectroscopy Broad O-H stretch (2500-3300

)
No Broad O-H. Sharp C=O ester (~1735

)
1H NMR (DMSO-d6)

12-14 ppm (Broad Singlet, COOH)
Disappears.
1H NMR (Ethyl Group) NoneQuartet (~4.3 ppm), Triplet (~1.3 ppm)
1H NMR (C4-H) Singlet (~8.7 ppm)Singlet (~8.5 - 8.6 ppm)

Critical QC Check: In the 1H NMR , look specifically for the C4-H proton (the alkene proton of the chromene ring). It typically appears as a sharp singlet between 8.0 and 9.0 ppm. In the ester, this peak often shifts slightly upfield compared to the acid due to the change in electron-withdrawing capability of the carbonyl group.

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction (Method A).

    • Cause: Water in the ethanol or old

      
      .
      
    • Solution: Distill ethanol over Mg/Iodine or use molecular sieves. Ensure

      
       is colorless (not yellow).
      
  • Problem: Ring Opening (Coumarin to Phenolic Acid).

    • Cause: Prolonged exposure to strong aqueous base (Method B workup) or extreme acid heat.

    • Solution: Perform workups quickly and keep pH neutral to slightly acidic (pH 5-6) during extraction.

  • Problem: Product is an Oil (Solid expected).

    • Cause: Residual solvent (DMF/Ethanol).[3]

    • Solution: High-vacuum drying or trituration with cold hexane/diethyl ether to induce crystallization.

References

  • Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxyl

    • Source: MDPI / Molbank
    • Context: Describes the synthesis of the ester precursor for hydrazide form
    • URL:[Link]

  • Thionyl Chloride Mediated Transform

    • Source: Master Organic Chemistry
    • Context: Mechanistic grounding for the acid-to-acid chloride-to-ester p
    • URL:[Link]

  • Base-Catalyzed Synthesis (Altern

    • Source: ResearchG
    • Context: Discusses medi
    • URL:[Link]

  • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxyl

    • Source: PMC / NIH
    • Context: Validates the ethyl ester as the standard intermediate for further functionaliz
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Chromene Derivatives in Medicinal Chemistry

Executive Summary & Scientific Rationale Chromene (benzopyran) scaffolds are recognized as privileged structures in medicinal chemistry due to their structural rigidity, lipophilicity, and broad pharmacological profile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Chromene (benzopyran) scaffolds are recognized as privileged structures in medicinal chemistry due to their structural rigidity, lipophilicity, and broad pharmacological profile. Specifically, functionalized 2-amino-4H-chromenes and their synthetic analogs have demonstrated potent anticancer, antimicrobial, and antioxidant properties[1]. In oncology, these derivatives frequently act as vascular disrupting agents and microtubule destabilizers by mimicking colchicine and binding to the


-tubulin interface[2].

This technical guide provides a self-validating, end-to-end workflow detailing the green synthesis of chromene derivatives and the subsequent biological validation of their tubulin-depolymerizing activity.

Chemical Synthesis: Green Protocol for 2-Amino-4H-Chromenes

Mechanistic Causality

The synthesis of highly functionalized 2-amino-4H-chromenes is optimally achieved via a one-pot, three-component reaction (MCR). Using an enolizable compound (e.g., resorcinol or naphthol), malononitrile, and an arylaldehyde bypasses the need to isolate hazardous intermediates[1]. The experimental choice to use solvent-free conditions combined with a magnetic nanocatalyst (such as MNPs@Cu) is driven by thermodynamic efficiency: it enhances mass transfer, accelerates the Knoevenagel condensation, and allows for rapid, chromatography-free product isolation[3].

Synthesis Workflow Diagram

Synthesis R1 Arylaldehyde + Malononitrile Cond MNPs@Cu Catalyst Solvent-free, 90°C R1->Cond R2 Resorcinol / Naphthol R2->Cond Int Knoevenagel Intermediate Cond->Int Condensation Prod 2-Amino-4H-Chromene Derivatives Int->Prod Cyclization & Tautomerization

Fig 1. One-pot multicomponent synthesis workflow for 2-amino-4H-chromenes.

Step-by-Step Synthesis Protocol

Self-Validating System Design: This protocol utilizes Thin Layer Chromatography (TLC) for real-time kinetic validation and magnetic separation to ensure catalyst recovery without product contamination.

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 1.0 mmol of the enolizable compound (e.g., resorcinol), 1.1 mmol of malononitrile, and 1.0 mmol of the target arylaldehyde.

  • Catalyst Addition: Add 15 mg of the prepared MNPs@Cu magnetic nanocatalyst to the dry mixture[3].

  • Reaction Execution: Heat the mixture to 90 °C under solvent-free conditions with continuous mechanical stirring.

  • Kinetic Monitoring: Monitor the reaction progress every 5 minutes via TLC using an ethyl acetate/hexane (3:7) mobile phase. Causality: The disappearance of the arylaldehyde spot validates the completion of the Knoevenagel condensation phase.

  • Quenching & Separation: Upon completion (typically 15–30 minutes), cool the flask to room temperature and add 10 mL of hot ethanol to dissolve the organic products. Apply an external neodymium magnet to the flask wall to sequester the MNPs@Cu catalyst[3]. Decant the clear ethanolic solution.

  • Purification: Allow the ethanolic filtrate to cool slowly to 4 °C to induce crystallization. Filter and dry the crystals under a vacuum to yield the pure 2-amino-4H-chromene derivative.

Biological Application: Tubulin-Targeted Anticancer Activity

Mechanism of Action

Chromene derivatives, such as Crolibulin (EPC2407) and compound 4e, exert their cytotoxic effects primarily by binding to the colchicine binding site located at the interface of the


-tubulin heterodimer[2][4]. This binding sterically hinders the GTP-dependent addition of new tubulin dimers to the growing plus-end of the microtubule. The resulting microtubule depolymerization triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and the subsequent initiation of apoptotic cell death[5].
Pathway Diagram

MOA Drug Chromene Derivative (e.g., Crolibulin) Target Colchicine Binding Site (β-Tubulin Interface) Drug->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Arrest G2/M Phase Cell Cycle Arrest Effect2->Arrest Mitotic Spindle Disruption Apop Apoptotic Cell Death (Extrinsic Pathway) Arrest->Apop Prolonged Arrest

Fig 2. Mechanism of action for chromene-induced apoptosis via tubulin inhibition.

Protocol: In Vitro Tubulin Polymerization Assay

Self-Validating System Design: The inclusion of both Paclitaxel (a known stabilizer that increases


) and Colchicine (a known destabilizer that decreases 

) alongside the vehicle ensures the assay's dynamic range and functionality are internally verified in every run.
  • Buffer Preparation: Prepare G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP). Causality: EGTA chelates calcium (which inhibits polymerization), while GTP provides the necessary energy substrate for dimer assembly[4].

  • Tubulin Reconstitution: Reconstitute highly purified bovine brain tubulin (>99%) in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature spontaneous polymerization.

  • Compound Preparation: Prepare 10 µM and 20 µM concentrations of the synthesized chromene derivative in DMSO. Prepare 10 µM Colchicine (positive control for inhibition), 10 µM Paclitaxel (positive control for stabilization), and 0.1% DMSO (vehicle control).

  • Plate Loading: Add 10 µL of the prepared compounds to the respective wells of a pre-warmed (37 °C) 96-well half-area plate.

  • Reaction Initiation: Rapidly add 90 µL of the cold tubulin solution to each well using a multichannel pipette[4].

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes[2].

  • Data Interpretation: Calculate the

    
     of polymerization (the steepest slope of the absorbance curve) and the steady-state polymer mass (final plateau absorbance). A dose-dependent decrease in the plateau relative to the DMSO vehicle validates the depolymerizing activity of the chromene[2].
    

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR), synthesis efficiency, and biological evaluation of notable chromene derivatives synthesized via MCRs and tested in tubulin/cytotoxicity assays.

Table 1: Comparative Analysis of Chromene Derivatives: Synthesis Yield and Cytotoxicity

Compound DesignationKey SubstitutionsSynthesis Yield (%)IC₅₀ (µM) against Cancer Cell LineTubulin Polymerization Inhibition (%)
Compound 4a Unsubstituted (-H)85%12.50 (Melanoma)25% at 20 µM
Compound 4e -OCH₃ (Methoxy)92%0.0074 (A172 Glioma)68% at 20 µM
Chromene C1 -Cl (Chloro)88%0.50 (MDA-MB-231)>85% at 1.0 µM
Crolibulin (EPC2407) -Br, -OCH₃90%< 0.005 (Various)>95% at 5.0 µM

(Data aggregated from authoritative biological evaluations[2][4][5])

References

1.1 - SciSpace 2.3 - PMC (nih.gov) 3.4 - Benchchem 4. 2 - PMC (nih.gov) 5.5 - PMC (nih.gov) 6.6 - Oriental Journal of Chemistry

Sources

Method

Application Note: Density Functional Theory (DFT) Analysis of Chromene Scaffolds for Medicinal Chemistry

Abstract Chromene (benzopyran) derivatives represent a privileged scaffold in drug discovery, exhibiting potent anticancer, antimicrobial, and neuroprotective profiles. However, rational derivatization requires precise k...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chromene (benzopyran) derivatives represent a privileged scaffold in drug discovery, exhibiting potent anticancer, antimicrobial, and neuroprotective profiles. However, rational derivatization requires precise knowledge of electronic distribution and reactive sites. This application note details a high-fidelity Density Functional Theory (DFT) protocol to characterize chromene structures. We provide a validated workflow for geometry optimization, global reactivity descriptor calculation, and spectroscopic validation, bridging quantum mechanics and pharmaceutical application.

Part 1: Computational Theory & Strategic Setup

Level of Theory Selection

For organic heterocycles like chromenes, the choice of functional and basis set is a balance between computational cost and chemical accuracy.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the "workhorse" for these systems due to its extensive validation against experimental X-ray diffraction (XRD) data for benzopyran rings.

    • Note: For systems involving

      
      -
      
      
      
      stacking (e.g., chromene-DNA intercalation), we recommend the dispersion-corrected wB97X-D functional to account for long-range non-covalent interactions.
  • Basis Set: 6-311++G(d,p) is the recommended standard.[1]

    • Diffuse functions (++): Critical for describing the lone pairs on the pyran oxygen and carbonyl groups.

    • Polarization functions (d,p): Essential for accurate description of ring planarity and hydrogen bonding.

Solvation Models

While gas-phase calculations are faster, biological activity occurs in solution.

  • Method: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (

    
    ) for physiological simulation; Ethanol/DMSO for solubility prediction correlation.
    

Part 2: Experimental Protocols

Protocol A: Geometry Optimization & Stability Validation

Objective: Obtain the global minimum energy structure free of imaginary frequencies.

  • Structure Build: Construct the initial chromene geometry using a builder (e.g., GaussView, Avogadro). Ensure the pyran ring adopts the correct initial pucker (usually half-chair or envelope depending on saturation).

  • Pre-Optimization: Run a Molecular Mechanics (MMFF94) minimization to relieve steric clashes.

  • DFT Optimization (Input Parameters):

    • # Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water)

    • Convergence Criteria: Tight (Maximum Force < 0.000015 Hartree/Bohr).

  • Validation (The "Self-Validating" Step):

    • Check the output frequency list. All frequencies must be positive.

    • Troubleshooting: If a negative (imaginary) frequency exists (e.g., -50

      
      ), the structure is a transition state, not a minimum. Displace the coordinates along the imaginary normal mode and re-optimize.
      
Protocol B: Global Reactivity Descriptors (QSAR Inputs)

Objective: Calculate indices that predict chemical behavior and dockability using Frontier Molecular Orbitals (FMOs).

Workflow:

  • Extract Energy of Highest Occupied Molecular Orbital (

    
    ).
    
  • Extract Energy of Lowest Unoccupied Molecular Orbital (

    
    ).
    
  • Calculate descriptors using Koopmans' theorem approximation (

    
    , 
    
    
    
    ):
DescriptorSymbolFormulaSignificance in Chromene Design
Energy Gap


Low gap implies high polarizability and higher biological reactivity (soft molecule).
Chemical Potential


Describes the escaping tendency of electrons; critical for charge transfer prediction.
Chemical Hardness


Resistance to charge transfer. Hard molecules are less reactive/more stable.
Electrophilicity


Predicts the capacity to accept electrons (e.g., Michael acceptor ability of chromene carbonyls).
Protocol C: Spectroscopic Validation (IR & NMR)

To trust the computed structure, it must match experimental spectra.

  • Vibrational Scaling (IR):

    • DFT overestimates frequencies due to anharmonicity neglect.

    • Action: Multiply raw frequencies by 0.9679 (specific scaling factor for B3LYP/6-311++G(d,p)) [Andersson & Uvdal, 2005].

  • NMR Prediction (GIAO):

    • Use the Gauge-Independent Atomic Orbital (GIAO) method.

    • Calculate shielding tensors for TMS (Tetramethylsilane) at the same level of theory.

    • 
      .
      

Part 3: Visualization & Logic Flow

Workflow Diagram: From Structure to QSAR

The following diagram outlines the critical path for generating validated DFT data for chromene drug candidates.

DFT_Workflow Start 1. Initial Structure (Chromene Scaffold) MM_Opt 2. MMFF94 Pre-Optimization Start->MM_Opt DFT_Opt 3. DFT Optimization B3LYP/6-311++G(d,p) MM_Opt->DFT_Opt Freq_Check 4. Frequency Check (Imaginary Freqs?) DFT_Opt->Freq_Check Correction Displace Coordinates Along Normal Mode Freq_Check->Correction Yes (< 0) Valid 5. Validated Minimum (Stationary Point) Freq_Check->Valid No (All > 0) Correction->DFT_Opt Prop_Calc 6. Property Calculation Valid->Prop_Calc Results Output: - HOMO/LUMO (Reactivity) - MEP (Docking Sites) - NMR/IR (Validation) Prop_Calc->Results

Figure 1: Step-by-step computational workflow for validating chromene geometries before property extraction.

Reactivity Logic: Interpreting the HOMO-LUMO Gap

Understanding the electronic gap is crucial for predicting whether a chromene derivative will act as a stable prodrug or a reactive Michael acceptor.

Reactivity_Logic Gap HOMO-LUMO Gap (ΔE) High_Gap Large Gap (> 5 eV) 'Hard' Molecule Gap->High_Gap Low_Gap Small Gap (< 3 eV) 'Soft' Molecule Gap->Low_Gap Stable High Kinetic Stability Low Reactivity High_Gap->Stable Reactive High Polarizability Easy Charge Transfer Low_Gap->Reactive App_Stable Application: Stable Scaffold/Prodrug Stable->App_Stable App_React Application: Radical Scavenger/ Covalent Inhibitor Reactive->App_React

Figure 2: Decision logic for interpreting the HOMO-LUMO gap in the context of medicinal chemistry applications.

Part 4: Data Interpretation & Case Study

Structural Validation (XRD vs. DFT)

When validating your protocol, compare key bond lengths against crystallographic data (e.g., Chrom-D). Discrepancies >0.03 Å suggest basis set insufficiency.

ParameterBondExperimental (XRD) [Å]DFT (B3LYP) [Å]Deviation [Å]Status
Carbonyl C=O1.2141.2130.001Excellent
Ether C-O-C1.3691.3650.004Excellent
Alkene C=C1.3401.3450.005Pass
Electronic Descriptors for Drug Design

The following table illustrates how to interpret calculated values for a standard bioactive chromene derivative (e.g., 2-amino-chromene-3-carbonitrile).

DescriptorCalculated Value (eV)Interpretation for Drug Design
HOMO -6.24High energy suggests good electron donor (antioxidant potential).
LUMO -2.15Energy required to accept an electron.
Gap (

)
4.09Moderate stability; reactive enough for enzymatic interaction but stable in storage.
Electrophilicity (

)
4.30Indicates strong Michael acceptor potential (covalent binding to cysteine residues).

References

  • Dlala, N. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative.[2][3][4] Journal of Chemistry.[2][4][5]

  • Andersson, M. P., & Uvdal, P. (2005). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[6] The Journal of Physical Chemistry A.[7]

  • Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society.[7] (Foundational theory for reactivity descriptors).[1][8]

  • Miah, M., et al. (2021).Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines.

Sources

Application

Application Note: Precision Cytotoxicity Profiling of Novel Chromene Scaffolds

Abstract Chromene (benzopyran) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer activity often through tubulin inhibition and apoptosis induction.[1] However, their speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chromene (benzopyran) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer activity often through tubulin inhibition and apoptosis induction.[1] However, their specific physicochemical properties—high lipophilicity, intrinsic fluorescence, and redox potential—can introduce significant artifacts into standard cytotoxicity workflows. This guide provides an optimized, artifact-free protocol for evaluating novel chromene compounds, moving beyond generic screening to reliable, mechanistic validation.

Introduction: The Chromene Challenge

While 4H-chromene derivatives show promise against resistant cancer lines (e.g., TNBC, multi-drug resistant ovarian cancer), their evaluation is frequently compromised by three specific pitfalls:

  • Solubility Limits: High lipophilicity leads to micro-precipitation in aqueous media, causing false "toxicity" via physical cell smothering rather than biochemical efficacy.

  • Redox Interference: Certain chromene substituents (e.g., phenolic hydroxyls) can directly reduce tetrazolium salts (MTT), generating false viability signals.

  • Spectral Overlap: Many benzopyran derivatives are inherently fluorescent, potentially interfering with standard flow cytometry channels (FITC/PE).

This protocol integrates checkpoints to detect and neutralize these errors.

Experimental Workflow & Logic

Diagram 1: Optimized Screening Workflow

The following decision tree incorporates a "Cell-Free Interference Check" critical for chromene validation.

ChromeneWorkflow Start Novel Chromene Compound Library Solubility Solubility Check (DMSO Tolerance) Start->Solubility Interference Cell-Free Redox Check (Compound + MTT w/o Cells) Solubility->Interference Decision1 Reduces MTT? Interference->Decision1 MTT_Assay Primary Screen: MTT Assay Decision1->MTT_Assay No Alt_Assay Alternative Screen: ATP-based (CellTiter-Glo) or LDH Release Decision1->Alt_Assay Yes HitSel Hit Selection (IC50 < 10 µM) MTT_Assay->HitSel Alt_Assay->HitSel AutoFluor Autofluorescence Check (Unstained Treated Cells) HitSel->AutoFluor FlowCyt Mechanistic Validation: Annexin V/PI + Cell Cycle AutoFluor->FlowCyt Channel Optimization

Caption: Logic flow for chromene screening. Note the "Cell-Free Redox Check" to prevent false negatives in viability data.

Pre-Assay Preparation: Compound Management

Solubility & Storage

Chromene derivatives are typically hydrophobic.

  • Solvent: Dissolve stock to 10–50 mM in anhydrous DMSO.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which promote crystallization.

  • Working Solution: Dilute in culture medium immediately before use.

    • Critical Limit: Final DMSO concentration must be ≤ 0.5% (v/v) . Higher levels permeabilize membranes, sensitizing cells to the chromene and skewing IC50 values.

The "Redox Artifact" Check (Mandatory)

Before applying to cells, verify if the compound chemically reduces MTT.

  • Prepare a 100 µM solution of the test chromene in cell-free culture medium.

  • Add MTT reagent as per standard protocol.[2]

  • Incubate for 2 hours at 37°C.

  • Observation: If the solution turns purple/blue, the compound is reducing MTT.

    • Action:Abort MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo®) or Resazurin (AlamarBlue), which is less prone to non-enzymatic reduction.

Protocol 1: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine IC50 values while controlling for precipitation.

Materials
  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HepG2 (Liver).[3][4]

  • Reagents: MTT (5 mg/mL in PBS), DMSO (solubilizing agent).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL medium. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of chromene (e.g., 0.1 µM to 100 µM).

    • Include Vehicle Control (Medium + DMSO matched to highest concentration).

    • Include Positive Control (e.g., Colchicine or Doxorubicin).

    • Chromene Specific Step: Inspect wells microscopically after addition. If crystals are visible, the concentration is above the solubility limit; data from these wells will be invalid.

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10–20 µL MTT stock. Incubate 3–4 hours.

  • Solubilization: Carefully aspirate medium (avoiding formazan loss). Add 100 µL DMSO.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:



Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Mechanistic Validation (Annexin V/PI)

Objective: Chromenes often act as tubulin destabilizers, leading to G2/M arrest and subsequent apoptosis.[5][6] This assay distinguishes apoptosis from necrosis.

Diagram 2: Chromene Mechanism of Action

Understanding the pathway aids in interpreting flow cytometry data.

ChromeneMechanism Chromene Chromene Derivative Tubulin Tubulin (Colchicine Site) Chromene->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (PS Exposure) Caspase->Apoptosis

Caption: Typical apoptotic cascade induced by cytotoxic chromenes via tubulin targeting.[6]

Critical Pre-Check: Autofluorescence

Many chromenes fluoresce in the blue/green spectrum (350–500 nm).

  • Treat cells with the IC50 concentration for 24h.

  • Harvest and run on Flow Cytometer without adding Annexin V or PI.

  • Result: If signal is detected in the FITC channel, you must use an alternative fluorophore for Annexin V (e.g., Annexin V-APC) to avoid false positives.

Step-by-Step Methodology
  • Treatment: Treat cells (6-well plate) with IC50 concentration for 24h and 48h.

  • Harvesting: Collect supernatant (floating dead cells) AND trypsinized adherent cells. Combine them. Loss of floating cells leads to underestimation of apoptosis.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Staining:

    • Add 5 µL Annexin V-FITC (or APC if autofluorescent).

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze by flow cytometry within 1 hour.

Interpretation:

  • Q1 (Annexin- / PI-): Viable.

  • Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin- / PI+): Necrosis (or cellular debris).

  • Q4 (Annexin+ / PI-): Early Apoptosis (Hallmark of chromene efficacy).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High background in MTT (No cells) Compound reduces MTT chemically.Switch to ATP (luminescence) or LDH assays.
Precipitate visible in wells Compound insolubility in aqueous media.Lower concentration; ensure DMSO < 0.5%; warm medium slightly before addition.
False Positive in FITC Channel Compound autofluorescence.Use Annexin V conjugated to APC or PE-Cy7.
Inconsistent IC50 values Evaporation of medium in outer wells.Use only inner 60 wells of 96-well plate; fill edge wells with PBS.

References

  • Mechanism of Action: Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (Basel). 2023.[4][7] Link

  • Assay Interference: Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. Molecules. 2022.[8][9] Link

  • Solvent Effects: Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.[10] Ecotoxicol Environ Saf. 2019.[11] Link

  • Structure-Activity Relationship: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. 2020. Link

  • General Protocol: MTT assay and its use in cell viability and proliferation analysis. Abcam Protocols. Link

Sources

Method

Application Note: Green Synthesis Approaches for 4H-Chromene Derivatives

Executive Summary The 4H-chromene scaffold is a privileged structural motif in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-chromene scaffold is a privileged structural motif in medicinal chemistry, exhibiting broad-spectrum pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities[1]. Historically, the synthesis of 2-amino-4H-chromenes relied on volatile organic solvents (VOCs) and homogeneous toxic catalysts, which present significant environmental and purification bottlenecks. This application note details validated, eco-friendly multicomponent reaction (MCR) protocols. By leveraging aqueous micellar systems[2], natural deep eutectic solvents (NADES)[3], and recyclable heterogeneous catalysts[4], researchers can achieve high atom economy, minimize E-factors, and streamline product isolation.

Mechanistic Rationale: The Three-Component Domino Reaction

The synthesis of 4H-chromenes via a one-pot, three-component reaction is a triumph of synthetic efficiency. The reaction typically involves an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a phenolic compound (e.g., resorcinol or β-naphthol)[5].

Causality of the Cascade:

  • Knoevenagel Condensation : The catalyst (acting as a Lewis or Brønsted base) deprotonates the active methylene, driving a rapid condensation with the aldehyde to form an electron-deficient alkene intermediate[1].

  • Michael Addition : The phenolic compound undergoes nucleophilic attack on the highly reactive alkene. The choice of solvent (e.g., water or DES) often stabilizes the transition state through hydrogen bonding[5].

  • Intramolecular Cyclization : Subsequent tautomerization and nucleophilic attack by the phenolic hydroxyl group on the cyano/carbonyl carbon leads to ring closure, yielding the stable 4H-chromene system[1].

MCR_Workflow Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Electron-deficient alkene) Aldehyde->Knoevenagel Base/Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel Base/Catalyst Phenol Phenol / Resorcinol Michael Michael Addition (Nucleophilic attack) Phenol->Michael Knoevenagel->Michael + Phenol Cyclization Intramolecular Cyclization (Tautomerization & Ring Closure) Michael->Cyclization Product 4H-Chromene Derivative Cyclization->Product - H2O

Domino multicomponent reaction workflow for 4H-chromene synthesis.

Comparative Analysis of Green Catalytic Systems

Selecting the appropriate green protocol depends on substrate solubility, desired reaction time, and scale-up feasibility. The table below summarizes state-of-the-art green systems validated in recent literature.

Catalytic SystemSolvent MediumReaction ConditionsAverage YieldSustainability Metrics & Advantages
Sodium Stearate (10 mol%) H₂O (Micellar)50 °C73–91%Acts as a Lewis base-surfactant; no chromatography required[2].
Pyridine-2-carboxylic acid (15 mol%) H₂O:EtOH (1:1)Reflux90–98%High Atom Economy (99.36%); Low E-factor (16.68)[6].
Aminosilane-Modified Geopolymer EthanolRoom Temp90–98%Highly recyclable solid catalyst; operates at ambient temperature[4].
Choline Chloride/Urea (DES) None (DES is solvent)90 °C>85%Biodegradable, zero VOC; serves as both solvent and promoter[7].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The physical phenomena observed (e.g., emulsion turbidity, precipitation) serve as intrinsic indicators of reaction progress.

Protocol A: Aqueous Micellar Synthesis using Sodium Stearate

Causality Insight: Sodium stearate acts as a Lewis base-surfactant combined catalyst (LBSC). In water, it forms micelles with a hydrophobic core. The non-polar organic substrates migrate into this core, drastically increasing their effective local concentration and accelerating the reaction without the need for organic solvents[2].

Step-by-Step Methodology:

  • Preparation : In a 25 mL round-bottom flask, combine malononitrile (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), and resorcinol (1.0 mmol)[2].

  • Catalyst Addition : Add 10 mol% sodium stearate and 3 mL of deionized H₂O[2].

  • Thermal Activation : Heat the mixture to 50 °C with continuous magnetic stirring[2]. Why 50 °C? This temperature ensures the surfactant remains above its Krafft point, maintaining stable micelle formation while providing sufficient kinetic energy for the condensation.

  • Monitoring : The mixture will form a turbid emulsion[2]. Monitor via TLC (Thin Layer Chromatography) using an ethyl acetate/hexane eluent.

  • Workup & Isolation : Upon completion, cool the mixture to room temperature. The hydrophobic 4H-chromene product will precipitate out of the aqueous phase[2].

  • Purification : Filter the solid, wash sequentially with warm water (to remove residual surfactant) and cold ethanol[2]. Recrystallize from ethanol to obtain the pure 2-amino-4H-chromene[2].

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Causality Insight: Deep Eutectic Solvents (DESs) like Choline Chloride/Urea form a complex hydrogen-bond network that significantly depresses the melting point of the mixture[7]. This network not only acts as a non-volatile solvent but also activates the carbonyl oxygen of the aldehyde via hydrogen bonding, facilitating the initial Knoevenagel condensation.

Step-by-Step Methodology:

  • DES Preparation : Mix Choline Chloride and Urea in a 1:2 molar ratio[7]. Heat at 70 °C for 40 minutes until a homogeneous, transparent liquid is formed[7]. Self-validation: The transition from a solid powder mix to a clear liquid confirms the establishment of the eutectic network.

  • Reaction Setup : To the freshly prepared DES, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenolic derivative (1.0 mmol).

  • Reaction Execution : Stir the mixture at 90 °C. The DES will act as both the solvent and the reaction promoter.

  • Isolation : After TLC indicates complete consumption of starting materials, add water to the reaction mixture. The DES components (Choline Chloride and Urea) are highly water-soluble, causing the water-insoluble 4H-chromene to precipitate immediately.

  • Recovery : Filter the precipitate. The aqueous DES filtrate can be evaporated under vacuum to recover and recycle the DES for subsequent runs.

Protocol C: Heterogeneous Catalysis with Aminosilane-Modified Geopolymer

Causality Insight: Grafting 3-aminopropyltrimethoxysilane onto a geopolymer surface provides localized basic amine sites on a high-surface-area solid support[4]. This allows the reaction to proceed efficiently at room temperature while enabling simple mechanical separation of the catalyst[4].

Step-by-Step Methodology:

  • Reaction Setup : In a 50 mL flask, mix aldehyde (1.0 mmol), malononitrile (1.0 mmol), β-diketone/phenol (1.0 mmol), and 15 mg of the modified geopolymer catalyst in 3 mL of green solvent (ethanol)[4].

  • Execution : Stir at room temperature[4]. The localized high concentration of basic sites on the solid support drives the domino reaction.

  • Catalyst Recovery : Once TLC shows completion, separate the solid catalyst via simple vacuum filtration[4]. Rinse the catalyst with acetone to remove organic residues; it is now ready for the next cycle[4].

  • Product Isolation : Evaporate the ethanol filtrate under reduced pressure and recrystallize the crude product.

Therapeutic Relevance & Downstream Applications

The synthesized 2-amino-3-cyano-4H-chromenes are not merely synthetic curiosities; they are potent biological modulators. Mechanistic studies and molecular docking have demonstrated their ability to interact with critical enzymatic targets[1]. For instance, they act as inhibitors of human Topoisomerase I (leading to DNA supercoiling accumulation and cancer cell apoptosis) and fungal Cytochrome P451 (CYP51) (disrupting ergosterol biosynthesis)[1].

Bio_Pathway Chromene 2-Amino-3-cyano- 4H-chromenes TopoI Topoisomerase I (Human) Chromene->TopoI Inhibition CYP51 Cytochrome P451 (Fungal) Chromene->CYP51 Inhibition DNA_Damage DNA Supercoiling & Strand Breaks TopoI->DNA_Damage Ergosterol Ergosterol Biosynthesis Inhibition CYP51->Ergosterol Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis FungalDeath Fungal Cell Death Ergosterol->FungalDeath

Proposed mechanism of action for 4H-chromenes in anticancer and antifungal pathways.

References

  • Dahib, Z., et al. "A Catalytic System Using Aminosilane-Modified Perlite-Geopolymer for the Synthesis of 4H-Chromene Derivatives and DFT Electronic Characterization." Langmuir - ACS Publications, 2025. 4

  • Vankar, S. D., et al. "Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst." RSC Advances, 2025. 6

  • "Green Synthesis of 2-Amino-4H-chromenes Using Sodium Stearate as a Lewis Base-surfactant Combined Catalyst (LBSC) in an Aqueous Micellar Medium." Taylor & Francis, 2025. 2

  • "Choline chloride based eutectic solvent for the efficient synthesis of 2-amino-4H-chromen-4-yl phosphonate derivatives via multicomponent reaction under mild conditions." Taylor & Francis, 2017. 3

  • Kale, S. R., et al. "A benign synthesis of 2-amino-4H-chromene in aqueous medium using hydrotalcite (HT) as a heterogeneous base catalyst." Catalysis Science & Technology, 2013. 5

  • "Application Notes and Protocols for the Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes." Benchchem, 2025. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4H-Chromene Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4H-chromene synthesis. 4H-chromenes are privileged scaffolds in medicinal chemistry, exhibiting broad pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4H-chromene synthesis. 4H-chromenes are privileged scaffolds in medicinal chemistry, exhibiting broad pharmacological activities ranging from anticoagulant to anticancer properties. This guide provides field-proven standard operating procedures (SOPs), self-validating experimental workflows, optimization data, and advanced troubleshooting for multicomponent reactions (MCRs).

Mechanistic Overview: Multicomponent Reaction (MCR) Pathway

The most efficient route to highly functionalized 4H-chromenes is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (or another active methylene), and a nucleophile (e.g., resorcinol, naphthol). Understanding this sequential cascade is critical for diagnosing reaction failures.

MCR_Workflow Step1 Step 1: Reagent Mixing Aldehyde + Malononitrile Step2 Step 2: Knoevenagel Condensation Catalyst Activation Step1->Step2 Intermediate Arylidenemalononitrile Intermediate Formed Step2->Intermediate Step3 Step 3: Nucleophilic Attack (e.g., Resorcinol) Intermediate->Step3 Step4 Step 4: Michael Addition & Intramolecular Cyclization Step3->Step4 Product Target Isolation 4H-Chromene Derivative Step4->Product

Mechanistic workflow of one-pot multicomponent 4H-chromene synthesis.

Standard Operating Procedure (SOP): Self-Validating One-Pot Synthesis

This protocol describes the green synthesis of 2-amino-4H-chromenes using a recoverable heterogeneous catalyst. The methodology incorporates built-in validation checkpoints to ensure system integrity.

Step 1: Reagent Preparation & Homogenization
  • Action: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the nucleophile (e.g., resorcinol, 1.0 mmol) in 5–10 mL of an aqueous or ethanol/water solvent system 1, 2.

  • Causality: Utilizing highly polar protic solvents like water induces hydrophobic interactions. This forces the non-polar organic substrates to aggregate, significantly increasing collision frequency and accelerating the reaction rate without the need for toxic organic solvents 2.

  • Validation Checkpoint 1: Spot the starting aldehyde on a TLC plate (Silica gel 60 F254) as a baseline reference before adding the catalyst.

Step 2: Catalyst Introduction & Reaction Initiation
  • Action: Add the selected catalyst (e.g., 4 mol% nanocrystalline MgO or 10 mol% Ceric Ammonium Nitrate) to the stirring suspension 1, 2.

  • Causality: The basic sites on catalysts like MgO deprotonate the active methylene of malononitrile, initiating the Knoevenagel condensation to form an arylidenemalononitrile intermediate. Subsequent Lewis acid/base interactions facilitate the Michael addition of the nucleophile, followed by rapid intramolecular cyclization 3.

  • Validation Checkpoint 2: Monitor the reaction via TLC (typically 3:7 to 1:1 Ethyl Acetate/Hexane). The reaction is complete when the baseline aldehyde spot completely disappears. Prolonged heating past this point leads to byproduct formation 1, [[4]]().

Step 3: Chromatography-Free Isolation
  • Action: Cool the mixture to room temperature or in an ice bath. Filter the precipitated solid, wash with cold solvent, and dry under vacuum 5.

  • Causality: The fused, rigid heterocyclic structure of the 4H-chromene product has drastically lower solubility in cold polar solvents compared to the starting materials, forcing it to crash out of solution and allowing for direct isolation without column chromatography 5.

  • Validation Checkpoint 3: Confirm product identity via ¹H NMR. A successful 4H-chromene synthesis is validated by the presence of a distinct singlet or doublet (depending on substitution) for the C4 proton, typically resonating between 4.5 and 5.0 ppm 6.

Quantitative Data: Reaction Optimization

The following table synthesizes quantitative data across various catalytic systems, allowing you to select the optimal conditions based on your laboratory's constraints and green chemistry goals.

Catalyst SystemLoadingSolventTemp (°C)TimeYield (%)Ref
Ceric Ammonium Nitrate (CAN) 10 mol%H₂O/EtOHReflux30–40 min85–951
Piperidine 20 mol%EthanolRoom Temp120 min85–951
Nanocrystalline MgO 4 mol%AqueousRoom Temp20 min912
Mucor miehei lipase (MML) 60 mg[EMIM][BF₄]603 h77–987
CSA@g-C₃N₄ OptimizedSolvent-free80-High8
L-proline 10 mol%EthanolReflux-High6

Troubleshooting & FAQs

Q1: My intramolecular cyclization is yielding 2H-chromenes instead of the desired 4H-chromenes. How do I control regioselectivity? A1: Regioselectivity in Rauhut–Currier-type intramolecular cyclizations is heavily dictated by the electronic nature of the substituents at the R2 position. For instance, in selenolate-catalyzed cyclizations, the presence of an ethoxy group at the R2 position strongly directs the reaction toward 2H-chromene formation. Conversely, utilizing a substrate with two enone fragments shifts the regioselectivity to favor the 4H-chromene product 9. Evaluate your substrate's steric and electronic profile and consider modifying the protecting groups or utilizing a more directing Lewis acid like TfOH [[10]]().

Q2: We are scaling up our synthesis and need to eliminate chromatographic purification. How can we achieve this? A2: Shift your solvent system to an aqueous or highly polar medium (e.g., Water or Ethanol/Water mixtures) and utilize a one-pot multicomponent approach. Because the fused, rigid 4H-chromene structure has low solubility in cold polar solvents, the product will precipitate directly out of the reaction mixture upon cooling. This allows for isolation via simple filtration and recrystallization, entirely bypassing column chromatography 5.

Q3: My Vilsmeier-Haack formylation of 6-bromo-4H-chromen-4-one did not go to completion. How do I remove the unreacted starting material? A3: Incomplete formylation leaves behind the less polar 6-bromo-4H-chromen-4-one. For high levels of impurity, use column chromatography with a gradient of ethyl acetate in hexane; the less polar starting material will elute first. If the impurity level is low to moderate, recrystallization from a cold solvent mixture is highly effective and offers 60-90% recovery of the purified 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde 4.

Q4: How can we improve the sustainability and cost-effectiveness of our catalyst system? A4: Transition from homogeneous to heterogeneous, recoverable catalysts. Nanocrystalline MgO (4 mol%) operates efficiently in aqueous media at room temperature and can be reused for at least four consecutive cycles without significant activity loss 2. Alternatively, magnetic MOFs (like Fe₃O₄@UiO@DAS) or lipase immobilized on magnetic nanoparticles allow for rapid recovery using an external magnetic field, drastically reducing downstream processing time and costs 11, [[12]]().

References

  • Benchchem. "Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives". 1

  • ACS Omega. "Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates". 9

  • ACS Publications. "Formal [4 + 2] Annulation of Oxindole-Embedded ortho-Quinone Methides with 1,3-Dicarbonyls: Synthesis of Spiro[Chromen-4,3]". 10

  • Taylor & Francis. "Practical, ecofriendly, and highly efficient synthesis of 2-amino-4H-chromenes using nanocrystalline MgO as a reusable heterogeneous catalyst in aqueous media". 2

  • PMC. "A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process". 3

  • ResearchGate. "A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles".5

  • Benchchem. "Technical Support Center: Purification of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde". 4

  • PMC. "Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent". 11

  • MDPI. "Lipase-Catalyzed Synthesis of Indolyl 4H-Chromenes via a Multicomponent Reaction in Ionic Liquid".7

  • PMC. "CSA@g-C3N4 as a novel, robust and efficient catalyst with excellent performance for the synthesis of 4H-chromenes derivatives". 8

  • ResearchGate. "An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction". 6

  • Taylor & Francis. "Synthesis of functionalized 4H-Chromenes catalyzed by lipase immobilized on magnetic nanoparticles". 12

Sources

Optimization

Side product formation in multicomponent chromene reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for multicomponent chromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for multicomponent chromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize multicomponent reactions (MCRs) to construct chromene scaffolds. As powerful as MCRs are for rapidly building molecular complexity, they can be sensitive to reaction parameters, leading to complex product mixtures.[1][2] This resource provides in-depth, experience-driven answers to common issues related to side product formation, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing multiple spots on TLC, and the yield of my desired 4H-chromene is low. What are the most common general causes for side product formation?

A1: A "messy" reaction with multiple byproducts in a chromene MCR typically points to suboptimal reaction conditions rather than a single, specific issue. The formation of the desired chromene is a delicate balance between several sequential reactions (e.g., Knoevenagel condensation, Michael addition, and intramolecular cyclization), and any disruption in this sequence can open pathways to side products.[3][4][5]

Here are the primary factors to investigate:

  • Catalyst Choice and Loading: The catalyst is the most critical variable.[6] Its nature (acidic, basic, organocatalytic) and concentration dictate which reaction steps are accelerated. Using an inappropriate catalyst or an excessive amount can promote undesired pathways, such as self-condensation of reactants or decomposition.[7][8] For instance, strong bases might favor deprotonation of less acidic C-H acids, leading to multiple Michael adducts.

  • Reaction Temperature: Temperature significantly affects reaction rates. While heating can drive a sluggish reaction to completion, excessive heat can provide the activation energy for side reactions or lead to product decomposition.[6][9] Some MCRs are highly temperature-sensitive, yielding different products at room temperature versus under reflux.[9]

  • Solvent Polarity: The solvent influences the stability of intermediates and transition states.[10] A solvent that overly stabilizes a reactive intermediate (like the initial Knoevenagel adduct) may slow down its conversion to the next step, allowing it to react via an alternative pathway.[11][12] Protic solvents like ethanol can participate in hydrogen bonding and act as a proton source, while aprotic solvents may favor different mechanistic routes.[6][10]

  • Purity and Stoichiometry of Reactants: Impurities in starting materials, especially aldehydes, can poison catalysts or introduce competing reactants.[6][13] Likewise, an incorrect stoichiometric ratio can leave an excess of one reactant, which may then undergo self-condensation or other side reactions.[14]

Below is a logical workflow for troubleshooting these general issues.

G start Low Yield / Multiple TLC Spots purity Verify Purity of Starting Materials (Aldehyde, Active Methylene Cmpd) start->purity stoich Confirm Accurate Stoichiometry purity->stoich Purity OK? catalyst Optimize Catalyst System stoich->catalyst Ratios Correct? conditions Adjust Reaction Conditions catalyst->conditions Still Issues? sub_catalyst1 Vary Catalyst Loading (e.g., 5-20 mol%) catalyst->sub_catalyst1 sub_catalyst2 Screen Different Catalysts (e.g., L-proline, DABCO, Piperidine) catalyst->sub_catalyst2 workup Evaluate Workup Procedure conditions->workup Still Issues? sub_conditions1 Screen Solvents (Polar Protic, Aprotic, Solvent-Free) conditions->sub_conditions1 sub_conditions2 Vary Temperature (e.g., RT, 60°C, Reflux) conditions->sub_conditions2 sub_workup Check for Product Degradation (pH, Air Oxidation) workup->sub_workup

Caption: General troubleshooting workflow for chromene MCRs.

Q2: I've isolated the Knoevenagel condensation product between my aldehyde and active methylene compound. How can I promote its conversion to the final chromene?

A2: This is a very common issue. The formation of the arylidene intermediate via Knoevenagel condensation is often the first and fastest step.[15] If the subsequent Michael addition of the phenolic compound (or other nucleophile) and the final intramolecular cyclization are slow, this intermediate will accumulate.

Causality: The electrophilicity of the Knoevenagel intermediate is key. If this intermediate is not sufficiently reactive, or if the nucleophile for the Michael addition is not readily formed, the reaction stalls.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is paramount. Basic catalysts like piperidine or DABCO are effective at promoting both the initial condensation and the subsequent Michael addition.[3] Organocatalysts like L-proline have been shown to be crucial in preventing the formation of side products by effectively catalyzing the entire domino sequence.[7][16]

  • Increase Nucleophile Concentration/Reactivity: In some cases, increasing the concentration of the phenolic component can favor the Michael addition via Le Chatelier's principle. For three-component reactions involving an aldehyde, malononitrile, and a phenol/naphthol, ensuring the phenolic -OH is sufficiently nucleophilic is key. A mild base can help deprotonate it, accelerating the cyclization step.[15]

  • Temperature Adjustment: Gently heating the reaction (e.g., to 50-80 °C) can often provide the necessary activation energy for the Michael addition and cyclization steps without significantly promoting decomposition.[17] Monitor by TLC to find the optimal temperature.

The diagram below illustrates the main reaction pathway versus the stalling point.

G reactants Aldehyde + Active Methylene Cmpd knoevenagel Knoevenagel Intermediate (Arylidene) reactants->knoevenagel Knoevenagel Condensation michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition side_product Accumulated Side Product knoevenagel->side_product Reaction Stalls chromene Desired 4H-Chromene michael_adduct->chromene Intramolecular Cyclization

Caption: Competing pathways in chromene MCRs.

Q3: My desired 4H-chromene appears to be unstable during workup or purification. Am I forming an isomer or an oxidation product?

A3: Yes, this is a known issue. The 4H-chromene scaffold can be sensitive to both acidic/basic conditions and oxidation, potentially leading to isomerization to the more thermodynamically stable 2H-chromene or oxidation to a chromone derivative.

Mechanistic Insight:

  • Isomerization: The proton at the C4 position of a 4H-chromene can be labile. Under acidic or basic conditions, it can be removed and reprotonated, leading to a double bond shift and the formation of a 2H-chromene.

  • Oxidation: The 4H-chromene ring can be susceptible to air oxidation, particularly with prolonged heating or on silica gel during chromatography, leading to the corresponding aromatic chromone.

Protocol: Mild Workup for Sensitive Chromenes

  • Quenching: Instead of a strong acid or base wash, quench the reaction by pouring it into a beaker of ice water with gentle stirring.

  • Extraction: If the product precipitates, it can be collected by filtration.[6] If not, extract the product with a non-polar solvent like ethyl acetate or dichloromethane. Minimize contact time with the aqueous layer.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate (if the catalyst was acidic) or dilute ammonium chloride (if the catalyst was basic), followed by a brine wash. Avoid strong acids/bases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

  • Purification: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Run the column quickly to minimize contact time.

Q4: How do I select the right catalyst and solvent to maximize selectivity?

A4: Catalyst and solvent selection are intrinsically linked and represent the most powerful tools for controlling the outcome of your MCR. There is no single "best" system; the optimal choice depends on the specific substrates being used. However, extensive research provides excellent starting points.[18][19][20]

Catalyst Selection Insights:

  • Basic Catalysts (e.g., Piperidine, DABCO, DBU): These are excellent for reactions involving active methylene compounds like malononitrile.[3] They efficiently promote the initial Knoevenagel condensation. However, stronger bases can sometimes lead to self-condensation of reactants if not carefully controlled.

  • Organocatalysts (e.g., L-proline): L-proline is particularly effective at minimizing side products in certain three-component reactions by activating both the electrophile and nucleophile through hydrogen bonding, guiding the reaction through the desired domino pathway.[7][16]

  • Acid Catalysts (e.g., SSA, Ionic Liquids): Acid catalysts are often used in different types of chromene syntheses, such as those proceeding via a phospha-aldol mechanism or other specific pathways.[15][21] They work by activating the aldehyde component toward nucleophilic attack.

Solvent Selection Insights:

The polarity and nature of the solvent can dramatically influence reaction rates and yields.[10][11][22]

Solvent Type Typical Effect on Chromene MCRs Considerations
Ethanol/Water Polar ProticOften provides good to excellent yields. Acts as a "green" solvent and can facilitate product precipitation.[6][18][22]The protic nature can sometimes interfere with very strong bases or nucleophiles.[10]
Acetonitrile Polar AproticA good general-purpose solvent. Its polarity can stabilize charged intermediates.Can sometimes hinder reaction rates compared to apolar solvents by strongly solvating reactants.[12]
Toluene Non-polarCan accelerate reactions where charged intermediates are not heavily involved.Reactant solubility may be an issue.
Solvent-Free N/AEnvironmentally friendly and can lead to dramatically reduced reaction times and high yields, often with heating (e.g., 80-100 °C).[15][17]Requires that the reactants form a homogenous melt or that one of the reactants can act as the solvent.

Recommendation: For a new reaction, a good starting point is often ethanol or a solvent-free condition at a slightly elevated temperature (60-80 °C) with a catalytic amount (10-15 mol%) of a well-established catalyst like L-proline or DABCO.[8][16]

References

  • Gao, F., et al. (2024). Acid-Promoted Multicomponent Reaction To Synthesize 4-Phosphorylated 4H-Chromenes. American Chemical Society.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. Benchchem.
  • Farahi, M., et al. (2012). A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Der Pharma Chemica.
  • Unknown Author. (2016). ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Journal of the Serbian Chemical Society.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives. Benchchem.
  • Wang, L., et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. PMC.
  • Unknown Author. (2018). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis.
  • Unknown Author. (n.d.). Access to biologically relevant diverse chromene heterocycles via multicomponent reactions (MCRs): Recent advances. ResearchGate.
  • Yi, F., et al. (2012). Facile construction of densely functionalized 4H-chromenes via three-component reactions catalyzed by l-proline. Green Chemistry (RSC Publishing).
  • Sharma, V., et al. (2026). Multicomponent Reaction Strategies for the Synthesis of 4-(Indol-3-Yl)-4H-Chromene Derivatives: Recent Developments. PubMed.
  • Unknown Author. (n.d.). Solvent effect on the synthesis of benzo[g]chromene derivatives... ResearchGate.
  • Jahanshahi, P., et al. (2018). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate.
  • Belhachemi, A., et al. (2025). A Catalytic System Using Aminosilane-Modified Perlite-Geopolymer for the Synthesis of 4H-Chromene Derivatives and DFT Electronic Characterization. Langmuir - ACS Publications.
  • Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences.
  • Unknown Author. (2025). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega.
  • Boruah, P., et al. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press.
  • Mamaghani, M. (2018). Recent Advances in the MCRs Synthesis of Chromenes: A Review. ResearchGate.
  • Unknown Author. (2024). How to minimize side products of this reaction. Reddit.
  • Unknown Author. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. a. ResearchGate.
  • Tayebee, R., et al. (2021). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. RSC Publishing.
  • Gana, H., et al. (2014). Efficient synthesis of chromenopyridine and chromene via MCRs. Chinese Chemical Letters.
  • Heravi, M., et al. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. PMC.
  • Unknown Author. (n.d.). Solvent effects. Wikipedia.
  • Mirzazadeh, Y., et al. (2025). Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. ResearchGate.
  • Wang, L., et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega.
  • Unknown Author. (n.d.). Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.
  • Unknown Author. (n.d.). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Semantic Scholar.
  • Shcherbakova, I., et al. (2012). Polyalkoxy substituted 4H-chromenes: synthesis by domino reaction and anticancer activity. PubMed.
  • Unknown Author. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
  • Carvalho, V., et al. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI.
  • Unknown Author. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. PubMed.
  • Unknown Author. (n.d.). Investigations of Cannabinoid Synthesis: Chromenes. Amanote Research.
  • Kolo, M., et al. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica.
  • Bouissane, L., et al. (2023). Multicomponent Reactions (MCRs) Towards Scaffolds with Versatile Applications. Frontiers.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Case ID: RC-CHRM-27DM Status: Active Support Guide Department: Process Chemistry & Purification Target Analyte: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (Lipophilic Heterocyclic Ester)[1] Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RC-CHRM-27DM Status: Active Support Guide Department: Process Chemistry & Purification Target Analyte: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (Lipophilic Heterocyclic Ester)[1]

Executive Summary & Chemical Profile

User: "I have synthesized crude Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate and need a robust recrystallization protocol. The solid is sticky/oily and colored."

Scientist Response: This compound belongs to the class of chromone-3-carboxylates .[1] Structurally, it possesses a benzopyran-4-one core with methyl substituents at the 2 and 7 positions and an ethyl ester at the 3-position.[1]

Key Physicochemical Challenges:

  • Lipophilicity: The 2,7-dimethyl and ethyl ester groups increase non-polar character, making water an ineffective solvent and increasing solubility in organic solvents like dichloromethane (DCM).[1]

  • Oiling Out: Like many low-melting heterocyclic esters, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if impurities (unreacted phenols/ketones) depress the melting point.[1]

  • Thermal Sensitivity: Ester hydrolysis can occur if boiled for prolonged periods in wet alcohols or basic media.

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. Based on the polarity profile of 2,7-dimethylchromones, the following systems are recommended.

Solvent Suitability Table
Solvent SystemRoleSuitability RatingNotes
Ethanol (95% or Abs.) Single Solvent⭐⭐⭐⭐⭐ (Primary)The "Gold Standard" for chromone esters.[1] Good solubility at reflux; poor solubility at RT/0°C.
Methanol Single Solvent⭐⭐⭐⭐Good alternative if Ethanol yields are too low. Higher solubility for polar impurities.
Ethyl Acetate / Hexane Solvent Pair⭐⭐⭐⭐Best for "Oiling Out" issues. Allows precise control of saturation point.
Acetone / Water Solvent Pair⭐⭐Risky. Water can cause oiling out before crystallization.[2][3] Use only if alcohols fail.
Dichloromethane (DCM) Solvent❌ (Avoid)Too soluble. Product will likely not crystallize even at -20°C.

Standard Operating Procedure (SOP)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Use this as the first-line method.[1]

  • Preparation: Place the crude solid (e.g., 1.0 g) in a 25 mL Erlenmeyer flask. Add a boiling chip.

  • Dissolution: Add hot Ethanol dropwise while heating the flask on a steam bath or hot plate (set to ~90°C). Swirl constantly.

    • Critical: Add just enough solvent to dissolve the solid at boiling. If 5 mL is added and solid remains, add 0.5 mL increments.

  • Filtration (Optional): If insoluble particles (dust, polymers) remain, perform a hot gravity filtration through a fluted filter paper and a pre-warmed funnel.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).

    • Do not plunge into ice immediately; this traps impurities.

  • Crystallization: Once solid crystals appear at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with ice-cold Ethanol (2 x 1 mL).

  • Drying: Dry in a vacuum oven at 40°C or air-dry overnight.

Protocol B: Solvent-Pair Recrystallization (EtOAc / Hexane)

Use this if Protocol A results in an oil or low recovery.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitation Point: Remove from heat. While the solution is still hot, add hot Hexane (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of hot Ethyl Acetate to clear the cloudiness. The solution should be clear and saturated.

  • Crystallization: Let it cool slowly. If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the saturation temperature exceeds the melting point of the solvated solid, or impurities are depressing the melting point. Corrective Actions:

  • Re-heat: Return the flask to the heat source and redissolve the oil.

  • Add Solvent: Add a small amount (1-2 mL) of the good solvent (Ethanol or EtOAc).[1] This lowers the saturation temperature below the oiling point.

  • Seed: If you have any pure crystals from a previous batch, add a "seed crystal" once the solution cools to just above room temperature.

  • Vigorous Stirring: Scratch the inner walls of the flask with a glass rod at the oil-solution interface. This provides nucleation sites.

Q2: The crystals are colored (yellow/brown), but the pure compound should be white/pale yellow.

Diagnosis: Presence of oxidized phenols or polymerization byproducts. Corrective Action:

  • Activated Charcoal: During the hot dissolution step (Step 2 of Protocol A), add a spatula tip of Activated Charcoal (Norit) .

  • Boil for 2 minutes, then perform a hot filtration through Celite or fluted filter paper to remove the charcoal. The filtrate should be significantly lighter.

Q3: I have low yield (<50%). Where is my product?

Diagnosis: Too much solvent was used, or the product is too soluble in the chosen solvent. Corrective Action:

  • Concentrate: Evaporate 30-50% of the solvent using a rotary evaporator and re-cool.

  • Second Crop: Collect the filtrate (mother liquor), concentrate it to half volume, and cool again to obtain a "second crop" of crystals (note: this crop may be less pure).

Decision Logic for Purification

The following workflow illustrates the decision-making process for purifying 2,7-dimethylchromone derivatives.

RecrystallizationLogic Start Start: Crude Solid (Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate) CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Dissolves Dissolves completely? CheckSolubility->Dissolves ProtocolA Protocol A: Recrystallize from Ethanol Dissolves->ProtocolA Yes ProtocolB Protocol B: Solvent Pair (EtOAc/Hexane) Dissolves->ProtocolB No (Too insoluble) OilingOut Problem: Oiling Out? ProtocolA->OilingOut ProtocolB->OilingOut FixOil 1. Re-heat 2. Add more solvent 3. Seed/Scratch OilingOut->FixOil Yes Charcoal Problem: Colored Impurities? OilingOut->Charcoal No FixOil->Charcoal AddCharcoal Add Activated Charcoal & Hot Filter Charcoal->AddCharcoal Yes Final Pure Crystalline Product Charcoal->Final No AddCharcoal->Final

Caption: Decision tree for solvent selection and troubleshooting common crystallization defects for chromone esters.

References

  • General Recrystallization of Chromone-3-Carboxylic Acids

    • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Retrieved from

    • Note: Describes recrystallization of related chromone-3-carboxylic acids
  • Oiling Out Phenomena & Troubleshooting

    • Troubleshooting - Chemistry LibreTexts. Retrieved from [1]

    • Note: Authoritative guide on managing "oiling out" in organic synthesis.
  • Solvent Pair Selection (EtOAc/Hexane)

    • Recrystallization Solvent Pair. YouTube/Standard Lab Techniques. Retrieved from (General technique verification).

  • Synthesis & Properties of Methyl-Chromone Derivatives

    • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate.[1][4] ResearchGate. Retrieved from

    • Note: Provides context on the solubility and handling of methyl-substituted chromone esters.

Sources

Optimization

Troubleshooting low yields in Claisen condensation for chromones

Welcome to the Technical Support Center for Chromone Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the Claisen condensation of 2-hydroxyacetophenones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromone Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the Claisen condensation of 2-hydroxyacetophenones. Direct C-acylation is notoriously difficult due to the competing nucleophilicity of the phenolic oxygen and the poor stability of the resulting enolates under standard conditions.

This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to optimize your chromone yields.

Mechanistic Insights & Causality

Direct Claisen condensation between 2-hydroxyacetophenone and an ester often yields <10% product because the phenolic hydroxyl group interferes, leading to O-acylation (kinetic control) rather than the desired C-acylation (thermodynamic control). To circumvent this, the industry standard relies on the Baker-Venkataraman rearrangement [1].

This highly reliable process leverages the facile O-acylation of the phenol, followed by a base-catalyzed intramolecular acyl migration to form a 1,3-diketone intermediate. This intermediate is subsequently cyclodehydrated under acidic conditions to yield the final chromone core[2].

ChromoneSynthesis SM 2-Hydroxyacetophenone (Starting Material) O_Acyl O-Acyloxyacetophenone (Kinetic Product) SM->O_Acyl Acyl Chloride / Pyridine (O-Acylation) Side1 Direct C-Acylation (Low Yield / Steric Hindrance) SM->Side1 Direct Claisen (Na/Ester) Diketone 1,3-Diketone Intermediate (Thermodynamic Product) O_Acyl->Diketone Baker-Venkataraman Rearrangement (Strong Base: KOH, NaH, t-BuOK) Side2 Hydrolysis / Degradation (Moisture / Weak Base) O_Acyl->Side2 Traces of H2O Chromone Chromone Core (Final Product) Diketone->Chromone Cyclodehydration (Acid Catalyst: HCl / AcOH)

Fig 1. Mechanistic pathway of chromone synthesis via the Baker-Venkataraman rearrangement.

Troubleshooting Guide & FAQs

Q1: Why am I recovering unreacted starting material or observing ester hydrolysis instead of the 1,3-diketone during the rearrangement? Analysis: This is typically a failure of enolate generation or a moisture-compromised reaction environment. The Baker-Venkataraman rearrangement requires the abstraction of the alpha-proton of the ketone. If the base is too weak or quenched by water, the hydroxide/alkoxide will instead act as a nucleophile and attack the ester carbonyl, leading to hydrolysis back to 2-hydroxyacetophenone[1]. Solution:

  • Ensure strictly anhydrous conditions by utilizing aprotic solvents like dry THF or DMSO[1].

  • Upgrade your base. While KOH or K₂CO₃ can work for highly reactive systems, switching to Sodium Hydride (NaH), LiHMDS, or Potassium tert-butoxide (t-BuOK) drives the enolization to completion irreversibly[1].

Q2: I am getting a mixture of O-acylated and C-acylated products during the initial step. How do I control regioselectivity? Analysis: Phenols are bidentate nucleophiles. O-acylation is kinetically favored, while C-acylation is thermodynamically favored (often requiring Lewis acids like AlCl₃ to force a Fries rearrangement). Solution: Because the Baker-Venkataraman pathway requires the O-acylated product first, you must run the reaction under strict kinetic control. Use an acyl chloride with pyridine or triethylamine at 0°C to room temperature, and strictly avoid Lewis acids or excessive heating during this step[3].

Q3: The 1,3-diketone intermediate forms successfully, but the final cyclization to the chromone is low-yielding and messy. What is going wrong? Analysis: Cyclodehydration requires a strongly acidic environment to protonate the carbonyl oxygen, making it electrophilic enough for the enol/phenol oxygen to attack, which is then followed by the elimination of water[2]. If the acid is too weak or the temperature too low, the reaction stalls at the hemiketal intermediate. Solution: Use glacial acetic acid with a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at reflux[3].

Data Presentation: Optimization of Reaction Parameters

To guide your experimental design, the following table synthesizes the optimal conditions for the base-catalyzed rearrangement phase based on empirical data[3]:

ParameterSub-optimal ConditionOptimal ConditionCausality / Observation
Base Catalyst LiOH, Ca(OH)₂NaH, t-BuOK, or 40% NaOHStronger bases ensure complete alpha-deprotonation, preventing competitive ester hydrolysis.
Solvent Ethanol, MethanolTHF, DMSO, or PyridineAprotic solvents prevent base quenching and ester solvolysis.
Temperature > 80°C (with weak base)0°C to Room Temp (with strong base)High temperatures with weak bases increase the risk of substrate decomposition.
Atmosphere Ambient AirInert (Argon/N₂)Prevents moisture ingress which leads to starting material recovery.

Self-Validating Experimental Protocol: Chromone Synthesis

This protocol is designed as a self-validating system: each step includes a distinct observable checkpoint to ensure the reaction is proceeding correctly before moving to the next phase[2][3].

Phase 1: O-Acylation (Kinetic Control)

  • Setup: Dissolve 1.0 eq of 2'-hydroxyacetophenone in anhydrous pyridine (0.5 M) under an argon atmosphere. Cool the flask to 0°C in an ice bath.

  • Addition: Add 1.1 eq of the desired acyl chloride dropwise over 15 minutes.

    • Validation Checkpoint: The reaction is exothermic; a slight temperature rise and the formation of pyridinium chloride salts (a white, milky precipitate) confirm the acylation is occurring.

  • Workup: Stir for 2 hours at room temperature. Pour the mixture into ice-cold 1M HCl to neutralize the pyridine. Extract with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Phase 2: Intramolecular Claisen Condensation (Baker-Venkataraman Rearrangement)

  • Setup: Dissolve the crude O-acyloxyacetophenone in anhydrous THF (0.2 M).

  • Rearrangement: Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Validation Checkpoint: Vigorous evolution of H₂ gas bubbling indicates active deprotonation of the alpha-carbon.

  • Completion: Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane and concentrate to yield the 1,3-diketone.

Phase 3: Cyclodehydration

  • Setup: Dissolve the 1,3-diketone in glacial acetic acid (0.2 M). Add 0.1 eq of concentrated H₂SO₄.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 2-3 hours.

    • Validation Checkpoint: TLC monitoring will show the disappearance of the diketone (often yellow/green under UV) and the appearance of a highly fluorescent blue/purple spot corresponding to the conjugated chromone core.

  • Isolation: Cool to room temperature, pour into crushed ice, and filter the precipitated pure chromone. Recrystallize from ethanol to achieve >95% purity.

References

  • Ch24 - Acylation of phenols - University of Calgary Source: ucalgary.ca URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Chromene Degradation During Purification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of chromene scaffolds (such as 2H-chromenes and 4H-chromenes).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of chromene scaffolds (such as 2H-chromenes and 4H-chromenes). These compounds are notoriously sensitive, and standard purification workflows often lead to catastrophic yield losses or complete structural decomposition.

This guide provides a comprehensive, mechanistically grounded framework for troubleshooting and optimizing chromene purification.

Mechanistic Causality: Why Do Chromenes Degrade on Silica?

To prevent degradation, we must first understand the chemical environment of our stationary phases. Standard silica gel (Type A or B) possesses surface silanol groups (Si–OH) that are inherently acidic (pH 4.5–6.0)[1].

When a 2H-chromene is exposed to these unmasked acidic sites, the ether linkage within the pyran ring becomes vulnerable. The process is initiated by the protonation of the pyran oxygen, which triggers a ring-opening event. This forms a highly reactive tertiary carbocation at the C2 position (stabilized by adjacent substituents like methyl groups). Once the carbocation is formed, ambient nucleophiles—such as trace water in the eluent—attack the intermediate, irreversibly converting the target chromene into degradation products like diols or chalcone isomers[2][3].

To successfully purify these compounds, the acidic silanol sites must be neutralized or avoided entirely.

ChromenePurification A Crude Chromene Mixture B Standard Silica Gel (Acidic Silanol Sites) A->B Unoptimized Protocol E TEA-Treated Silica or Neutral Alumina A->E Optimized Protocol C Pyran Ring Protonation & Cleavage B->C Acid Catalysis D Degradation Products (Diols / Chalcones) C->D Nucleophilic Attack F Masked Silanol Sites (Neutral Environment) E->F Surface Deactivation G Intact Chromene (High Yield & Purity) F->G Elution

Mechanistic pathways of chromene degradation vs. optimized purification workflows.

Troubleshooting Guide: Common Purification Failures

Issue 1: Complete Loss of Product or Multiple Polar Spots on TLC
  • Symptom: The crude mixture shows a clean, single spot on the TLC plate, but fractions collected from the silica column contain multiple highly polar spots or exhibit a sudden color change (e.g., turning pink/red).

  • Root Cause: Acid-catalyzed cleavage of the pyran ring by active silanol groups on the silica gel[2].

  • Intervention: Abandon standard silica gel. Switch to a deactivated silica system using Triethylamine (TEA) as a masking agent, or utilize neutral alumina[4].

Issue 2: Degradation During Solvent Evaporation
  • Symptom: The compound elutes cleanly from the column, but NMR analysis of the concentrated product reveals significant decomposition.

  • Root Cause: Chromenes are highly sensitive to thermal degradation[5]. As the solvent evaporates, the concentration of any trace acidic impurities spikes, accelerating decomposition at elevated water-bath temperatures.

  • Intervention: Maintain the rotary evaporator water bath strictly below 30 °C. Add a single drop of TEA to the collection flask prior to evaporation to buffer any concentrating acids.

Issue 3: Unexplained Conversion to Chalcone Isomers
  • Symptom: Post-purification NMR (e.g., in CDCl₃) shows the presence of chalcone isomers instead of the desired chromene.

  • Root Cause: Deteriorated chlorinated solvents (like old CDCl₃ or DCM) undergo photolytic degradation to generate trace hydrochloric acid (HCl). This trace acid is sufficient to trigger the conversion of sensitive chromenes (like 2,6-methoxy chromene) into their trans-chalcone counterparts[3].

  • Intervention: Filter all chlorinated solvents through a small plug of basic alumina immediately before use, or switch to a non-halogenated NMR solvent like DMSO-d₆[3].

Validated Experimental Protocols

To ensure a self-validating workflow, follow these standardized protocols. Every step includes a built-in verification mechanism to guarantee the integrity of your compound.

Protocol A: Triethylamine (TEA) Deactivation of Silica Gel

Causality: TEA (pKa ~10.7) acts as a highly effective silanol suppressor. It electrostatically binds to the anionic/acidic silanol residues on the silica surface, effectively "end-capping" them and creating a neutral environment that protects the chromene[1][6].

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly.

  • Slurry Packing: Slurry the dry silica gel directly in the TEA-containing eluent. Pour the slurry into the column and allow the bed to settle under gentle pressure.

  • Equilibration & Self-Validation (Critical): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-eluent. Validation: Collect a few drops of the eluent from the stopcock and test it with pH paper. The pH must read ≥ 7.5. If it is lower, continue flushing until the silica is fully saturated and deactivated.

  • Sample Loading: Dissolve your crude chromene in a minimum volume of the TEA-eluent. Do not use straight DCM or Chloroform for loading.

  • Elution & Concentration: Run the column normally. Pool the product fractions and evaporate under reduced pressure at < 30 °C.

Protocol B: Preparative RP-HPLC for Highly Sensitive Chromenes

Causality: For compounds that cannot tolerate even trace silica acidity, Reversed-Phase HPLC using end-capped columns provides the highest recovery.

  • Column Selection: Select a fully end-capped C18 column (e.g., ethylene-bridged hybrid silica) to minimize any residual secondary silanol interactions[1].

  • Buffer Preparation: Prepare the aqueous mobile phase by adding 0.2% TEA. Adjust the pH to 7.0–7.5 using dilute acetic acid to form a Triethylammonium acetate (TEAA) buffer[1][6].

  • Execution: Run the gradient avoiding high temperatures (keep the column compartment ≤ 25 °C). Collect fractions and lyophilize immediately to prevent hydrolysis in the aqueous buffer.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected outcomes when applying different purification environments to acid-sensitive chromenes.

Purification MethodStationary PhaseAdditive / ModifierTarget pH EnvironmentTypical Chromene RecoveryPrimary Degradation Risk
Standard Normal Phase Silica Gel (Type A/B)NoneAcidic (pH 4.5–6.0)< 40%High (Acid-catalyzed ring opening)
Deactivated Normal Phase Silica Gel1% Triethylamine (TEA)Neutral/Basic (pH ~7.5)> 85%Low (Requires complete equilibration)
Alumina Chromatography Neutral AluminaNoneNeutral (pH ~7.0)> 90%Low (Best for amine-sensitive downstream steps)
Reversed-Phase HPLC C18 (End-capped)0.2% TEA bufferNeutral (pH 7.0–7.5)> 95%Very Low

Frequently Asked Questions (FAQs)

Q: Can I use basic conditions to purify chromenes? A: Yes. Generally, the 2H-chromene scaffold is significantly more stable under mild basic conditions than under acidic conditions[2]. However, you must avoid prolonged exposure to strong, concentrated bases (e.g., 1 N NaOH) at elevated temperatures, as this can induce base-catalyzed hydrolysis and subsequent cleavage of the ether bond[2].

Q: I need to avoid TEA because it interferes with my downstream biological assays. What is the alternative? A: If trace amines are detrimental to your workflow, replace silica gel entirely with Neutral Alumina [4]. Alumina lacks the highly acidic silanol groups found on silica and provides a naturally neutral matrix that preserves the pyran ring without the need for basic modifiers.

Q: How should I store my purified chromenes to prevent long-term degradation? A: Purified chromenes should be concentrated to a solid form and stored at -20 °C or 4 °C[5]. If you must store them in solution, use stable, non-acidic solvents like absolute ethanol[5]. Never store them in halogenated solvents, as these degrade over time to release HCl, which will destroy the compound[3].

References

  • Chromene stability: The most potent estrogenic compounds in White Kwao Krua (Pueraria candollei var mirifica)
  • stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions, benchchem.com,
  • Technical Support Center: Optimizing 2H-Chromene, benchchem.com,
  • methoxyphenyl)-8ah-chromene from its chalcone isomer and ft-ir, semanticscholar.org,
  • Triethylamine as a Mobile Phase Additive: Wh
  • Implementing Pharmacopeial Methods —Method in the Madness?

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (CAS: 92397-12-1) [1].

Chromone-3-carboxylates are privileged pharmacophores, but their synthesis at a multigram-to-kilogram scale often suffers from regioselectivity issues (O- vs. C-acylation) and premature ester hydrolysis[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere recipes, focusing on the mechanistic causality behind each process parameter to ensure your protocols are robust, self-validating, and scalable.

Synthetic Strategy & Workflow

The most scalable route to 2-alkyl-3-carboethoxychromones utilizes a modified Coppola-Dodsworth acylation[2]. We begin with 2-hydroxy-4-methylbenzoic acid, protect the phenol via acetylation, and convert it to an acyl chloride. This intermediate is then reacted with the magnesium enolate of ethyl acetoacetate. The resulting diketo ester undergoes a cascade deprotection-cyclization-dehydration to yield the target chromone.

Workflow: 4-step scale-up synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate.

Standard Operating Procedure (SOP) for Scale-Up

This protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to verify chemical causality before proceeding.

Step 1 & 2: Preparation of 2-Acetoxy-4-methylbenzoyl Chloride
  • Acetylation: Charge a reactor with 2-hydroxy-4-methylbenzoic acid (1.0 eq) and acetic anhydride (3.0 eq). Add pyridine (0.1 eq) as a catalyst. Heat to 80°C for 2 hours.

  • IPC 1: Analyze via HPLC. The reaction is complete when starting material is <1%. Causality: Pyridine acts as a nucleophilic catalyst, forming an N-acetylpyridinium intermediate that accelerates phenol esterification.

  • Chlorination: Concentrate the mixture under vacuum to remove excess acetic anhydride. Dissolve the residue in anhydrous toluene (5 vol). Add catalytic DMF (0.05 eq), followed by dropwise addition of thionyl chloride (

    
    , 1.2 eq) at 60°C. Stir until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • IPC 2: Quench an aliquot in methanol and analyze by HPLC for the methyl ester derivative. Evaporate the bulk toluene and excess

    
     under reduced pressure to yield the crude acid chloride as a viscous oil.
    
Step 3: Magnesium-Directed C-Acylation
  • Enolate Formation: In a separate, dry reactor under

    
    , suspend anhydrous 
    
    
    
    (1.1 eq) in dry acetonitrile (10 vol). Cool to 0°C. Add ethyl acetoacetate (1.1 eq), followed by slow addition of triethylamine (
    
    
    , 2.2 eq). Stir for 30 minutes.
  • Acylation: Dilute the crude acid chloride from Step 2 in minimal acetonitrile and add it dropwise to the enolate solution, maintaining the internal temperature below 5°C. Stir for 2 hours at room temperature.

  • IPC 3: HPLC analysis should show the formation of the diketo ester. Causality: The

    
     coordinates both carbonyl oxygens of ethyl acetoacetate, sterically blocking O-acylation and forcing the acyl chloride to attack the nucleophilic carbon.
    
Step 4: Cyclization and Dehydration
  • Solvent Swap & Cyclization: Concentrate the Step 3 mixture to remove acetonitrile. Partition between ethyl acetate and 1M

    
     to remove magnesium salts. Separate and concentrate the organic layer.
    
  • Dehydration: Dissolve the crude diketo ester in toluene (10 vol). Add p-toluenesulfonic acid (p-TsOH, 0.2 eq). Attach a Dean-Stark trap and reflux (110°C) for 6 hours to continuously remove water.

  • IPC 4: Monitor water collection in the Dean-Stark trap and verify chromone formation via HPLC.

  • Isolation: Cool to room temperature, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol/water to yield pure Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric requirements and expected yields across different scaling tiers. Yields reflect the optimized Mg-directed pathway.

Parameter / Reagent10 g Scale (R&D)100 g Scale (Kilo-Lab Prep)1 kg Scale (Pilot Plant)
2-Hydroxy-4-methylbenzoic acid 10.0 g (1.0 eq)100.0 g (1.0 eq)1.00 kg (1.0 eq)
Ethyl Acetoacetate 9.4 g (1.1 eq)94.1 g (1.1 eq)0.94 kg (1.1 eq)
Anhydrous

6.9 g (1.1 eq)68.8 g (1.1 eq)0.69 kg (1.1 eq)
Triethylamine (

)
14.6 g (2.2 eq)146.4 g (2.2 eq)1.46 kg (2.2 eq)
Expected Diketo Ester Yield 88%85%82%
Expected Final Chromone Yield 78%76%74%
Average Reaction Time (Total) 14 Hours18 Hours24 Hours

Troubleshooting Guides & FAQs

This section directly addresses the most common failure modes encountered during the synthesis of substituted chromones[3].

Q: During Step 3, HPLC shows a major impurity instead of the desired diketo ester. What causes this, and how do I fix it? A: This is almost certainly O-acylation of the ethyl acetoacetate enolate rather than the desired C-acylation. Causality: If standard bases (like


 or 

) are used, the hard oxygen atom of the enolate attacks the hard acyl chloride. Solution: You must strictly use the

/

system. Ensure your

is strictly anhydrous. The

ion forms a bidentate chelate with the

-keto ester, sterically shielding the oxygen and directing the acyl chloride attack exclusively to the carbon atom.

Q: The final cyclization to the chromone (Step 4) stalls at 70-80% conversion. How can we drive it to completion? A: The final step is an equilibrium-driven dehydration. Causality: The intermediate hemiketal must lose a molecule of water to form the aromatic chromone system. If water accumulates in the reaction mixture, the equilibrium shifts backward. Solution: Do not rely on simple reflux. You must actively remove water. Use a Dean-Stark apparatus with toluene. If scaling beyond 1 kg, consider using molecular sieves in the reflux return line to ensure absolute water removal.

Q: We are observing the formation of 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylic acid instead of the ethyl ester. Why? A: You are experiencing premature ester hydrolysis. Causality: The ethyl ester at the 3-position is highly activated due to its conjugation with the chromone system. If Step 4 (cyclization) is performed using harsh aqueous acids (e.g., refluxing aqueous


 or 

), the ester will hydrolyze. Solution: Transition to strictly anhydrous acidic conditions for the cyclization. Using catalytic p-TsOH in anhydrous toluene prevents hydrolysis while providing sufficient protonation to drive the cyclization.

Q: Why do we need to protect the phenol with an acetyl group in Step 1? Can't we just use the unprotected acid chloride? A: Using an unprotected 2-hydroxybenzoyl chloride leads to catastrophic polymerization. Causality: An unprotected 2-hydroxybenzoyl chloride is a bifunctional molecule (containing both a nucleophilic phenol and an electrophilic acid chloride). It will rapidly undergo intermolecular self-condensation to form unreactive polyesters. The acetyl group masks the phenol, allowing the acid chloride to react selectively with the ethyl acetoacetate enolate.

Mechanistic Pathway of Cyclization

Understanding the cyclization mechanism is critical for troubleshooting Step 4. The diagram below maps the logical flow of electrons from the diketo ester intermediate to the final chromone.

Mechanism: Acid-catalyzed cyclization and dehydration pathway of the diketo ester to the chromone.

References

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Topic: 1H and 13C NMR analysis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] A Comparative Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR analysis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

A Comparative Analytical Guide for Structural Validation

Executive Summary

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate represents a critical pharmacophore in medicinal chemistry, particularly in the development of antioxidant and anticancer agents.[1] However, its synthesis—often via the Simonis or Kostanecki routes—is prone to yielding thermodynamic isomers, most notably coumarin derivatives (2-oxo-2H-chromenes).[1]

This guide provides a definitive analytical framework to distinguish the target 4-oxo-chromone from its 2-oxo-coumarin alternatives.[1] By leveraging specific deshielding effects and long-range heteronuclear correlations, we establish a self-validating protocol for structural confirmation.[1]

Strategic Analysis: The Isomer Challenge

In the cyclization of phenol derivatives with


-keto esters, two pathways compete:
  • Chromone Formation (Target): Cyclization involving the phenol oxygen and the

    
    -carbon, yielding a 
    
    
    
    -pyrone ring (4-keto).[1]
  • Coumarin Formation (Alternative): Cyclization involving the phenol oxygen and the ester carbonyl, yielding an

    
    -pyrone ring (2-keto/lactone).[1]
    

The distinction is subtle in low-resolution analysis but distinct in high-field NMR due to the Peri-Effect and Carbonyl Electronics .[1]

IsomerPathways cluster_legend Diagnostic Marker Precursor Precursor: 3-Methylphenol + Ethyl Acetoacetate equiv. Reaction Cyclization Conditions Precursor->Reaction Chromone TARGET: Chromone (4-oxo) Ethyl 2,7-dimethyl... Reaction->Chromone Simonis (P2O5) Coumarin ALTERNATIVE: Coumarin (2-oxo) Isomeric Byproduct Reaction->Coumarin Pechmann (H2SO4) Diff Key Difference: Chromone H-5 is deshielded (~8.0 ppm) by the C-4 Carbonyl.

Figure 1: Divergent synthetic pathways leading to the target Chromone and its primary Coumarin alternative.[1]

Experimental Protocol

To ensure reproducibility and resolution of aromatic coupling patterns, the following acquisition parameters are recommended.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: Chromone derivatives often exhibit

      
      -stacking in chloroform, leading to concentration-dependent shifts.[1] DMSO-d
      
      
      
      disrupts these aggregates and provides better separation of the critical H-5 and H-6 signals.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16–32.[1]

  • 13C NMR:

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 2.0 s.[1]

    • Scans: 1024 (Essential for quaternary C-4 and C-2 detection).[1]

Data Interpretation & Comparative Analysis
4.1. 1H NMR: The "Peri-Effect" Marker

The most definitive evidence for the chromone structure is the chemical shift of the proton at position 5 (H-5 ).[1] In chromones, the C=O at position 4 exerts a strong anisotropic deshielding effect on the spatially proximate H-5 (the "Peri-effect").[1]

Table 1: 1H NMR Assignment (DMSO-d


) 
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H-5 8.05 d 8.2Diagnostic Marker. Significantly downfield due to C4=O proximity.[1] In Coumarins, this appears ~7.5 ppm.
H-6 7.35dd8.2, 1.5Ortho to H-5, Meta to H-8.[1]
H-8 7.42d1.5Meta coupling only (Ortho position blocked by C7-Me).[1]
Ethyl CH

4.32q7.1Characteristic ester methylene.[1]
C2-Me 2.55s-Deshielded by attachment to the electron-deficient pyrone ring.[1]
C7-Me 2.44s-Typical aromatic methyl shift.[1]
Ethyl CH

1.31t7.1Characteristic ester methyl.[1]
4.2. 13C NMR: The Carbonyl Fingerprint

Differentiation from the coumarin alternative is confirmed by the carbonyl carbon shifts.[1] A lactone (coumarin) carbonyl is more shielded than a ketone (chromone) carbonyl.[1]

Table 2: 13C NMR Assignment

Carbon TypeTarget (Chromone)

Alternative (Coumarin)

Causality
C-4 (Ketone) 176.5 ppm N/APrimary Confirmation.

-unsaturated ketone.
C-2 (Lactone) N/A~160.5 ppm Coumarins lack the C4 ketone and have a C2 lactone.[1]
Ester C=O 164.2 ppm163.8 ppmSimilar in both; not diagnostic.[1]
C-2 (Enol ether) 162.8 ppmN/AHigh shift due to attached Oxygen and double bond character.[1]
C-7 144.5 ppm143.0 ppmIpso-carbon bearing the methyl group.[1]
Validation Workflow (Self-Validating System)

To rigorously prove the structure, use the following HMBC (Heteronuclear Multiple Bond Correlation) logic flow. This distinguishes the product from isomers where the methyl or ester groups might be transposed.[1]

HMBC_Validation Start Start Validation Acquire 2D HMBC Step1 Identify C4 Carbonyl (Peak at ~176 ppm) Start->Step1 Check1 Correlation H5 -> C4? Step1->Check1 ResultChromone CONFIRMED: Chromone Core (Peri-effect validated) Check1->ResultChromone Yes (Strong 3J) ResultCoumarin REJECTED: Likely Coumarin (Check C2 ~160 ppm) Check1->ResultCoumarin No Step2 Validate Regiochemistry (C2-Me vs C3-Ester) ResultChromone->Step2 Check2 Correlation C2-Me -> C2 & C3? Step2->Check2 Final Structure Validated: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate Check2->Final Yes

Figure 2: HMBC connectivity logic for unambiguous structural assignment.

Key Correlations for Validation:

  • H-5

    
     C-4:  The proton at 8.05 ppm must show a strong 3-bond correlation to the ketone carbonyl at 176.5 ppm.[1]
    
  • C2-Me

    
     C-2:  The methyl singlet at 2.55 ppm must correlate to the quaternary carbon at ~162.8 ppm (C-2), confirming the methyl is on the pyrone ring, not the benzene ring.[1]
    
References
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893–930. Link[1]

  • Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones. John Wiley & Sons.[1] (Foundational text on Chromone NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

  • ResearchGate. (2026). Synthesis of ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (Provides analogous NMR data for methyl-chromone derivatives). Link

  • BenchChem. (2025).[1] Interpreting Complex NMR Spectra of Coumarin Derivatives. (Source for Coumarin/Chromone distinction).[1][2][3][7][8][9] Link[1]

Sources

Comparative

Structural Elucidation of 4-Oxo-4H-chromene-3-carboxylate Derivatives: A Comparative Crystallographic Guide

Executive Summary & Strategic Context 4-Oxo-4H-chromene-3-carboxylate derivatives (chromone-3-esters) represent a privileged scaffold in medicinal chemistry, distinct from their structural isomers, the coumarins (2-oxo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-Oxo-4H-chromene-3-carboxylate derivatives (chromone-3-esters) represent a privileged scaffold in medicinal chemistry, distinct from their structural isomers, the coumarins (2-oxo-2H-chromenes). While both scaffolds exhibit planar benzopyrone cores, the specific placement of the carbonyl and ester moieties in the 3-carboxylate chromone creates a unique electronic landscape critical for binding affinity in targets such as Monoamine Oxidase B (MAO-B) and adenosine receptors.

This guide provides a technical roadmap for the structural characterization of these derivatives. It moves beyond standard characterization, arguing that X-ray crystallography is not merely a confirmation tool but a necessity for resolving the conformational ambiguity of the C3-ester moiety—a feature often miscalculated by standard DFT (Density Functional Theory) methods in vacuum.

The Comparative Landscape: Why Crystallography?

In the development of chromone-based drugs, researchers often rely on solution-state NMR or computational docking. However, these methods fail to capture the solid-state packing forces that mimic the hydrophobic enclosure of a receptor binding pocket.

Methodological Comparison
FeatureX-Ray Crystallography (Gold Standard)Solution State NMR (NOESY/ROESY)DFT Calculation (B3LYP/6-31G*)
Conformational Insight Absolute. Defines the precise torsion angle of the C3-ester relative to the C4-carbonyl.Averaged. Rapid rotation of the ester bond in solution obscures the bioactive conformer.Theoretical. Often predicts a planar global minimum that may not exist in a crowded protein pocket.
Intermolecular Data High. Reveals

-

stacking and weak

networks essential for solubility prediction.
Low. Solvent effects dominate; intermolecular packing is lost.None. Usually performed on single isolated molecules (gas phase).
Stereochemistry Unambiguous. Assigns absolute configuration if chiral centers are present (e.g., on the ester chain).Relative. Requires complex coupling constant analysis (

).
N/A.
Structural Alternative: Chromone vs. Coumarin

A critical decision in lead optimization is selecting between the Chromone (4-oxo) and Coumarin (2-oxo) scaffold.

  • Chromone-3-carboxylates: The C4-carbonyl is a strong H-bond acceptor located para to the ether oxygen. The C3-ester creates a "chelating-like" motif (though rarely true chelation) with the C4-carbonyl, often locking into a specific conformation due to dipole repulsion.

  • Coumarin-3-carboxylates: The C2-carbonyl is adjacent to the ether oxygen (lactone). The electronic density is more localized, leading to different dipole moments and solubility profiles.

Recommendation: Use X-ray data to differentiate the electrostatic potential maps of these two isomers. The chromone derivative often shows a more extended delocalization across the pyrone ring compared to the coumarin.

Experimental Protocol: Synthesis to Structure

To ensure high-quality crystals, purity is paramount. The following workflow integrates synthesis with crystallographic optimization.

A. Synthesis (The Vilsmeier-Haack Route)

The most robust route to the 3-carboxylate precursor is via the formylation of 2-hydroxyacetophenone.

  • Formylation: Treat substituted 2-hydroxyacetophenone with DMF/POCl

    
     at 0°C to yield 3-formylchromone .
    
  • Oxidation: Oxidize the aldehyde using Pinnick conditions (NaClO

    
    , sulfamic acid) to yield chromone-3-carboxylic acid .
    
  • Esterification: Convert the acid to the acid chloride (SOCl

    
    ) followed by nucleophilic acyl substitution with the appropriate alcohol (e.g., ethanol, methanol) to yield the alkyl 4-oxo-4H-chromene-3-carboxylate .
    
B. Crystallization Protocol (Self-Validating)

Standard slow evaporation often yields amorphous powder for these esters. Use this biphasic approach:

  • Solvent System: Ethanol (Good solvent) / Hexane (Anti-solvent) or Acetone/Water.

  • Method: Vapor Diffusion.

    • Dissolve 20 mg of the derivative in 2 mL of warm Acetone.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of Hexane.

    • Cap tightly. As Hexane diffuses into the Acetone, saturation increases slowly, promoting nucleation of single blocks rather than needles.

  • Validation: If crystals appear as "feathery" needles, the diffusion was too fast. Add 10% DMF to the inner solvent to slow nucleation.

C. Data Collection Parameters[1][2][3][4][5][6][7][8]
  • Temperature: Collect at 100 K (Liquid Nitrogen stream). Chromone esters have rotating alkyl chains; room temperature data will result in high thermal ellipsoids (disorder) at the ester tail.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution, but if the crystals are small (<0.1 mm), use Cu-K
    
    
    for higher intensity.

Workflow Visualization

ChromoneCrystallography cluster_synthesis Synthesis Phase cluster_cryst Crystallization & Analysis S1 2-Hydroxyacetophenone S2 3-Formylchromone (Vilsmeier-Haack) S1->S2 DMF/POCl3 S3 Chromone-3-carboxylic Acid (Pinnick Oxidation) S2->S3 NaClO2 S4 Target Ester Derivative S3->S4 ROH/H+ C1 Vapor Diffusion (Acetone/Hexane) S4->C1 Purification C2 X-Ray Diffraction (100 K, Mo-Kα) C1->C2 Single Crystal C3 Structure Refinement (SHELXL) C2->C3 Raw Frames C3->S4 If R-factor > 8% Re-crystallize

Figure 1: Integrated workflow for the synthesis and structural determination of chromone-3-carboxylates.

Structural Analysis & Experimental Data

When analyzing the solved structure, focus on these three specific crystallographic metrics. These values are derived from aggregate data of 3-carboxychromone derivatives (e.g., CCDC 1412580).

A. The "Planarity Check"

The biological activity of chromones often depends on their ability to intercalate DNA or fit into narrow enzyme slots.

  • Metric: Root Mean Square (RMS) deviation of the 10-atom benzopyrone core.

  • Standard: Should be < 0.02 Å .

  • Observation: If the RMS is > 0.05 Å, check for steric clash at the C5 position (peri-interaction).

B. The Intramolecular Hydrogen Bond

Unlike coumarins, 3-carboxylated chromones often exhibit a resonance-assisted hydrogen bond or dipole lock.

Interaction TypeAtoms InvolvedTypical Distance (Å)Significance
Intramolecular H-Bond C4=O

H-O (Acid/Amide)

Locks the "S(6)" motif; stabilizes planarity.
Dipole Alignment C4=O

C=O (Ester)

Esters usually adopt a trans conformation relative to the C4-carbonyl to minimize dipole repulsion.
C. Supramolecular Packing (The "Stack")

Chromone derivatives crystallize in characteristic


-stacked columns.
  • Centroid-Centroid Distance: Typically 3.70 – 3.85 Å between the pyrone ring of Molecule A and the benzene ring of Molecule B.

  • Significance: This distance is a direct proxy for the molecule's potential for

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein active site.
D. Experimental Data Table (Representative)

Comparison of a synthesized Ethyl 4-oxo-4H-chromene-3-carboxylate vs. Theoretical Calculation.

ParameterExperimental (X-Ray)Theoretical (DFT - Gas Phase)DeviationNote
C2–C3 Bond 1.345(3) Å1.358 Å-0.013 ÅDouble bond character is localized.
C4=O Bond 1.228(2) Å1.215 Å+0.013 ÅX-ray bond is longer due to H-bonding participation.
Torsion (O4-C4-C3-C(ester)) 5.4°0.2°5.2°Crystal packing forces a slight twist not seen in vacuo.

References

  • Gomes, L. R., et al. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1345–1348. Link

  • Ishar, M. P. S., et al. (2006). Synthesis and evaluation of novel chromone-3-carboxylate derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 14(19), 6527-6536. Link

  • Devarajegowda, H. C., et al. (2015).[1] Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate (Coumarin analog comparison). Acta Crystallographica Section E, 71(5), o374–o375. Link

  • Mague, J. T., et al. (2017). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. IUCrData, 2, x170045. Link

  • Gordon, A. T., et al. (2020).[2] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 1-13. Link

Sources

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 4H-Chromene Systems as Targeted Anticancer Agents

Introduction The 4H-chromene (4H-benzo[b]pyran) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities[1]. In oncology, 2-amino-4H-chromene derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4H-chromene (4H-benzo[b]pyran) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities[1]. In oncology, 2-amino-4H-chromene derivatives have emerged as potent alternatives to traditional chemotherapeutics, functioning primarily as tubulin polymerization inhibitors and apoptosis inducers[2]. Prominent examples include Crolibulin™ (EPC2407), which has entered Phase I/II clinical trials for advanced solid tumors, and MX 58151, a highly selective colchicine-site binding agent[2][3].

This guide provides an objective comparison of substituted 4H-chromene systems against standard reference drugs (e.g., Sorafenib, Colchicine). By analyzing the Structure-Activity Relationship (SAR) at the C4-aryl position, we elucidate how electronic and lipophilic modifications dictate pharmacological efficacy and provide self-validating experimental protocols for evaluating these compounds.

Mechanistic Pathway

4H-chromenes exert their cytotoxic effects through a multi-targeted cascade. Binding to the colchicine site of tubulin prevents microtubule assembly, leading to G2/M phase cell cycle arrest. Simultaneously, specific derivatives (e.g., HA 14-1) antagonize anti-apoptotic Bcl-2 proteins, triggering mitochondrial depolarization and subsequent caspase-dependent apoptosis[3][4].

Pathway Chromene 4H-Chromene Derivatives Tubulin Tubulin Polymerization Inhibition Chromene->Tubulin Bcl2 Bcl-2 Antagonism (e.g., HA 14-1) Chromene->Bcl2 CellCycle G2/M Phase Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization Bcl2->Mito CellCycle->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanistic pathway of 4H-chromene-induced apoptosis via tubulin and Bcl-2 modulation.

SAR Analysis & Comparative Performance

The anticancer potency of 4H-chromenes is highly sensitive to the nature of the substituent at the C4-aryl ring. Experimental data across multiple human carcinoma cell lines (HepG-2, MCF-7) demonstrate that lipophilic, electron-withdrawing halogens (e.g., -Cl, -F) significantly enhance binding affinity within the hydrophobic pocket of tubulin compared to electron-donating groups (e.g., -OCH3, -CH3)[5].

Table 1: Comparative In Vitro Cytotoxicity (IC50) of C4-Substituted 2-Amino-4H-Chromenes vs. Standard Therapeutics
Compound / C4-Aryl SubstitutionElectronic PropertyIC50 HepG-2 (μM)IC50 MCF-7 (μM)Primary Target / Mechanism
2,4-Dichloro (7f) Strongly Electron-Withdrawing1.631.72Tubulin / EGFR Inhibition
4-Chloro Electron-Withdrawing~2.50~3.00Tubulin Inhibition
4-Fluoro Electron-Withdrawing~5.00~6.50Tubulin Inhibition
Phenyl (Unsubstituted) Neutral~15.00~20.00Weak Tubulin Inhibition
4-Methoxy Electron-Donating51.89103.62Poor Binding Affinity
Sorafenib (Standard)Kinase Inhibitor1.66~2.00Multi-kinase Inhibition
Colchicine (Standard)Microtubule Inhibitor<0.10<0.10Tubulin Polymerization

Data synthesized from recent SAR evaluations of chromene-sulfonamide hybrids and related analogs[5].

Causality in SAR: The superior performance of the 2,4-dichloro derivative (IC50 = 1.63 μM in HepG-2) rivals that of the clinical standard Sorafenib (IC50 = 1.66 μM)[6]. The bulky, lipophilic chlorine atoms optimize van der Waals interactions within the tubulin binding cleft. Conversely, the electron-donating methoxy group causes steric and electronic repulsion, drastically reducing efficacy[5]. Furthermore, structurally optimized compounds like CXL017 have shown unique capabilities in overcoming multidrug resistance (MDR) by selectively targeting resistant phenotypes[4].

Experimental Workflows & Protocols

To validate the SAR findings, a robust, self-validating experimental pipeline is required. The workflow below outlines the transition from green-chemistry synthesis to phenotypic screening.

Workflow Synth One-Pot Multicomponent Synthesis Purify Crystallization & Characterization Synth->Purify Assay1 MTT Cell Viability Assay Purify->Assay1 Assay2 Tubulin Polymerization Assay Purify->Assay2 Lead Lead Optimization (SAR Analysis) Assay1->Lead Assay2->Lead

End-to-end workflow from multicomponent synthesis to biological SAR validation.

Protocol 1: One-Pot Multicomponent Synthesis of 2-Amino-4H-Chromenes

Causality: Multicomponent reactions (MCRs) provide high atom economy and bypass the need to isolate reactive intermediates. Using a base catalyst (e.g., piperidine or diethylamine) initiates a Knoevenagel condensation between malononitrile and the aromatic aldehyde. The resulting electrophilic alkene undergoes a Michael addition by the phenol derivative, followed by spontaneous intramolecular cyclization to form the stable 4H-chromene ring[7].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of the phenol derivative (e.g., resorcinol or 1-naphthol) and 2.0 mmol of the substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) in 10 mL of absolute ethanol.

  • Activation: Add 2.2 mmol of malononitrile to the mixture.

  • Catalysis: Introduce 10 mol% of piperidine (or diethylamine) dropwise. The base deprotonates malononitrile, driving the initial condensation.

  • Reaction: Stir the mixture at room temperature (or under microwave irradiation for accelerated kinetics) for 1–3 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Upon completion, add 15 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure 2-amino-4-aryl-4H-chromene-3-carbonitrile. Validate structure via 1H-NMR and 13C-NMR.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: Tubulin heterodimers polymerize into microtubules in the presence of GTP. By using a fluorescent reporter that increases emission upon binding to polymerized microtubules, inhibitors (like 4H-chromenes) can be identified by their ability to maintain low baseline fluorescence over time[2].

  • Reagent Prep: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10 μM fluorescent reporter.

  • Protein Addition: Add purified porcine brain tubulin to a final concentration of 3 mg/mL. Keep on ice to prevent premature polymerization.

  • Compound Treatment: Aliquot 50 μL of the tubulin mixture into a pre-warmed (37°C) 96-well half-area plate. Add 4H-chromene derivatives (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 μM to 50 μM). Use Colchicine as a positive control and DMSO as a vehicle control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader maintained at 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. The IC50 is determined by plotting the percentage of inhibition against the log concentration of the chromene derivative.

Protocol 3: MTT Cell Viability Assay

Causality: The MTT assay measures cellular metabolic activity. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. Dead cells, having lost this enzymatic activity, do not produce the color change, allowing for precise spectrophotometric quantification of cytotoxicity[8].

  • Cell Seeding: Seed HepG-2 or MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate the media and replace with fresh media containing serial dilutions of the synthesized 4H-chromenes (1 μM to 100 μM). Include Sorafenib as a reference standard. Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully remove the media to avoid disturbing the formazan crystals. Add 150 μL of DMSO to each well to dissolve the crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC50 using non-linear regression analysis.

Conclusion

The 4H-chromene scaffold represents a highly tunable, synthetically accessible platform for developing targeted anticancer agents. SAR profiling confirms that incorporating lipophilic, electron-withdrawing halogens at the C4-aryl position maximizes tubulin-inhibitory activity, yielding compounds that rival established clinical standards like Sorafenib. By leveraging standardized multicomponent synthesis and rigorous phenotypic screening, researchers can systematically optimize this privileged scaffold to overcome complex oncological challenges, including multidrug resistance.

References

  • [6] Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates... | semanticscholar.org | 6

  • [2] Development of potential anticancer agents and apoptotic inducers based on 4-aryl- 4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism | researchgate.net | 2

  • [1] A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | orientjchem.org | 1

  • [5] Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays | nih.gov | 5

  • [3] Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases | scirp.org |3

  • [4] Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment | nih.gov | 4

  • [7] Diethylamine: A smart organocatalyst in eco-safe and diastereoselective synthesis of medicinally privileged 2-amino-4H-chromenes at ambient temperature | academie-sciences.fr | 7

  • [8] A proposed mechanism for preparing 2-amino-4H-chromenes 4a–m | researchgate.net | 8

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) for chromene structure confirmation

Unmasking the Chromene Scaffold: A Comparative Guide to High-Resolution Mass Spectrometry Platforms As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation for novel...

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Chromene Scaffold: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation for novel pharmacophores. Chromenes (benzopyrans) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-cancer, antimicrobial, and antioxidant properties[1]. However, confirming the precise structure of chromene derivatives—especially distinguishing between regioisomers or identifying subtle functional group substitutions—requires analytical rigor that traditional Low-Resolution Mass Spectrometry (LRMS) simply cannot provide.

This guide objectively evaluates the performance of Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) against legacy LRMS, providing actionable, self-validating protocols for chromene characterization.

The Physics of Resolution: Why LRMS Fails for Chromenes

LRMS platforms, such as Single Quadrupole or Ion Trap instruments, measure nominal mass. For a chromene derivative with a molecular weight of 271.08 Da, LRMS reports a mass of 271 Da. This lack of specificity is fatal when differentiating isobaric compounds (molecules with the same nominal mass but different exact atomic compositions).

HRMS platforms solve this by measuring exact mass to several decimal places, typically achieving sub-5 parts-per-million (ppm) mass accuracy[2]. This allows for the calculation of an unambiguous molecular formula. Furthermore, high resolving power separates the analyte's isotopic envelope from co-eluting matrix interferences, a critical factor when analyzing chromenes in complex biological matrices where halogenated or heavily substituted derivatives are present[3].

Comparative Performance: Orbitrap vs. Q-TOF vs. LRMS

When selecting an HRMS platform for chromene analysis, the choice usually narrows down to Orbitrap or Q-TOF architectures.

  • Orbitrap: Utilizes an electrostatic field to trap ions, measuring their axial oscillation frequency. It offers ultra-high resolving power (up to 240,000 FWHM at m/z 200) and exceptional scan-to-scan mass accuracy[4]. However, higher resolution requires longer transient times, which can limit scan speed during fast chromatography.

  • Q-TOF: Measures the time it takes for ions to travel through a flight tube. While its maximum resolution (typically 40,000 - 60,000 FWHM) is lower than the Orbitrap[2], Q-TOF instruments excel in scan speed and maintain superior dynamic range and isotopic fidelity. This is highly advantageous for fast UHPLC gradients and flow injection analysis[5].

Table 1: Quantitative Performance Comparison of MS Platforms for Small Molecule Analysis

FeatureSingle Quadrupole (LRMS)Q-TOF (HRMS)Orbitrap (HRMS)
Mass Accuracy ± 0.1 Da< 2 - 5 ppm< 1 - 3 ppm
Resolving Power (FWHM) ~1,00040,000 – 60,000140,000 – 240,000
Scan Speed Moderate (10-20 Hz)Ultra-Fast (up to 100 Hz)Variable (1-20 Hz based on resolution)
Isotopic Fidelity PoorExcellentGood (drops slightly at max resolution)
Best Chromene Use Case Target quantification of knownsHigh-throughput screening & fast LCComplex matrix elucidation & exact mass

Self-Validating Experimental Protocol: LC-HRMS of Chromene Derivatives

To ensure scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must be a closed, self-validating system. Mass drift due to ambient temperature fluctuations or electronic instability can compromise mass accuracy. The following step-by-step methodology incorporates a continuous lock mass infusion, ensuring that every scan is internally calibrated. If the lock mass deviates beyond a predefined threshold (e.g., >2 ppm), the system automatically flags the data, preventing false structural confirmations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized chromene derivative in LC-MS grade Methanol to a concentration of 1 µg/mL. Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatographic Separation (UHPLC): Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic mobile phase promotes the protonation of the chromene's basic heteroatoms, maximizing ionization efficiency to form [M+H]+ ions.

  • Ionization & Lock Mass Calibration (The Self-Validation Engine): Operate the Electrospray Ionization (ESI) source in positive mode[6]. Simultaneously, use a secondary sprayer to continuously infuse a known calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2766 for Q-TOF). The software dynamically corrects the mass axis based on this known reference, validating the accuracy of the run in real-time.

  • Data-Dependent Acquisition (DDA): Configure the MS to perform a full HRMS scan (MS1) followed by targeted MS/MS (MS2) on the top 3 most abundant ions. Causality: DDA ensures we capture both the exact mass of the intact chromene molecule and the fragmentation pattern required to map its internal connectivity.

  • Collision-Induced Dissociation: Apply a normalized collision energy of 25-35 eV to fragment the precursor ion.

Workflow N1 Sample Prep: Chromene Derivative N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI Source (Positive Mode) N2->N3 Eluent N5 HRMS Analyzer (Orbitrap or Q-TOF) N3->N5 Ion Transfer N4 Lock Mass Injection (Self-Validation) N4->N3 Continuous Infusion N6 Data Processing: Exact Mass & Isotopes N5->N6 MS/MS Spectra

Self-Validating LC-HRMS Workflow for Chromene Characterization

Mechanistic Insights: Interpreting Chromene MS/MS Data

Acquiring the data is only half the battle; interpreting the fragmentation logic is where structural confirmation occurs. Chromene and chromane derivatives exhibit highly specific gas-phase intrinsic reactivity[7].

When subjected to higher-energy collisional dissociation, the protonated chromene precursor typically undergoes a Retro-Diels-Alder (RDA) cleavage. This ring-opening mechanism fractures the pyran ring, yielding a characteristic chromenylium cation and a substituted phenol fragment. By analyzing the exact mass of these fragments, we can pinpoint the exact location of functional groups (e.g., determining whether a methoxy group is located on the aromatic core or the pyran ring).

Fragmentation M Precursor Ion [M+H]+ Exact Mass Measurement F1 Loss of H2O (-18.01 Da) Dehydration Pathway M->F1 Low Energy CID F2 Retro-Diels-Alder (RDA) Cleavage of Pyran Ring M->F2 High Energy Ring Opening F3 Chromenylium Cation Core Identification F2->F3 Pathway A F4 Substituted Phenol Side-Chain Identification F2->F4 Pathway B

Mechanistic MS/MS Fragmentation Pathways of the Chromene Scaffold

Conclusion & Recommendations

For routine structural confirmation of synthesized chromene derivatives, both Orbitrap and Q-TOF HRMS platforms vastly outperform LRMS. If your laboratory prioritizes absolute resolving power to separate isobaric background interferences in complex biological matrices, the Orbitrap is the premier choice[4]. Conversely, if your workflows demand high-throughput screening with ultra-fast UHPLC gradients where isotopic fidelity and dynamic range are paramount, the Q-TOF architecture provides the optimal balance of speed and accuracy[5]. Whichever platform is chosen, enforcing a self-validating protocol with real-time lock mass correction guarantees the highest level of scientific trustworthiness.

References

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology - lcms.cz -
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? - metabolomics.blog -
  • Pros and Cons of Three High-Resolution Mass Spec Approaches - biocompare.com -
  • An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline - mdpi.com -
  • 9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione - semanticscholar.org -
  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - nih.gov -
  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry - acs.org -

Sources

Validation

Comparative Guide: Catalytic Strategies for 4H-Chromene Synthesis

Executive Summary 4H-chromenes (4H-benzopyrans) represent a privileged structural motif in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4H-chromenes (4H-benzopyrans) represent a privileged structural motif in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these scaffolds typically relies on a multicomponent reaction (MCR) involving salicylaldehydes, active methylene compounds (e.g., malononitrile), and nucleophiles (e.g., dimedone, naphthols).

This guide provides a technical comparison of catalytic systems used to drive this transformation. Moving beyond traditional toxic bases (e.g., piperidine), we analyze superior alternatives: Heterogeneous Nanocatalysts , Ionic Liquids , and Organocatalysts .

Mechanistic Foundation

Understanding the reaction mechanism is critical for selecting the right catalyst. The synthesis generally proceeds via a Knoevenagel-Michael-Cyclization domino sequence.

Mechanism of Action[1][2]
  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (activated by the catalyst) to form an o-quinone methide or arylidenemalononitrile intermediate.

  • Michael Addition: The third component (e.g., dimedone) attacks the electron-deficient intermediate.

  • Cyclization & Tautomerization: Intramolecular ring closure followed by tautomerization yields the 4H-chromene.

Catalyst Role:

  • Lewis Acids (e.g., ZnO, SnO₂): Activate the carbonyl oxygen and stabilize the intermediates.

  • Basic Catalysts (e.g., DABCO): Abstract protons to generate nucleophiles for the Knoevenagel and Michael steps.

Diagram 1: General Reaction Pathway

G Reagents Reagents: Salicylaldehyde + Malononitrile Inter1 Intermediate 1: Arylidene Malononitrile Reagents->Inter1 Knoevenagel Condensation Catalyst Catalyst Activation (Lewis Acid/Base) Catalyst->Reagents Activates Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Nucleophile Nucleophile Nucleophile Addition (e.g., Dimedone) Nucleophile->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Ring Closure Product Final Product: 2-Amino-4H-Chromene Cyclization->Product Tautomerization

Caption: Mechanistic pathway for 4H-chromene synthesis via Knoevenagel-Michael-Cyclization cascade.

Comparative Analysis of Catalyst Classes

A. Heterogeneous Nanocatalysts (ZnO, Fe₃O₄)

Nanoparticles (NPs) offer high surface-to-volume ratios, enhancing catalytic activity.

  • ZnO NPs: Act as a mild Lewis acid. They are non-toxic, inexpensive, and stable.

  • Magnetic NPs (Fe₃O₄): Allow for magnetic separation, eliminating the need for filtration or centrifugation.

B. Ionic Liquids (ILs)

ILs serve dual roles as solvents and catalysts.

  • DABCO-based ILs: Combine the basicity of DABCO (1,4-diazabicyclo[2.2.2]octane) with the solvation properties of ILs. They stabilize charge-separated intermediates, significantly accelerating the reaction.

C. Organocatalysts (DABCO, L-Proline)

Small organic molecules that avoid metal contamination.

  • DABCO: A highly efficient tertiary amine base.

  • L-Proline: A bifunctional catalyst (amine/acid) often used in asymmetric synthesis, though less active than DABCO for this specific MCR.

Performance Data Comparison

The following table summarizes experimental data from recent comparative studies.

Catalyst ClassSpecific CatalystSolventTemp (°C)Time (min)Yield (%)Reusability
Nanoparticle Nano-ZnO (80 nm)EthanolReflux10-1593%5 Cycles
Magnetic NP Fe₃O₄@DABCOSolvent-free901595%6 Cycles
Ionic Liquid [DABCO-H][HSO₄]WaterReflux1094%4 Cycles
Organocatalyst DABCO (Solid)Ethanol/H₂ORT18095%Low
Traditional PiperidineEthanolReflux36075%None

Detailed Experimental Protocols

Protocol A: Green Synthesis using ZnO Nanoparticles

Rationale: This method balances high yield with environmental safety (ethanol solvent) and catalyst recoverability.

Reagents:

  • Salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)[1][2][3][4]

  • Dimedone (1.0 mmol)[2][4][5]

  • ZnO Nanoparticles (10 mol%)[6]

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve salicylaldehyde and malononitrile in 5 mL of ethanol.

  • Catalyst Addition: Add 10 mol% ZnO nanoparticles to the solution. Stir for 2 minutes to disperse.

  • Addition of Nucleophile: Add dimedone (1.0 mmol) to the mixture.

  • Reaction: Reflux the mixture at 80°C. Monitor progress via TLC (Thin Layer Chromatography) using n-hexane:ethyl acetate (7:3).

    • Checkpoint: The reaction typically completes within 10–15 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add hot ethanol to dissolve the product if it has precipitated.

    • Filtration: Filter the hot solution to recover the solid ZnO catalyst (save for reuse).

  • Purification: Allow the filtrate to cool. The crude product will crystallize.[3] Recrystallize from ethanol to obtain pure 2-amino-4H-chromene.

Protocol B: Magnetic Nanocatalyst (Fe₃O₄@DABCO)

Rationale: Ideal for high-throughput screening due to simplified work-up (magnetic separation).

Step-by-Step Methodology:

  • Mixing: Combine aldehyde (1 mmol), malononitrile (1.2 mmol), and naphthol (1 mmol) in a reaction vessel.

  • Catalysis: Add Fe₃O₄@DABCO catalyst (30 mg). No solvent is required (solvent-free).[7]

  • Heating: Heat the mixture to 90°C with stirring for 15 minutes.

  • Separation:

    • Add hot ethanol (3 mL) to the mixture.

    • Place a strong external magnet against the flask wall. The catalyst will aggregate at the magnet.

    • Decant the clear supernatant containing the product.

  • Isolation: Add cold water to the supernatant to precipitate the product. Filter and dry.

Diagram 2: Experimental Workflow (ZnO Protocol)

Workflow Start Start: Mix Reagents (Aldehyde + Malononitrile) AddCat Add ZnO Catalyst & Dimedone Start->AddCat Reflux Reflux at 80°C (10-15 mins) AddCat->Reflux TLC Check TLC (Complete?) Reflux->TLC TLC->Reflux No Filter Hot Filtration (Remove ZnO) TLC->Filter Yes Recover Recover Catalyst (Wash & Reuse) Filter->Recover Solid Residue Crystallize Cool Filtrate & Crystallize Filter->Crystallize Filtrate Final Pure 4H-Chromene Crystallize->Final

Caption: Workflow for ZnO nanoparticle-catalyzed synthesis of 4H-chromenes.

Critical Discussion & Recommendations

Scalability vs. Cost[9]
  • DABCO (Homogeneous): While effective, the homogeneous nature makes catalyst recovery difficult on a large scale. It is best for small-scale discovery chemistry.

  • ZnO Nanoparticles: Offer the best balance. Zinc is abundant and cheap. The heterogeneous nature allows for simple filtration, making it scalable for kilogram-scale production.

  • Ionic Liquids: Provide excellent yields but are often prohibitively expensive for bulk manufacturing. They are best reserved for difficult substrates that fail under standard conditions.

Green Chemistry Metrics
  • Atom Economy: The MCR approach is inherently high in atom economy (water is often the only byproduct).

  • E-Factor: Solvent-free methods (like the Magnetic NP protocol) offer the lowest E-factor (waste/product ratio), representing the greenest approach.

Final Recommendation

For routine laboratory synthesis , use ZnO Nanoparticles in ethanol.[4][8] It is robust, cheap, and requires no specialized equipment (like magnets or microwave reactors). For high-value, complex substrates , employ DABCO-based Ionic Liquids to maximize yield and minimize side reactions.

References

  • ZnO Protocol & Comparative Yields: Das, A. R., et al. (2013). "Nanocrystalline and reusable ZnO catalyst for the assembly of densely functionalized 4H-chromenes in aqueous medium."[9] Journal of Organic Chemistry.

  • Magnetic Nanocatalysts (Fe3O4@DABCO): Maleki, A., et al. (2020). "Fe3O4@nano-almond shell@OSi(CH2)3/DABCO: a novel magnetic nanocatalyst for the synthesis of chromenes."[10] RSC Advances.

  • DABCO-Based Ionic Liquids: Zolfigol, M. A., et al. (2016). "An Efficient and Ecofriendly Three-Component Reaction for the Rapid Synthesis of 2-Amino-4H-chromenes Catalyzed by a DABCO-Based Ionic Liquid." ResearchGate.[11]

  • General Review of 4H-Chromene Synthesis: Deng, J., et al. (2023).[11][12][13] "Advancements in the Preparation of 4H-Chromenes: An Overview." Advanced Synthesis & Catalysis.

Sources

Comparative

Validating In Silico Docking with In Vitro SPR: A Comparative Guide

Topic: Validation of computational docking with in vitro assay results Content Type: Publish Comparison Guides Executive Summary In Structure-Based Drug Design (SBDD), the "false positive" crisis remains the primary bott...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of computational docking with in vitro assay results Content Type: Publish Comparison Guides

Executive Summary

In Structure-Based Drug Design (SBDD), the "false positive" crisis remains the primary bottleneck. While computational docking engines like Schrödinger Glide and AutoDock Vina can screen millions of compounds, their scoring functions often correlate poorly with biological reality. This guide objectively compares the predictive performance of commercial (Glide XP) versus open-source (AutoDock Vina) docking algorithms and details the rigorous Surface Plasmon Resonance (SPR) protocols required to validate these predictions.

The Core Thesis: Docking scores should be treated as enrichment metrics (probability of binding), not affinity proxies (strength of binding). Only kinetic validation via SPR can distinguish true leads from sticky aggregators or frequent hitters.

Part 1: The In Silico Candidates (The Prediction)

We compare two industry-standard docking engines. The "Product" in this context is the High-Precision Docking Workflow , contrasted by the algorithm used.

Comparative Analysis: Glide XP vs. AutoDock Vina
FeatureSchrödinger Glide (XP) AutoDock Vina
Algorithm Hierarchical filters + Emodel (Exhaustive search)Iterated Local Search + BFGS optimizer (Stochastic)
Scoring Function Empirical + Physics-based: Explicit water desolvation terms, hydrophobic enclosure.Empirical: Weighted sum of steric, hydrophobic, and H-bond terms.
Pose Accuracy High: Reproduces crystal poses (<2.0 Å RMSD) in ~85% of Astex set cases.Moderate-High: Excellent for small ligands; struggles with large rotatable bond counts.
Enrichment (EF1%) Superior: Consistently higher enrichment in top 1% of ranked database.Competitive: Often statistically indistinguishable in broad screens, but lower early enrichment.
Throughput Lower (XP mode is computationally expensive).Very High (Multi-threaded, heuristic).
Cost Commercial License (High).Open Source (Free).
The "Consensus" Strategy

Field experience suggests that relying on a single algorithm increases error rates. A Consensus Scoring approach—selecting compounds ranked in the top 5% by both Glide and Vina—often doubles the "Hit Rate" in subsequent in vitro assays compared to either method alone.

Part 2: The Validation Standard (The Truth)

To validate docking hits, simple IC50 assays are insufficient; they do not differentiate between specific binding, aggregation, or interference. Surface Plasmon Resonance (SPR) is the gold standard because it measures kinetics (


, 

), not just equilibrium affinity (

).
Why SPR?
  • Real-time Monitoring: Detects "sticky" compounds (square-wave sensorgrams) vs. true binders (exponential curvature).

  • Stoichiometry: Verifies 1:1 binding, ruling out super-stoichiometric aggregation (a common docking false positive).

  • No Labels: Avoids fluorophore interference common in FP or FRET assays.

Part 3: Integrated Workflow Visualization

The following diagram illustrates the validated pipeline, moving from computational prediction to biophysical confirmation.

ValidationWorkflow cluster_0 In Silico Phase cluster_1 In Vitro Phase (SPR) Target Target Structure (PDB Preparation) Glide Glide XP (Rigid Receptor) Target->Glide Vina AutoDock Vina (Stochastic) Target->Vina Library Compound Library (Ligand Prep) Library->Glide Library->Vina Consensus Consensus Scoring (Intersection Top 5%) Glide->Consensus Ranked List A Vina->Consensus Ranked List B Immobilization Ligand Immobilization (CM5 Chip / Amine) Consensus->Immobilization Purchase Top 50 Screening Single-Shot Kinetics (High Throughput) Immobilization->Screening Validation Full Kinetic Analysis (Multi-Cycle) Screening->Validation Select Binders Result Validated Lead (Confirmed KD & Kinetics) Validation->Result k_on/k_off

Caption: Figure 1: The Consensus-SPR Workflow. Parallel docking streams feed into a consensus filter, drastically reducing the number of compounds purchased for expensive SPR kinetic validation.

Part 4: Experimental Protocols

In Silico Protocol: Consensus Docking

Objective: Generate a high-confidence list of potential binders.

  • Receptor Prep: Use Schrödinger Protein Preparation Wizard. Remove waters >5Å from the active site. Optimize H-bond network (PROPKA pH 7.0). Minimize structure (OPLS3e force field).

  • Grid Generation:

    • Glide: Define a

      
       Å box centered on the co-crystallized ligand.
      
    • Vina: Export the same coordinates to a config file (center_x, center_y, center_z).

  • Docking Execution:

    • Glide XP: Run with write_xp_descriptor_info=True to analyze hydrophobic enclosure terms later.

    • Vina: Run with exhaustiveness=8 (standard) or 16 (high precision).

  • Selection: Calculate the Consensus Rank :

    
    
    Select the top 50 compounds with the lowest average rank.
    
In Vitro Protocol: SPR Validation (Biacore/Reichert)

Objective: Determine


 and kinetic constants (

) to validate docking scores.
  • Chip Preparation (Sensor Chip CM5):

    • Activation: Mix EDC (0.4 M) and NHS (0.1 M) 1:1. Inject for 7 min at 10 µL/min.

    • Ligand Immobilization: Dilute protein target to 10–50 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0). Inject until reaching target Rmax (theoretical

      
       for small molecules).
      
    • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 min to deactivate remaining esters.

  • Assay Setup (Multi-Cycle Kinetics):

    • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant). Critical: Match DMSO concentration (usually 1-2%) exactly between running buffer and samples to avoid "bulk effect" jumps.

    • Analyte Injection: Prepare a 5-point concentration series (e.g., 0.1 µM to 10 µM). Inject at high flow rate (30–50 µL/min) to minimize mass transport limitations.

    • Regeneration: If dissociation is slow, use mild regeneration (e.g., 10 mM Glycine pH 2.5) for 30s.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell (unmodified surface) and buffer blanks (double referencing).

    • Fitting: Fit sensorgrams to a 1:1 Langmuir binding model .

    • Validation Criteria:

      • 
         (Chi-square) < 10% of 
        
        
        
        .
      • 
        -value of kinetic constants > 10 (indicates statistical significance).
        

Part 5: Data Interpretation & Troubleshooting

Correlation: The "R-Squared" Trap

Do not expect a linear correlation (


) between Docking Scores (kcal/mol) and SPR Affinity (

).
  • Reality: Docking scores are optimized for pose prediction, not absolute affinity.

  • Success Metric: Use Enrichment Factor (EF) . If your docking top 10% contains 30% of the true binders found in SPR, the method is successful, even if the rank order is imperfect.

Common Failure Modes
Observation (SPR)DiagnosisCorrective Action
Square-wave binding (Fast on/off, box shape)Non-specific binding or solvent mismatch.Check DMSO matching; analyze steady-state affinity only.
Linear increase (No saturation)Aggregation or super-stoichiometric binding.Add detergent (0.05% Tween-20); spin down samples.
Negative signal Reference channel binding > Active channel.The compound binds to the dextran matrix. Use a different chip type (e.g., PEG).

References

  • Comparison of Docking Programs

    • Title: Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Glide vs.

    • Title: Comparing AutoDock and Vina in Ligand/Decoy Discrimin
    • Source: MDPI (Molecules).
    • URL:[Link]

  • SPR Protocol Standards

    • Title: Surface Plasmon Resonance (SPR) Assay - Principle and Application.[1][2][3]

    • Source: Cre
    • URL:[Link]

  • Validation of Docking with Experimental Data

    • Title: Comparison of docking method scores vs. experimental IC50 values.
    • Source: ResearchG
    • URL:[Link]

  • Microscale Thermophoresis (Orthogonal Validation)

    • Title: Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities.[4]

    • Source: Nuvisan.[4]

    • URL:[Link]

Sources

Validation

Advanced Structural Assignment of Chromenes: Integrating Experimental Spectroscopy with DFT-GIAO Calculations

Executive Summary: The "Chromene Challenge" For researchers in drug discovery and natural product synthesis, chromenes (benzopyrans) represent a privileged scaffold due to their potent anticancer, antimicrobial, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chromene Challenge"

For researchers in drug discovery and natural product synthesis, chromenes (benzopyrans) represent a privileged scaffold due to their potent anticancer, antimicrobial, and anti-inflammatory properties. However, their structural elucidation presents a persistent bottleneck. The coexistence of regioisomers (e.g., 2H- vs. 4H-chromenes), rapid keto-enol tautomerism, and subtle conformational flexibility often leads to ambiguous NMR assignments.

This guide presents an Integrated Spectroscopic-Computational Protocol that bridges the gap between experimental data (


H/

C NMR, UV-Vis) and theoretical modeling (DFT-GIAO). Unlike traditional "experiment-only" approaches, this method provides a self-validating mathematical framework to assign structures with >99% confidence, significantly reducing the risk of costly misassignments in late-stage drug development.

Methodology: The Integrated Exp+Theory Workflow

Core Directive: This protocol is designed to be self-validating. If the calculated RMSD exceeds the threshold, the structure must be rejected.

Phase 1: Experimental Acquisition
  • High-Resolution NMR: Acquire

    
    H and 
    
    
    
    C NMR spectra in a non-protic solvent (e.g., CDCl
    
    
    or DMSO-
    
    
    ) to minimize exchange broadening.
  • 2D Correlations: Essential HMBC and NOESY experiments to establish connectivity and spatial proximity.

  • UV-Vis/IR: Record

    
     and key vibrational modes (carbonyl/hydroxyl stretches) for secondary validation.
    
Phase 2: Computational Modeling (The "Digital Twin")
  • Conformational Search:

    • Tool: Spartan or Macromodel (MMFF94 force field).

    • Goal: Identify all conformers within a 5 kcal/mol energy window. Chromene side chains often adopt multiple stable rotamers that average out in solution.

  • Geometry Optimization:

    • Level of Theory: DFT B3LYP/6-31G(d) or M06-2X/6-311+G(d,p).

    • Validation: Perform frequency calculations. Zero imaginary frequencies confirms a true minimum.

  • NMR Calculation (GIAO Method):

    • Method: Gauge-Including Atomic Orbitals (GIAO).[1][2]

    • Solvation: Use the IEF-PCM or SMD model matching your experimental solvent (e.g., Chloroform).

    • Averaging: Boltzmann-weight the chemical shifts based on the free energy of each conformer.[3][4]

Phase 3: Statistical Cross-Referencing
  • Linear Scaling: Correct systematic DFT errors using linear regression:

    
    
    (Typical values for B3LYP/6-31G(d) in CDCl
    
    
    
    : Slope
    
    
    -1.05, Intercept
    
    
    181 ppm for
    
    
    C).
  • Metrics: Calculate Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSD).

    • Pass Criteria: MAE < 0.15 ppm (

      
      H) and < 2.5 ppm (
      
      
      
      C).[5]

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for accepting or rejecting a candidate chromene structure.

ChromeneValidation Start Candidate Structure (Chromene Derivative) ExpData Experimental Data (NMR, UV-Vis, IR) Start->ExpData CompModel Computational Model (DFT-GIAO / TD-DFT) Start->CompModel Compare Statistical Comparison (MAE, RMSD, DP4+) ExpData->Compare CompModel->Compare Decision RMSD < Threshold? (1H < 0.15 ppm, 13C < 2.5 ppm) Compare->Decision Publish VALIDATED Proceed to Publication Decision->Publish Yes Reject REJECTED Re-evaluate Regioisomer/Tautomer Decision->Reject No Reject->Start Revise Structure

Figure 1: Decision tree for structural validation. A closed-loop system ensures only statistically supported structures are accepted.

Comparative Analysis: Experimental vs. Integrated Approach[6][7]

The table below contrasts the traditional assignment method with the integrated DFT approach, highlighting the specific advantages for chromene derivatives.

FeatureTraditional Approach (Exp Only)Integrated Approach (Exp + DFT)
Primary Tool 1D/2D NMR (COSY, HMBC)GIAO NMR Calculations + DP4+ Probability
Handling Tautomers Often ambiguous; "time-averaged" signals can mislead.Explicitly models keto/enol forms; predicts weighted average shifts.
Stereochemistry Relies on NOE (often weak/absent in planar rings).Compares calculated energies of diastereomers; highly sensitive.
Confidence Level Subjective (Interpretation based).Quantitative (>99% statistical confidence).
Cost/Time High (Requires extensive 2D experiments/mg scale).Moderate (CPU time is cheap; reduces re-synthesis risk).
Data Case Study: 2,2-Dimethylchroman-4-one

To demonstrate the accuracy of the integrated method, we present data derived from substituent effect studies on 2,2-dimethylchroman-4-one derivatives. Note the tight correlation between experimental values and those predicted by DFT (B3LYP/6-311++G**).

Carbon PositionExperimental

(ppm)
Calculated DFT

(ppm)*
Deviation

C-2 (Quaternary) 79.280.5+1.3
C-3 (Methylene) 48.549.1+0.6
C-4 (Carbonyl) 192.1193.4+1.3
C-4a (Bridge) 120.5119.8-0.7
C-8a (Bridge) 159.8161.2+1.4

Note: Calculated values are scaled. Small deviations (<2.0 ppm) confirm the scaffold integrity. [1, 2]

Field Insight: The "Conchocarpus" Revision

A compelling example of this protocol's necessity is the structural revision of natural products from Conchocarpus mastigophorus.

  • The Problem: Researchers isolated a brominated 4H-chromene-2,7-dione. Initial NMR analysis suggested a specific regioisomer based on standard HMBC correlations.

  • The Intervention: Application of DFT-GIAO calculations (B3LYP/6-311+G(2d,p)) revealed a significant discrepancy (MAE > 4 ppm) for the proposed structure.

  • The Solution: The team calculated the NMR shifts for the alternative regioisomer. The MAE dropped drastically, and the DP4+ probability for the revised structure reached 100%.

  • Outcome: The structure was revised to (3S,3aS,5aR,9bS)-5a-(2-bromopropan-2-yl)-3-methyl-3,3a,5,5a,8,9b-hexahydro-4H-furo[2,3-f]chromene-2,7-dione , preventing the publication of an erroneous structure [3].

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 2020.[6][7] Link

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles. Magnetic Resonance in Chemistry, 2016. Link

  • Structural Elucidation by NMR Analysis Assisted by DFT Calculations of a Novel Natural Product from Conchocarpus Mastigophorus. ResearchGate, 2026. Link

  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. Journal of Organic Chemistry, 2020. Link

  • Wheldone Revisited: Structure Revision Via DFT-GIAO Chemical Shift Calculations. Journal of Natural Products, 2020. Link

Sources

Comparative

A Comparative Guide to the Anti-proliferative Activity of Substituted Chromene Derivatives

This guide provides a comprehensive comparison of the anti-proliferative activity of various substituted chromene derivatives, offering insights for researchers, scientists, and drug development professionals. We will de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the anti-proliferative activity of various substituted chromene derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data to provide a clear understanding of the potential of these compounds as anticancer agents.

Introduction: The Therapeutic Promise of the Chromene Scaffold

The chromene ring system, a benzopyran, is a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds.[1] Chromene derivatives have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, anticancer activities.[2][3] Their ability to interact with various cellular targets makes them promising candidates for the development of novel anti-proliferative agents.[2][3] This guide will explore the nuances of how substitutions on the chromene core influence its cytotoxic efficacy against various cancer cell lines.

Comparative Anti-proliferative Activity: A Data-Driven Analysis

The anti-proliferative activity of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring. Numerous studies have synthesized and evaluated novel chromene analogs, revealing potent cytotoxic effects against a spectrum of human cancer cell lines.

Key Substitutions and Their Impact on Cytotoxicity

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the anticancer activity of chromene derivatives.[1][4] Modifications at the C2, C3, C4, and the fused benzene ring positions have been shown to profoundly affect their cytotoxicity.[1]

For instance, a series of 4H-benzo[h]chromene derivatives demonstrated that the nature of the substituent at specific positions significantly influences their activity against cell lines such as the mammary gland (MCF-7), colon (HCT-116), and liver (HepG-2).[5][6] One study found that an aminoimino derivative exhibited excellent antitumor activity against all three cell lines, with IC50 values of 0.45 µg/mL, 1.7 µg/mL, and 0.7 µg/mL, respectively.[2]

The following table summarizes the anti-proliferative activity (IC50 values) of selected substituted chromene derivatives against various cancer cell lines, providing a direct comparison of their potency.

Chromene DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (4-MC)K562 (Leukemia)30[7][8]
3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c)HT-29 (Colon)60[9]
Sargachromanol E (SE)HL-60 (Leukemia)Not specified in abstract[10]
Benzo[h]chromene 5aHL-60 (Leukemia)Potent (specific IC50 not in abstract)[11][12]
Benzo[h]chromene 6aHL-60 (Leukemia)Potent (specific IC50 not in abstract)[11][12]
Aminoimino derivative (18)MCF-7 (Breast)0.45 µg/mL[5][13]
Aminoimino derivative (18)HCT-116 (Colon)1.7 µg/mL[5][13]
Aminoimino derivative (18)HepG-2 (Liver)0.7 µg/mL[5][13]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Unraveling the Mechanism of Action: How Chromenes Inhibit Cancer Cell Proliferation

The anti-proliferative effects of substituted chromene derivatives are attributed to their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest. The specific molecular pathways targeted often depend on the substitution pattern of the chromene scaffold.

Induction of Apoptosis: A Primary Anticancer Mechanism

A predominant mechanism by which chromene derivatives exert their anti-proliferative activity is the induction of apoptosis. This is often mediated through the modulation of key proteins in the apoptotic signaling cascade.

Many chromene derivatives trigger the intrinsic apoptotic pathway, which is characterized by changes in the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins.

  • Bcl-2 Family Proteins: Studies have shown that potent chromene derivatives can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax.[9][10][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c.[14]

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade. This typically involves the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[9][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by certain substituted chromene derivatives.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Chromene Derivative Chromene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chromene Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chromene Derivative->Bax Upregulates Cytochrome c Cytochrome c Bcl2->Cytochrome c Inhibits release Bax->Cytochrome c Promotes release Apaf1 Apaf-1 Cytochrome c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Forms Apoptosome Caspase9 Caspase-9 (activated) Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (activated) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Chromene Derivative Treatment with Chromene Derivative Cancer Cell Culture->Treatment with Chromene Derivative MTT Assay (Viability) MTT Assay (Viability) Treatment with Chromene Derivative->MTT Assay (Viability) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Chromene Derivative->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Treatment with Chromene Derivative->Cell Cycle Analysis (PI Staining) Western Blot (Apoptotic Proteins) Western Blot (Apoptotic Proteins) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptotic Proteins)

Caption: Experimental workflow for mechanistic studies.

Experimental Protocols: Methodologies for Assessing Anti-proliferative Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anti-proliferative activity of chromene derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted chromene derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the chromene derivatives as described for the MTT assay.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

    • Wash the cells with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with chromene derivatives as previously described.

    • Harvest the cells and wash with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The PI fluorescence is typically measured in the FL2 or FL3 channel on a linear scale.

    • The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptosis.

Conclusion and Future Directions

Substituted chromene derivatives represent a promising class of compounds with potent anti-proliferative activity against a variety of cancer cell lines. Their efficacy is intrinsically linked to the specific substitution patterns on the chromene scaffold, which dictates their mechanism of action, primarily through the induction of apoptosis and cell cycle arrest. The data presented in this guide highlights the potential for rational drug design to further optimize the therapeutic index of these compounds.

Future research should focus on elucidating the precise molecular targets of the most potent chromene derivatives and exploring their efficacy in in vivo models. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical applications. The continued exploration of the vast chemical space of substituted chromenes holds great promise for the discovery of novel and effective anticancer agents.

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells. PMC. [Link]

  • Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. PubMed. [Link]

  • Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. ResearchGate. [Link]

  • Exploring the Structure–Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. ACS Publications. [Link]

  • Antiproliferative effect, cell cycle arrest and apoptosis generation of novel synthesized anticancer heterocyclic derivatives based 4H-benzo[h]chromene. PubMed. [Link]

  • Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. PMC. [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]

  • Chromene induces apoptosis via caspase-3 activation in human leukemia HL-60 cells. PubMed. [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]

  • DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. Taylor & Francis Online. [Link]

  • Chapter - Chromenes as Anticancer Agents. Bentham Science. [Link]

  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. [Link]

  • DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. PubMed. [Link]

  • Antiproliferative effect, cell cycle arrest and apoptosis generation of novel synthesized anticancer heterocyclic derivatives based 4H-benzo[h]chromene. ResearchGate. [Link]

  • Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line. PubMed. [Link]

  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

[1][2] CAS Number: 92397-12-1 Chemical Family: Chromone-3-carboxylate derivative Application: Pharmacophore in drug discovery (anti-inflammatory, anticancer), organic synthesis intermediate.[1][2] Executive Safety Summar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 92397-12-1 Chemical Family: Chromone-3-carboxylate derivative Application: Pharmacophore in drug discovery (anti-inflammatory, anticancer), organic synthesis intermediate.[1][2]

Executive Safety Summary & Risk Assessment

Directive: Treat this compound as a bioactive organic intermediate. While specific toxicological data for this exact derivative is limited, Structure-Activity Relationship (SAR) analysis with analogous chromone-3-carboxylates (e.g., CAS 17422-74-1, CAS 39079-62-4) dictates a Warning classification.[1][2]

Hazard Classification (GHS/CLP based on SAR):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical State: Solid (typically yellow or off-white crystalline powder).[1][2] Solubility: Low water solubility; soluble in DMSO, Ethanol, Dichloromethane (DCM).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory barrier protection required for handling Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate.

Protection ZoneEquipment StandardSpecification & Rationale
Ocular Safety Goggles (ANSI Z87.1 / EN 166)Requirement: Tight-fitting chemical splash goggles.[1][2] Rationale: Crystalline fines can bypass standard safety glasses.[1][2] Contact causes severe mechanical and chemical irritation.[1][2]
Dermal (Hand) Nitrile Gloves (Double-gloving recommended)Thickness: Minimum 0.11 mm (4 mil).[1][2] Breakthrough Time: >480 min. Rationale: Chromone esters are lipophilic and may penetrate skin when dissolved in organic solvents (e.g., DMSO).[1][2]
Respiratory N95 / P2 Mask (Minimum)Requirement: Use N95 for solid handling outside a hood.[1][2] Best Practice: All open handling should occur in a fume hood, negating the need for a respirator unless a spill occurs.[1][2]
Body Lab Coat (Cotton/Poly Blend)Requirement: Long sleeves, buttoned to the neck.[1][2] Rationale: Prevents accumulation of dust on street clothes.[1][2]

Operational Workflow & Engineering Controls

A. Engineering Control Logic

The primary defense against exposure is containment , not just PPE.[1][2] The following workflow illustrates the required engineering controls at each stage of the experiment.

SafeHandling cluster_0 Zone 1: Storage cluster_1 Zone 2: Preparation cluster_2 Zone 3: Reaction Storage Cold Storage (4°C) Sealed Container Weighing Weighing (Balance Enclosure) Storage->Weighing Transfer Sealed Solubilization Solubilization (Fume Hood) Weighing->Solubilization Solid Transfer Reaction Synthesis/Assay (Closed Vessel) Solubilization->Reaction Liquid Transfer

Figure 1: Operational containment workflow.[1][2] Note the transition from Balance Enclosure (dust control) to Fume Hood (vapor control).

B. Step-by-Step Handling Protocol

1. Weighing (Critical Step for Dust Control)

  • Risk: Generation of airborne particulates.[1][2]

  • Protocol:

    • Use an analytical balance inside a powder containment hood or a balance enclosure.[1][2]

    • If a specific enclosure is unavailable, place the balance inside a chemical fume hood.[1][2] Turn the sash down to the lowest working position.[1][2]

    • Use an anti-static gun if the powder is static-prone (common with dry organic esters) to prevent "jumping" of particles.[1][2]

2. Solubilization

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF are common for biological assays; DCM or Ethyl Acetate for synthesis.[1][2]

  • Risk: DMSO enhances skin permeability, potentially carrying the chromone derivative into the bloodstream.[1][2]

  • Protocol:

    • Add solvent slowly to the solid to prevent aerosolization.[1][2]

    • Double Glove Rule: When using DMSO, wear two pairs of nitrile gloves.[1][2] Change the outer pair immediately if splashed.[1][2]

3. Reaction Monitoring

  • TLC/HPLC: When taking aliquots, assume the needle tip is contaminated.[1][2] Dispose of needles immediately in a sharps container inside the hood. Do not recap.

Emergency Response & First Aid

This decision tree guides immediate action in the event of exposure. Speed is critical to minimize tissue damage.[1][2]

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Advice Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Remove Contacts 3. ER / Ophthalmology Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Poison Control Inhale->Action_Inhale

Figure 2: Emergency response logic. Immediate dilution (washing) is the priority for skin/eye contact.[1][2]

Disposal & Deactivation Strategy

Proper disposal ensures environmental compliance and prevents downstream contamination.[1][2]

1. Solid Waste (Contaminated PPE/Wipes):

  • Collect in a designated "Hazardous Solid Waste" bag.[1][2]

  • Label as: "Solid Waste contaminated with Chromone Esters."[1][2]

2. Liquid Waste (Mother Liquors/Solvents):

  • Halogenated: If DCM or Chloroform was used.[1][2]

  • Non-Halogenated: If Ethanol, DMSO, or Ethyl Acetate was used.[1][2]

  • Protocol: Do not pour down the drain. Chromone derivatives can be toxic to aquatic life.[1][2] Collect in High-Density Polyethylene (HDPE) carboys.[1][2]

3. Deactivation (Spill Cleanup):

  • Small Spills (Solid): Cover with wet paper towels (to prevent dust), scoop into a bag, and wipe surface with 1N NaOH (alkaline hydrolysis can degrade the ester functionality), followed by water.[1][2]

  • Small Spills (Solution): Absorb with vermiculite or sand.[1][2]

References

  • PubChem. (n.d.).[1][2] Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 2
Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.